molecular formula C8H13N3O2S B3046496 3,4-diamino-N-ethylbenzene-1-sulfonamide CAS No. 125106-43-6

3,4-diamino-N-ethylbenzene-1-sulfonamide

Cat. No.: B3046496
CAS No.: 125106-43-6
M. Wt: 215.28
InChI Key: FPQOOTHSPNRKOU-UHFFFAOYSA-N
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Description

3,4-Diamino-N-ethylbenzene-1-sulfonamide (CAS 125106-43-6) is a chemical compound with the molecular formula C8H13N3O2S and a molecular weight of 215.27 . It belongs to the benzenesulfonamide class, a group of compounds with a well-documented history of diverse pharmacological activities due to their ability to hinder the synthesis of essential metabolites in cells . Sulfonamides are recognized for their role as competitive inhibitors of bacterial enzymes like dihydropteroate synthase (DHPS), which is crucial for folate synthesis, thereby impeding bacterial growth . Beyond their classic antibacterial applications, research into novel benzene sulfonamide derivatives has expanded into areas such as anti-proliferative activity against tumor cell lines, showcasing their potential in cancer research . The specific diamino substitution pattern on the benzene ring of this reagent provides a versatile synthetic handle for researchers to develop new heterocyclic compounds or explore structure-activity relationships in medicinal chemistry programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diamino-N-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQOOTHSPNRKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288537
Record name 3,4-Diamino-N-ethylbenzenesulfonamide
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Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125106-43-6
Record name 3,4-Diamino-N-ethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125106-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diamino-N-ethylbenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,4-diamino-N-ethylbenzene-1-sulfonamide (CAS 125106-43-6)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 3,4-diamino-N-ethylbenzene-1-sulfonamide, a molecule of interest within the broader class of sulfonamides. As a Senior Application Scientist, the aim of this document is to synthesize the available chemical and biological information into a practical resource. Given the limited specific literature on this particular compound, this guide draws upon established principles of sulfonamide chemistry and data from closely related analogues to provide a robust framework for its study and application. All extrapolated information is clearly indicated to maintain scientific transparency.

Compound Identification and Physicochemical Profile

This compound is an aromatic sulfonamide characterized by a benzene ring substituted with two amino groups, and an N-ethylated sulfonamide moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 125106-43-6-
Molecular Formula C₈H₁₃N₃O₂S[1]
Molecular Weight 215.27 g/mol [1]
IUPAC Name 3,4-diamino-N-ethylbenzenesulfonamide-
Synonyms This compound[1]
Appearance Likely a solid at room temperature (inferred)-
Solubility Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols; limited solubility in water is anticipated (inferred).-
Melting Point Not specified in available literature.-
Boiling Point Not specified in available literature.-

Synthesis and Chemical Logic

Proposed Synthetic Pathway

The synthesis would likely commence with a commercially available nitrated benzene derivative, followed by chlorosulfonylation, amidation, and finally, reduction of the nitro groups.

Synthesis_Pathway A 1,2-Dinitrobenzene B 4,5-Dinitrobenzene-1-sulfonyl chloride A->B Chlorosulfonic acid (ClSO3H) C N-Ethyl-4,5-dinitrobenzene-1-sulfonamide B->C Ethylamine (CH3CH2NH2) D This compound C->D Reduction (e.g., H2/Pd, SnCl2/HCl)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common laboratory practices for similar transformations.

Step 1: Chlorosulfonylation of 1,2-Dinitrobenzene

  • To a stirred solution of chlorosulfonic acid at 0-5 °C, slowly add 1,2-dinitrobenzene in portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The precipitated 4,5-dinitrobenzene-1-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amidation with Ethylamine

  • Dissolve the 4,5-dinitrobenzene-1-sulfonyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0-5 °C and add triethylamine (as an HCl scavenger) followed by the dropwise addition of ethylamine.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-ethyl-4,5-dinitrobenzene-1-sulfonamide.

Step 3: Reduction of the Nitro Groups

  • Dissolve the N-ethyl-4,5-dinitrobenzene-1-sulfonamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., stannous chloride in concentrated hydrochloric acid).

  • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.

  • If using chemical reduction, stir the mixture at an appropriate temperature until the reaction is complete (monitored by TLC).

  • After completion, if using a catalyst, filter it off. If using a chemical reductant, perform an appropriate work-up, which may involve neutralization and extraction.

  • Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

Mechanism of Action and Biological Profile

As a member of the sulfonamide class of compounds, this compound is anticipated to exhibit antibacterial properties.

Inhibition of Folic Acid Synthesis

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for bacterial DNA and RNA synthesis. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this vital metabolic pathway, leading to bacteriostatic effects.

Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide This compound Sulfonamide->DHPS Competitively Inhibits

Caption: General mechanism of action of sulfonamides.

Potential for Broader Biological Activity

It is important to note that sulfonamide derivatives have been shown to exhibit a wide range of biological activities beyond their antibacterial effects. These include anti-inflammatory, anticancer, and antidiabetic properties. Therefore, this compound could be a valuable scaffold for the development of novel therapeutic agents targeting various diseases.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 125106-43-6) is not publicly available. The following handling precautions are based on the general safety profiles of aromatic amines and sulfonamides.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Analytical Characterization

While specific spectral data for this compound is not published, the expected characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons on the benzene ring (multiple signals).- Protons of the two amino groups (NH₂), which may be broad and exchangeable.- Protons of the N-ethyl group (a quartet for the CH₂ and a triplet for the CH₃).- A proton for the sulfonamide NH, which may also be broad and exchangeable.
¹³C NMR - Aromatic carbons of the benzene ring (multiple signals).- Carbons of the N-ethyl group.
IR Spectroscopy - N-H stretching vibrations from the amino and sulfonamide groups.- S=O stretching vibrations (asymmetric and symmetric) characteristic of sulfonamides.- Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of 215.27 g/mol .

Experimental Protocol: Antibacterial Susceptibility Testing

To evaluate the presumed antibacterial activity of this compound, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a test bacterium.

Materials:

  • This compound

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Bacterial Inoculum: Grow the test bacterium in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in CAMHB across the wells of a 96-well plate.

  • Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow Start Prepare Compound Stock and Bacterial Inoculum Dilution Perform Serial Dilution in 96-well Plate Start->Dilution Inoculation Inoculate with Bacterial Suspension Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Readout Determine MIC (Visual or Spectrophotometric) Incubation->Readout End Report MIC Value Readout->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound is a promising, yet understudied, member of the sulfonamide family. Based on its structural features and the well-established properties of related compounds, it holds potential as an antibacterial agent and may possess other valuable biological activities. This guide provides a foundational framework for researchers and drug development professionals to begin their investigation of this compound, from its synthesis and characterization to the evaluation of its biological effects. Further experimental validation of the properties and activities outlined herein is essential to fully elucidate the therapeutic potential of this molecule.

References

Sources

Introduction: The Significance of 3,4-Diamino-N-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the synthesis of 3,4-diamino-N-ethylbenzene-1-sulfonamide for researchers, scientists, and drug development professionals.

This compound is a crucial building block in medicinal chemistry and drug discovery. Its vicinal diamine functionality on a sulfonamide scaffold makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly benzimidazoles, which are known to exhibit a wide range of biological activities. The N-ethylsulfonamide group imparts specific physicochemical properties that can influence the pharmacokinetic and pharmacodynamic profile of derivative compounds. This guide provides a detailed, step-by-step synthesis of this important intermediate, grounded in established chemical principles and supported by relevant literature.

A Strategic Approach to the Synthesis

The synthesis of this compound is most effectively achieved through a multi-step pathway that strategically builds the molecule from a commercially available starting material. The chosen route ensures high yields and purity of the final product. The overall synthetic workflow is illustrated below:

A Acetanilide C 4-Acetamidobenzenesulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic acid B->C E N-Ethyl-4-acetamidobenzenesulfonamide C->E Amination D Ethylamine D->E G N-Ethyl-4-acetamido-3-nitrobenzenesulfonamide E->G Nitration F Nitric Acid / Sulfuric Acid F->G I N-Ethyl-4-amino-3-nitrobenzenesulfonamide G->I Deacetylation H Acidic Hydrolysis (e.g., HCl) H->I K This compound I->K Nitro Reduction J Reduction (e.g., Pd/C, H2 or SnCl2/HCl) J->K

Figure 1: A workflow diagram illustrating the synthetic pathway to this compound.

Key Intermediates and Expected Yields

StepIntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
14-Acetamidobenzenesulfonyl chlorideC₈H₈ClNO₃S233.6785-95
2N-Ethyl-4-acetamidobenzenesulfonamideC₁₀H₁₄N₂O₃S258.3090-98
3N-Ethyl-4-acetamido-3-nitrobenzenesulfonamideC₁₀H₁₃N₃O₅S303.2970-85
4N-Ethyl-4-amino-3-nitrobenzenesulfonamideC₈H₁₁N₃O₄S261.2685-95
5This compoundC₈H₁₃N₃O₂S231.2880-95

Experimental Protocols

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride

The synthesis commences with the chlorosulfonation of acetanilide. This electrophilic aromatic substitution reaction is a standard method for introducing a sulfonyl chloride group onto an activated benzene ring.

Protocol:

  • In a fume hood, add acetanilide (1.0 eq) portion-wise to an excess of chlorosulfonic acid (3-5 eq) at 0-5 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours until the evolution of HCl gas ceases.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • The precipitated 4-acetamidobenzenesulfonyl chloride is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Synthesis of N-Ethyl-4-acetamidobenzenesulfonamide

The resulting sulfonyl chloride is then reacted with ethylamine to form the corresponding sulfonamide. This is a nucleophilic acyl substitution reaction at the sulfur atom.

Protocol:

  • Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF).

  • Cool the solution to 0-5 °C and add an excess of aqueous ethylamine (2.2-2.5 eq) dropwise with stirring.

  • After the addition, allow the mixture to stir at room temperature for 2-4 hours.

  • Remove the organic solvent under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from aqueous ethanol to obtain pure N-ethyl-4-acetamidobenzenesulfonamide.[1]

Step 3: Synthesis of N-Ethyl-4-acetamido-3-nitrobenzenesulfonamide

The next crucial step is the nitration of the benzene ring. The acetamido group is an ortho-, para-director, and the sulfonamide group is a meta-director. The nitration will predominantly occur at the position ortho to the activating acetamido group.

Protocol:

  • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C, add N-ethyl-4-acetamidobenzenesulfonamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated N-ethyl-4-acetamido-3-nitrobenzenesulfonamide is collected by filtration, washed with cold water until neutral, and dried.

Step 4: Synthesis of N-Ethyl-4-amino-3-nitrobenzenesulfonamide

The acetamido protecting group is now removed by acid-catalyzed hydrolysis to reveal the free amino group.

Protocol:

  • Suspend N-ethyl-4-acetamido-3-nitrobenzenesulfonamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a base such as sodium bicarbonate or ammonium hydroxide to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield N-ethyl-4-amino-3-nitrobenzenesulfonamide.

Step 5: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, with catalytic hydrogenation being a common and clean option.

Protocol (Catalytic Hydrogenation):

  • Dissolve N-ethyl-4-amino-3-nitrobenzenesulfonamide (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Evaporate the solvent under reduced pressure to obtain the final product, this compound.

Alternative Protocol (Reduction with Tin(II) Chloride):

  • To a solution of N-ethyl-4-amino-3-nitrobenzenesulfonamide (1.0 eq) in ethanol, add an excess of tin(II) chloride dihydrate (4-5 eq).[2]

  • Add concentrated hydrochloric acid and heat the mixture to reflux for 1-3 hours.[2]

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and carefully basify with a concentrated sodium hydroxide solution to precipitate the tin salts.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic transformations. By following the detailed protocols outlined in this guide, researchers and drug development professionals can reliably produce this key intermediate for their synthetic endeavors. The choice of reagents and reaction conditions can be adapted based on laboratory capabilities and desired scale, with the provided pathways offering robust and efficient solutions.

References

[3] Behmadi, H., Saadati, S. M., Roshani, M., & Ghaemy, M. (2012). Synthesis of new disulfonamides from different substituted diamino pyridines. Química Nova, 35(9), 1810-1813. [4] Synthesis of 4-nitrobenzenesulfonamide. (n.d.). PrepChem.com. [5] N-ETHYL-4-ETHYLAMINO-3-NITROBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich. (n.d.). [6] Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. (n.d.). PrepChem.com. [7] The preparation of sodium 4-Amino-3-nitro-benzenesulfonate and some related compounds. (n.d.). ResearchGate. [8] Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. Reagents... (n.d.). ResearchGate. [9] Reduction of aromatic nitro and nitroso compounds. (n.d.). Google Patents. [10] N-ethyl-3-(methylamino)-4-nitrobenzamide (EVT-8656164). (n.d.). EvitaChem. [11] 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Al-Rufaie, M. M. (2016). Synthesis and Analytical Studies of 3-(4-Acetyl-3-Hydroxyphenyl) Diazenyl)- 4-Amino-N-(5-Methylisoxazol-3-Yl)Benzene Sulfonamide with Some Metals. Modern Chemistry & Applications, 4(2). [12] Synthesis of new disulfonamides from different substituted diamino pyridines. (n.d.). SciELO. [13] Reduction of nitro compounds. (n.d.). In Wikipedia. [14] Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (2019, July 17). IntechOpen. [15] Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. [16] 4-Acetamido-N-(3-nitrophenyl)benzenesulfonamide. (n.d.). PubChem. [17] N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol. (n.d.). Benchchem. [18] Synthesis of new disulfonamides from different substituted diamino pyridines. (n.d.). Redalyc.org. [19] Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. (n.d.). ResearchGate. [2] Application Note: Protocols for the Selective Reduction of the Nitro Group in 4-Amino-3-nitroacetophenone. (n.d.). Benchchem. [1] Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (n.d.). PMC. [20] Al-Rufaie, M. (2017, July 10). Synthesis and Analytical Studies of 3-((4-Acetyl-3-Hydroxyphenyl) Diazenyl)-4-Amino-N - (5-Methylisoxazol-3-yl) Benzene Sulfonamide. With Some Metals. SSRN.

Sources

physical and chemical properties of N-ethyl-3,4-diaminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical and Structural Properties of N-ethyl-3,4-diaminobenzenesulfonamide

Foreword: A Methodological and Predictive Analysis

This technical guide provides a comprehensive overview of the core . As specific experimental data for this compound is not extensively documented in publicly available literature, this document adopts a dual approach. Firstly, it establishes a baseline by referencing the known properties of its parent compound, 3,4-diaminobenzenesulfonamide. Secondly, it provides detailed, field-proven experimental protocols for the empirical determination of its key physicochemical parameters. This approach is designed for researchers, scientists, and drug development professionals, offering not just data, but also the methodological framework necessary for its validation and application in a research context. The causality behind experimental choices is explained to provide a deeper understanding of how to characterize this and similar novel molecules.

Chemical Identity and Structural Elucidation

N-ethyl-3,4-diaminobenzenesulfonamide is an aromatic sulfonamide derivative. Its structure is characterized by a benzene ring substituted with two adjacent amino groups (a vicinal diamine), a sulfonamide group, and an ethyl group attached to the sulfonamide nitrogen.

The foundational structure, 3,4-diaminobenzenesulfonamide, is a known entity with documented properties.[1] The addition of an N-ethyl group is expected to predictably alter its physicochemical profile, primarily by increasing its molecular weight and lipophilicity.

Molecular Structure

The structural arrangement of the functional groups is critical to the molecule's chemical behavior, including its hydrogen bonding capacity, polarity, and potential as a ligand or synthetic intermediate.

Caption: 2D Structure of N-ethyl-3,4-diaminobenzenesulfonamide.

Physicochemical Properties

The table below summarizes the core physicochemical properties. Calculated values are based on the molecular structure, while other parameters require experimental determination as outlined in Section 4.0.

PropertyValueSource / Method
Molecular Formula C₈H₁₃N₃O₂SCalculation
Molecular Weight 215.27 g/mol Calculation
Appearance White to off-white solidPredicted
Melting Point To be determinedSee Protocol 4.1
Boiling Point To be determinedLikely decomposes before boiling
Water Solubility To be determinedSee Protocol 4.2
pKa¹ (Aromatic Amine) ~3-5 (Predicted)See Protocol 4.3
pKa² (Sulfonamide) ~9-11 (Predicted)See Protocol 4.3
LogP (Octanol/Water) To be determinedPredicted to be higher than parent
Topological Polar Surface Area 121 ŲCalculated (based on parent)[1]
Hydrogen Bond Donors 3Calculated (based on parent)[1]
Hydrogen Bond Acceptors 5Calculated (based on parent)[1]

Spectroscopic Profile (Predicted)

A comprehensive spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the functional groups present, the following spectral characteristics are anticipated.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the two aromatic amine groups and the sulfonamide N-H should appear in the 3300-3500 cm⁻¹ region. The S=O stretching vibrations of the sulfonamide group are typically strong and appear as two distinct bands around 1350-1310 cm⁻¹ (asymmetric) and 1170-1140 cm⁻¹ (symmetric).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum should display distinct signals for the aromatic protons, the protons of the two primary amine groups (-NH₂), the sulfonamide proton (-NH-), and the protons of the N-ethyl group (-CH₂- and -CH₃). The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm). The ethyl group will present as a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

  • ¹³C NMR: The spectrum will show signals for the six aromatic carbons, with those bonded to nitrogen and sulfur being significantly shifted. Two additional signals will correspond to the methylene and methyl carbons of the ethyl group.

Standard Experimental Protocols

To ensure data integrity, the following standardized protocols are recommended for the determination of key physicochemical properties.

Protocol: Determination of Melting Point
  • Principle: The melting point is a fundamental thermal property indicating purity. The procedure involves heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

  • Methodology:

    • Sample Preparation: A small amount of the dry, crystalline N-ethyl-3,4-diaminobenzenesulfonamide is packed into a capillary tube to a depth of 2-3 mm.

    • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

    • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point.

  • Trustworthiness: A sharp melting range (e.g., < 2 °C) is indicative of high purity. A broad range suggests the presence of impurities. The protocol's validity rests on the accurate calibration of the apparatus using certified standards.

Protocol: Determination of Aqueous Solubility via Shake-Flask Method
  • Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[3] It involves saturating the solvent with the solute and then measuring the concentration of the dissolved solute.

  • Causality: This method is chosen because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility that is critical for applications in pharmacology and process chemistry.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solid to buffer (pH 7.4) B Agitate at constant temp (e.g., 25°C) for 24-48h A->B C Allow equilibrium to settle B->C D Filter/centrifuge to remove undissolved solid C->D E Extract aliquot of supernatant D->E F Dilute sample appropriately E->F G Quantify concentration via UV-Vis or HPLC F->G

Caption: Workflow for the Shake-Flask Solubility Determination.

  • Methodology:

    • Preparation: An excess amount of N-ethyl-3,4-diaminobenzenesulfonamide is added to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

    • Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

    • Sampling & Analysis: A precise aliquot of the clear supernatant is carefully removed, filtered (using a filter that does not bind the compound), and diluted.

    • Quantification: The concentration of the diluted sample is determined using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or High-Performance Liquid Chromatography (HPLC).

Protocol: Determination of pKa via UV-Vis Spectrophotometry
  • Principle: The pKa is the pH at which a molecule is 50% ionized. For compounds with a chromophore whose absorbance spectrum changes with protonation state, spectrophotometry is a reliable method for pKa determination.[4][5] N-ethyl-3,4-diaminobenzenesulfonamide, with its aromatic ring, is an excellent candidate for this technique.

  • Causality: The two aromatic amine groups and the sulfonamide N-H are ionizable. Determining their respective pKa values is crucial for predicting the compound's charge state, solubility, and receptor-binding potential at different physiological pH values.

  • Methodology:

    • Buffer Preparation: A series of buffers with precisely known pH values spanning the expected pKa ranges (e.g., pH 2 to 12) are prepared.

    • Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO). Small, identical aliquots of this stock solution are added to each buffer to create a series of test solutions with constant total compound concentration.

    • Spectral Measurement: The UV-Vis absorbance spectrum (e.g., from 200-400 nm) is recorded for each test solution.

    • Data Analysis: A wavelength is identified where the absorbance difference between the fully protonated and deprotonated forms is maximal. The absorbance at this wavelength is plotted against the pH of the buffers.

    • pKa Calculation: The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[6] For a molecule with multiple pKa's, multiple curves may be generated and analyzed.

Plausible Synthetic Pathway

A common and effective method for synthesizing N-substituted sulfonamides involves the reaction of a sulfonyl chloride with an amine.[7]

A 3,4-Dinitrobenzenesulfonyl chloride B React with Ethylamine (EtNH₂) in base A->B Nucleophilic Substitution C N-ethyl-3,4-dinitrobenzenesulfonamide B->C D Reduce nitro groups (e.g., H₂, Pd/C or SnCl₂/HCl) C->D Reduction E N-ethyl-3,4-diaminobenzenesulfonamide D->E

Caption: A plausible synthetic route to the target compound.

This two-step process involves an initial nucleophilic substitution followed by a reduction of the nitro groups to the desired diamine. Purification would typically be achieved via recrystallization or column chromatography.[7]

Conclusion

N-ethyl-3,4-diaminobenzenesulfonamide is a molecule with significant potential for applications in medicinal chemistry and materials science, owing to its combination of aromatic diamine and sulfonamide functionalities. This guide provides a robust framework for its characterization. While predictive data based on its parent structure offers a valuable starting point, the emphasis is placed on the rigorous, empirical determination of its properties through the detailed protocols provided. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby enabling confident application of this compound in further research and development endeavors.

References

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (n.d.). Defense Technical Information Center. [Link]

  • Ghasemi, J., & Niazi, A. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(7), 1169-1176. [Link]

  • ResearchGate. (n.d.). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. [Link]

  • Abdel-Ghani, N. T., Shoukry, A. F., & El-Nashar, R. M. (2000). Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Microchemical Journal, 65(3), 259-267. [Link]

  • Subirats, X., et al. (2007). Development of Methods for the Determination of pKa Values. Separations, 4(2), 112-123. [Link]

  • Ghalami-Choobar, B., Ghiami-Shomami, A., & Nikparsa, P. (2008). THEORETICAL CALCULATION OF pKb VALUES FOR ANILINES AND SULFONAMIDE DRUGS IN AQUEOUS SOLUTION. Journal of Theoretical and Computational Chemistry, 07(03), 505-514. [Link]

  • Hanaee, J., et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(2), 37-45. [Link]

  • Pobudkowska, A., & Wsól, A. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 1-12. [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 903-906. [Link]

  • Desrosiers, J.-N., et al. (2004). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Organic Syntheses, 80, 229. [Link]

  • Martínez, F., & Gómez, A. (2002). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Vitae, 9(1), 29-38. [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

  • ResearchGate. (2015). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. [Link]

  • PubChem. (n.d.). 3,4-Diaminobenzenesulfonamide. [Link]

  • Bradford Scholars. (n.d.). Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. [Link]

  • Pharmaffiliates. (n.d.). N,N-Diethyl 4-aminobenzenesulfonamide. [Link]

  • Journal of Chemical & Engineering Data. (2007). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. [Link]

  • Gowda, B. T., et al. (2001). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Zeitschrift für Naturforschung A, 56(11), 967-972. [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-Javed-Usman/d060f065355655a6d36e2f1d916525974441551a]([Link]

  • CD Formulation. (n.d.). N-Ethyl-3-methylbenzenesulfonamide. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. [Link]

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3,4-diamino-N-ethylbenzene-1-sulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,4-diamino-N-ethylbenzene-1-sulfonamide: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical properties, including molecular weight and formula, and outlines a robust, proposed synthetic pathway. Furthermore, it explores the compound's significant potential in the field of medicinal chemistry, particularly as a precursor for the synthesis of benzimidazole-based therapeutic agents. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Core Compound Identification and Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with two adjacent amine groups (an o-phenylenediamine moiety) and an N-ethylsulfonamide group. This unique arrangement of functional groups makes it a valuable building block in organic synthesis.

Molecular Formula and Weight
  • Molecular Formula: C₈H₁₃N₃O₂S

  • Molecular Weight: 215.27 g/mol

Chemical Structure and Identifiers
  • IUPAC Name: 3,4-diamino-N-ethylbenzenesulfonamide

  • CAS Number: 125106-43-6

  • Canonical SMILES: CCNCS(=O)(=O)c1ccc(c(c1)N)N

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on its structure and data from analogous compounds. A summary of key computed and expected properties is presented in Table 1.

PropertyValue / Expected ValueSource / Basis
Molecular Weight 215.27 g/mol Calculated
Molecular Formula C₈H₁₃N₃O₂S-
Appearance Expected to be a solid (powder or crystalline)Analogy to similar aromatic diamines
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Analogy to similar sulfonamides
Topological Polar Surface Area (TPSA) 98.21 ŲComputed[1]
Hydrogen Bond Donors 3Computed[1]
Hydrogen Bond Acceptors 4Computed[1]
LogP -0.2409Computed[1]

Proposed Synthesis Protocol

Overall Synthetic Workflow

The proposed pathway involves four key transformations:

  • Chlorosulfonation of the starting material.

  • Sulfonamide formation via reaction with ethylamine.

  • Nucleophilic Aromatic Substitution to introduce an amino group.

  • Reduction of the nitro groups to yield the final diamine product.

Diagram of Proposed Synthesis Workflow

G A 1-chloro-2,4-dinitrobenzene B 4-chloro-3,5-dinitrobenzene-1-sulfonyl chloride A->B 1. Chlorosulfonic acid (ClSO3H) 2. Thionyl chloride (SOCl2) C N-ethyl-4-chloro-3,5-dinitrobenzenesulfonamide B->C Ethylamine (CH3CH2NH2) Pyridine, DCM D N-ethyl-4-amino-3,5-dinitrobenzenesulfonamide C->D Ammonia (NH3) DMSO E This compound D->E Reduction (e.g., Fe/HCl or H2, Pd/C)

Sources

solubility of 3,4-diamino-N-ethylbenzene-1-sulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3,4-diamino-N-ethylbenzene-1-sulfonamide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in various organic solvents. While specific experimental data for this compound is not extensively published, this paper establishes a robust framework for its characterization. By synthesizing established knowledge on sulfonamide solubility with best-practice experimental protocols, this guide serves as an essential resource for researchers, scientists, and professionals in drug development. The document outlines the theoretical underpinnings of solubility, provides detailed experimental procedures, and discusses the expected solubility behavior of the target molecule in different solvent classes based on fundamental physicochemical principles.

Introduction: The Significance of this compound

This compound is an aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anti-viral drugs.[1] The solubility of such compounds is a critical physicochemical parameter that influences their bioavailability, formulation, and efficacy. In the context of materials science, understanding solubility is crucial for process development, purification, and the formation of novel polymers.[2]

The structure of this compound, featuring two amino groups and an N-ethyl substituent on the sulfonamide moiety, presents a unique combination of polar and non-polar characteristics that dictate its interaction with various solvents. This guide will explore how these structural features are expected to influence its solubility profile.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and the solvent.[3] For sulfonamides, several key factors come into play:

  • Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. The sulfonamide group (-SO₂NH-) is polar and capable of acting as both a hydrogen bond donor and acceptor. The aromatic ring and the N-ethyl group contribute to the molecule's non-polar character. Therefore, the overall solubility will be a balance of these competing features.

  • Hydrogen Bonding: The ability of a solvent to form hydrogen bonds with the amino and sulfonamide groups of this compound is crucial. Solvents that are strong hydrogen bond donors and/or acceptors are expected to be more effective at solvating this molecule.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship is typically non-linear and can be described by thermodynamic principles.[4]

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute must be overcome by the energy released upon solvation. A higher crystal lattice energy will generally lead to lower solubility.

The Extended Hildebrand Solubility Approach (EHSA) is a more quantitative method that can be used to predict and analyze the solubility of sulfonamides in solvent mixtures.[5] This approach considers the cohesive energy densities of the solute and solvent to estimate the enthalpy of mixing.

Predicted Solubility Profile of this compound

Based on the general behavior of sulfonamides documented in the literature, we can predict the solubility trends for this compound in various classes of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Solvents Methanol, Ethanol, IsopropanolHigh to ModerateThese solvents are strong hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the sulfonamide. Solubility is expected to be highest in methanol and decrease with increasing alkyl chain length due to a decrease in polarity.[6][7]
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents are polar and can act as hydrogen bond acceptors, leading to favorable interactions with the solute.[8]
Ketones Acetone, Methyl Ethyl KetoneModerateKetones are polar aprotic solvents that can accept hydrogen bonds, suggesting moderate solubility.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateEthers are less polar than ketones and alcohols, leading to lower expected solubility. THF may show slightly better solubility due to its cyclic structure and higher polarity compared to diethyl ether.
Non-polar Solvents Hexane, TolueneVery LowThe significant polarity of the sulfonamide and amino groups will lead to poor solvation in non-polar solvents.[9]

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent.[10][11]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed glass tubes

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess solid into vial prep_solvent Add a known volume of solvent prep_solid->prep_solvent shake Seal vial and shake at constant temperature prep_solvent->shake time Allow sufficient time to reach equilibrium (e.g., 24-72 hours) shake->time centrifuge Centrifuge to settle undissolved solid time->centrifuge filter Withdraw supernatant and filter centrifuge->filter dilute Dilute sample to a known concentration filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze

Figure 1: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • For more complete separation, centrifuge the vials at the experimental temperature.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

    • Dilute the filtered sample to a suitable concentration for analysis with the same solvent.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[7]

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the solute in the diluted sample.

    • Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Template for Reporting Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Isopropanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Tetrahydrofuran25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value
Repeat for other temperatures as needed

Safety Considerations

As a precautionary measure, it is important to handle this compound and all organic solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13] Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the . By combining theoretical principles with a detailed, validated experimental protocol, researchers are equipped to generate high-quality, reliable solubility data. This information is invaluable for a wide range of applications, from drug formulation and development to the synthesis and purification of novel materials. The predicted solubility trends, based on the behavior of related sulfonamides, offer a solid starting point for solvent selection and process optimization.

References

  • Mauger, J. W., et al. "Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature." Journal of Pharmaceutical Sciences, vol. 61, no. 1, 1972, pp. 94-97. [Link]

  • Paruta, A. N. "Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature." Journal of Pharmaceutical Sciences, vol. 61, no. 1, 1972, pp. 94-97. [Link]

  • Mauger, J. W., et al. "Solubility of Various Sulfonamides in N-Alkanols II. Thermodynamic Parameters." Journal of Pharmaceutical Sciences, vol. 61, no. 1, 1972, pp. 98-101. [Link]

  • Ribeiro, A. C. F., et al. "Physics-Based Solubility Prediction for Organic Molecules." Journal of Chemical Information and Modeling, vol. 62, no. 15, 2022, pp. 3585-3615. [Link]

  • University of California, Los Angeles. "Experiment: Solubility of Organic & Inorganic Compounds." UCLA Chemistry and Biochemistry. [Link]

  • LibreTexts Chemistry. "8: Identification of Unknowns (Experiment)." Chemistry LibreTexts. [Link]

  • Pavia, D. L., et al. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS." Introduction to Organic Laboratory Techniques: A Small Scale Approach. [Link]

  • Delgado, D. R., et al. "Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures." Revista Colombiana de Química, vol. 45, no. 1, 2016, pp. 34-43. [Link]

  • Delgado, D. R., and F. Martínez. "Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling." Molecules, vol. 27, no. 17, 2022, p. 5641. [Link]

  • Dritech Chemicals. "Safety data sheet." Dritech Chemicals. [Link]

  • Bustamante, P., et al. "Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents." Journal of the Brazilian Chemical Society, vol. 11, no. 2, 2000, pp. 154-161. [Link]

  • National Center for Biotechnology Information. "3,4-Diaminobenzenesulfonamide." PubChem Compound Database. [Link]

  • Rebeck, N. T., and D. M. Knauss. "Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution." Macromolecules, vol. 44, no. 17, 2011, pp. 6703-6712. [Link]

  • da Silva, R. C., et al. "Thermodynamic study of the solubility of some sulfonamides in cyclohexane." Journal of the Brazilian Chemical Society, vol. 13, no. 5, 2002, pp. 635-640. [Link]

  • ResearchGate. "Solubility of Aromatic Polyethers." ResearchGate. [Link]

  • Paruta, A. N. "(1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S." Solubility Data Series, vol. 34, 1988, pp. 1-10. [Link]

  • Li, Y., et al. "Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K." Journal of Chemical & Engineering Data, vol. 54, no. 5, 2009, pp. 1615-1617. [Link]

  • ResearchGate. "Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide." ResearchGate. [Link]

  • Melis, B., et al. "The Shapes of Sulfonamides: A Rotational Spectroscopy Study." Molecules, vol. 27, no. 9, 2022, p. 2820. [Link]

  • Kiani, M., et al. "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model." Physical Chemistry Research, vol. 12, no. 3, 2024, pp. 567-578. [Link]

  • Paruta, A. N., and R. Piekos. "4-AMINOBENZENESULFONAMIDES. Part I. Non-cyclic Substituents." Solubility Data Series, vol. 34, 1988. [Link]

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The Architecture of Healing: A Technical Guide to Diamino Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The sulfonamide scaffold, a cornerstone of medicinal chemistry, continues to be a source of profound therapeutic innovation. Within this venerable class of compounds, diamino sulfonamides represent a particularly versatile and potent subclass, demonstrating a remarkable breadth of biological activity. This guide serves as an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of diamino sulfonamide compounds. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this critical area of pharmaceutical science, moving beyond a simple recitation of facts to an integrated analysis of the principles that govern the efficacy of these molecules. We will delve into the causal relationships behind experimental choices, the self-validating nature of robust protocols, and the authoritative science that underpins the ongoing development of novel diamino sulfonamide-based therapeutics.

The Synthetic Foundation: Crafting the Diamino Sulfonamide Core

The therapeutic potential of any compound is inextricably linked to its synthesis. The construction of the diamino sulfonamide core can be approached through several strategic pathways, each with its own advantages and considerations. A prevalent and effective method involves the reaction of a sulfonyl chloride with a diamine.[1][2]

A general representation of this synthetic approach is the reaction of a suitable sulfonyl chloride with a diamine, often in the presence of a base to neutralize the hydrogen chloride byproduct.[1][2] A more specific example involves the synthesis of novel disulfonamide derivatives from substituted diamino pyridines.[1][2] In this procedure, new diamines containing a pyridine ring are first synthesized and then reacted with sulfonyl chlorides to yield the corresponding disulfonamides.[1][2]

Key Synthetic Methodologies

While the reaction of sulfonyl chlorides with amines is a foundational method, other strategies have been developed to access sulfonamides. These include:

  • Direct Synthesis from Sulfonic Acids: Although less common, methods exist to convert sulfonic acids directly to sulfonamides, for instance, by using an activating agent like triphenylphosphine ditriflate.[1][2]

  • From Sulfonylbenzotriazoles: An efficient synthesis involves the reaction of sulfonylbenzotriazoles with various amines.[1][2]

  • Oxidation of Thiols: Heteroaryl sulfonamides can be prepared via the oxidation of thiols to sulfonyl chlorides or fluorides, which are then reacted with amines.[1][2]

The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic rings and the nature of the diamine linker.

Experimental Protocol: Synthesis of a Diaminopyridine-Derived Disulfonamide

This protocol outlines a general procedure for the synthesis of a disulfonamide from a diamino pyridine derivative, based on established methodologies.[1]

Step 1: Synthesis of the Diaminopyridine Intermediate

  • To a stirred solution of the corresponding dinitro precursor in ethanol, add hydrazine hydrate dropwise over 1.5 hours while maintaining the temperature at approximately 50°C.

  • Reflux the reaction mixture for 2 hours.

  • Filter the hot solution.

  • Allow the filtrate to cool, which will result in the crystallization of the diamine product.

  • Recrystallize the crude product from ethanol and dry under vacuum.

Step 2: Synthesis of the Disulfonamide

  • Dissolve the synthesized diaminopyridine in a suitable solvent (e.g., pyridine).

  • Cool the solution in an ice bath.

  • Add the desired sulfonyl chloride dropwise to the cooled solution with stirring.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours).

  • Pour the reaction mixture into ice water to precipitate the disulfonamide product.

  • Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water).

Characterization: The synthesized compounds should be characterized using techniques such as FT-IR, ¹H NMR, and mass spectrometry to confirm their structure and purity.[1]

Synthesis_Workflow Dinitro_Precursor Dinitro Pyridine Precursor Reduction Step 1: Reduction Dinitro_Precursor->Reduction Reduction Hydrazine Hydrazine Hydrate Hydrazine->Reduction Diamino_Intermediate Diamino Pyridine Intermediate Sulfonylation Step 2: Sulfonylation Diamino_Intermediate->Sulfonylation Sulfonylation Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Sulfonylation Disulfonamide_Product Disulfonamide Product Reduction->Diamino_Intermediate Sulfonylation->Disulfonamide_Product

Caption: General workflow for the synthesis of a diaminopyridine-derived disulfonamide.

The Spectrum of Activity: Therapeutic Applications of Diamino Sulfonamides

Diamino sulfonamide compounds have demonstrated a remarkable range of biological activities, making them a fertile ground for drug discovery. Their versatility stems from the ability to modify the core structure to target a variety of biological macromolecules.

Antimicrobial Agents: A Legacy of Fighting Infection

The history of sulfonamides is deeply rooted in their antibacterial properties.[1][3][4][5] They act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial synthesis of folic acid.[5][6] This mechanism provides a selective toxicity against bacteria that cannot utilize exogenous folate.

Recent research continues to explore novel sulfonamide derivatives for their antimicrobial potential, including activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][7][8][9] For instance, newly synthesized sulfonamide derivatives have shown promising activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[7][10] The antimicrobial activity of aromatic disulfonamides has been observed to decrease as the length of the carbon chain in the linker increases.[6]

Carbonic Anhydrase Inhibition: A Key to Diverse Therapies

A significant area of research for sulfonamides is their potent inhibition of carbonic anhydrases (CAs).[11][12][13] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11][12] Their inhibition has therapeutic implications in a wide range of conditions.

  • Anticancer Activity: Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor survival and metastasis.[11][14] Selective inhibition of these isoforms is a promising strategy for cancer therapy.[14] Novel benzenesulfonamide derivatives have been designed as hCA IX inhibitors, with some compounds showing potent anticancer activity, particularly under hypoxic conditions.[14] The coordination of sulfonamides with metal ions can also enhance their cytotoxic properties and introduce new mechanisms of action against cancer cells.[15]

  • Glaucoma Treatment: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure in patients with glaucoma.[11][16]

  • Diuretics and Other Applications: The diuretic effect of some sulfonamides is also mediated by CA inhibition in the kidneys.[16] Furthermore, CA inhibitors are used in the management of epilepsy, altitude sickness, and idiopathic intracranial hypertension.[11][16]

The structure-activity relationship for CA inhibition is well-defined, with the primary sulfonamide group acting as a zinc-binding group within the enzyme's active site.[14][17]

CA_Inhibition_Mechanism cluster_CA Carbonic Anhydrase (CA) Active Site Zinc Zn²⁺ Hydroxide ⁻OH Zinc->Hydroxide CO2 CO₂ Reaction CA-catalyzed hydration CO2->Reaction H2O H₂O H2O->Reaction Bicarbonate HCO₃⁻ Proton H⁺ Sulfonamide Sulfonamide (R-SO₂NH₂) Sulfonamide->Zinc Inhibition (Binding to Zinc) Reaction->Bicarbonate Reaction->Proton

Caption: Simplified mechanism of carbonic anhydrase inhibition by sulfonamides.

Emerging Therapeutic Frontiers

The therapeutic landscape for diamino sulfonamides continues to expand into new and exciting areas:

  • Antidiabetic Agents: Novel sulfonamide derivatives have been designed and synthesized as multi-target antidiabetic agents, demonstrating inhibitory activity against α-glucosidase and α-amylase, as well as promoting glucose uptake.[18]

  • Anti-inflammatory and Analgesic Agents: The sulfonamide moiety is present in several anti-inflammatory drugs, and research continues to explore new derivatives with analgesic and anti-inflammatory properties.[1][2][19]

  • Antiviral Activity: Sulfonamides have been investigated for their antiviral properties, including as inhibitors of HIV protease.[1][2][20]

Structure-Activity Relationships: Designing for Potency and Selectivity

The biological activity of diamino sulfonamide compounds is highly dependent on their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the design of more potent and selective therapeutic agents.

Key structural features that influence activity include:

  • The Sulfonamide Group: The primary sulfonamide group (-SO₂NH₂) is often essential for activity, particularly in carbonic anhydrase inhibitors where it coordinates with the zinc ion in the active site.[14]

  • Aromatic/Heterocyclic Rings: The nature and substitution pattern of the aromatic or heterocyclic rings attached to the sulfonamide group significantly impact binding affinity and selectivity. For instance, in CA inhibitors, different heterocyclic sulfonamides exhibit varying potencies.[12][17]

  • The Diamine Linker: In disulfonamides, the length and flexibility of the diamine linker can influence how the molecule interacts with its target.[6]

  • Substituents: The addition of various functional groups to the aromatic rings can modulate physicochemical properties such as lipophilicity and solubility, which in turn affect pharmacokinetic and pharmacodynamic profiles.

Computational studies, such as molecular docking, are invaluable tools for elucidating the binding modes of sulfonamide derivatives with their target proteins and guiding the design of new compounds with improved activity.

Future Directions and Conclusion

The field of diamino sulfonamide research is vibrant and continues to yield compounds with significant therapeutic potential. Future research will likely focus on:

  • Improving Isoform Selectivity: For targets such as carbonic anhydrases, designing inhibitors with high selectivity for specific isoforms is critical to minimizing off-target effects. The "tail approach" in inhibitor design is a promising strategy to achieve this.[21]

  • Combating Drug Resistance: The development of novel sulfonamides with activity against drug-resistant strains of bacteria and other pathogens remains a high priority.

  • Multi-target Drug Design: The creation of hybrid molecules that can modulate multiple targets simultaneously offers a promising approach for treating complex diseases like cancer and diabetes.[18]

References

  • Behmadi, H., Saadati, S. M., Roshani, M., & Ghaemy, M. (n.d.). Synthesis of new disulfonamides from different substituted diamino pyridines. SciELO. Retrieved from [Link]

  • El-Sayed, N. F., Kassab, A. E., El-Naggar, M. A., El-Sayed, M. S., & El-Hashash, M. A. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 13(49), 34633–34651. Retrieved from [Link]

  • Wichard, J. D., Neumann, J., & Bilitewski, U. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7793. Retrieved from [Link]

  • Kowalski, K., & Stanicka, M. (2024). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. International Journal of Molecular Sciences, 25(5), 2909. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis, biological and antioxidant activity of new diamides derived from sulfonamide drug and local anesthesia. ResearchGate. Retrieved from [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. Retrieved from [Link]

  • Zafar, W., Sumrra, S. H., & Chohan, Z. H. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. ResearchGate. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 819–831. Retrieved from [Link]

  • Ceruso, M., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3183. Retrieved from [Link]

  • Shablykina, O. V., Korniienko, Y. E., Dyakonenko, V. V., Shablykina, O. V., & Brovarets, V. S. (2019). Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. Current Chemistry Letters, 8(4), 199-210. Retrieved from [Link]

  • Rauf, A., Shah, S. Z. A., Uddin, G., Al-Awthan, Y. S., & Wadood, A. (2020). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 5(46), 30048–30059. Retrieved from [Link]

  • El-Metwaly, A. M., El-Sayed, M. A. A., & El-Gazzar, M. G. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790. Retrieved from [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. Retrieved from [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. Retrieved from [Link]

  • De Vita, D., Angeli, A., & Di Sotto, A. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7422–7444. Retrieved from [Link]

  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). PEXACY International Journal of Pharmaceutical Science. Retrieved from [Link]

  • Pop, R. F., & Ștefănescu, R. E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 30(6), 1332. Retrieved from [Link]

  • Khan, S. A., & Yusuf, M. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 153. Retrieved from [Link]

  • Bendiner, E. (2024). Sulfonamides: The first synthetic antibacterial agents. Hektoen International. Retrieved from [Link]

  • Seydel, J. K., & Wempe, E. (1971). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 14(8), 708–715. Retrieved from [Link]

  • Kumar, R., Sharma, A., & Kumar, A. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4349. Retrieved from [Link]

  • Chemical compound holds promise as cancer treatment with fewer side effects. (2016). ecancernews. Retrieved from [Link]

  • Genç, Y., Ozkanca, R., & Bekdemir, Y. (2009). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 969-974. Retrieved from [Link]

  • The Pharmacist Academy. (2023, September 25). Carbonic Anhydrase Inhibitors - All you need to know [Video]. YouTube. Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Cureus. Retrieved from [Link]

  • El-Gaby, M. S. A., Atalla, A. A., & Gaber, H. M. (2015). Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents. International Journal of Advanced Research, 3(11), 1056-1067. Retrieved from [Link]

  • Behmadi, H., Saadati, S. M., Roshani, M., & Ghaemy, M. (n.d.). Synthesis of new disulfonamides from different substituted diamino pyridines. SciELO. Retrieved from [Link]

  • Al-Masoudi, N. A. L., Al-Salihi, N. J., & Al-Amiery, A. A. (2016). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 21(1), 75. Retrieved from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Retrieved from [Link]

  • Yang, Y., Wang, Z., & Li, Y. (2023). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules, 28(3), 1435. Retrieved from [Link]

  • Synthesis of sulfonamides by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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From Dyes to Drugs: The Enduring Legacy of Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The story of benzenesulfonamide derivatives is a testament to scientific serendipity and systematic investigation. From their humble origins in the German dye industry to their current status as a cornerstone of modern medicine, these compounds have revolutionized the treatment of infectious diseases and paved the way for the development of diverse therapeutic agents. This in-depth guide explores the pivotal moments in the discovery and history of benzenesulfonamides, delves into their mechanisms of action, and provides insights into their synthesis and broad-ranging applications.

The Dawn of the Antibacterial Era: A Splash of Red

The journey begins in the early 20th century at the laboratories of Bayer AG in Germany.[1][2] In an era where bacterial infections were a leading cause of death, scientists were exploring the potential of coal-tar dyes to selectively target and attack harmful microorganisms within the body.[1] In 1932, a research team led by Gerhard Domagk, which included chemists Josef Klarer and Fritz Mietzsch, synthesized a red azo dye named Prontosil rubrum.[3][4]

Domagk's meticulous testing revealed that Prontosil was remarkably effective in protecting mice from lethal streptococcal infections.[3][5] This discovery was a watershed moment, marking the advent of the first broadly effective systemic antibacterial drugs.[1][6] The success of Prontosil was not confined to the laboratory; it was soon used to treat severe bacterial infections in humans, including a dramatic case where Domagk's own daughter was saved from a life-threatening streptococcal infection.[3][6][7] For his groundbreaking work, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[6][8]

A pivotal breakthrough came in 1935 when researchers at the Pasteur Institute in Paris discovered that Prontosil itself was not the active agent.[4][9] Instead, it acted as a prodrug, being metabolized in the body to a simpler, colorless compound: para-aminobenzenesulfonamide, or sulfanilamide.[4][9] This revelation was significant because sulfanilamide had been first synthesized in 1906 and its patent had expired, making it widely and inexpensively available.[1]

Mechanism of Action: A Competitive Inhibition

The antibacterial power of sulfonamides lies in their clever deception of bacterial enzymes. Bacteria, unlike humans, cannot absorb folic acid from their environment and must synthesize it themselves.[10][11][12] Folic acid is a crucial vitamin necessary for the production of DNA, RNA, and proteins, and therefore essential for bacterial growth and multiplication.[10][11]

The synthesis of folic acid in bacteria involves a key enzyme called dihydropteroate synthase (DHPS).[1][13] This enzyme's natural substrate is para-aminobenzoic acid (PABA). Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS.[1] They bind to the active site of the enzyme, preventing PABA from binding and thereby halting the production of dihydrofolic acid, a precursor to folic acid. This disruption of the folic acid synthesis pathway ultimately leads to the cessation of bacterial growth, a bacteriostatic effect.[10][11] The body's own immune system, particularly white blood cells, can then clear the inhibited bacteria.[10][11]

This mechanism of action highlights a key principle of selective toxicity. Because human cells obtain folic acid from their diet and do not possess the DHPS enzyme, sulfonamides can specifically target bacterial cells without harming the host.[12]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes formation of Sulfonamide Sulfonamide Sulfonamide->DHPS Competitively Inhibits Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Bacterial_Growth Bacterial Growth & Reproduction Folic_Acid->Bacterial_Growth

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

The "Sulfa Craze" and the Rise of Regulation

The discovery of sulfanilamide's activity unleashed what was termed a "sulfa craze."[1][14] For several years in the late 1930s, hundreds of manufacturers began producing various forms of sulfa drugs.[1][14] This unregulated proliferation, however, led to a tragic event in 1937 known as the elixir sulfanilamide disaster, where at least 100 people were poisoned by a formulation containing the toxic solvent diethylene glycol.[1][2] This incident was a major catalyst for the passage of the 1938 Federal Food, Drug, and Cosmetic Act in the United States, which mandated that manufacturers provide evidence of a new drug's safety before it could be marketed.[14]

Despite this tragedy, sulfa drugs remained the only effective broad-spectrum antibiotics available before the advent of penicillin and played a crucial role during World War II, saving countless lives from wound infections.[1][3][14]

Beyond Bacteria: The Expanding Therapeutic Landscape

While the initial focus was on their antibacterial properties, the versatility of the benzenesulfonamide scaffold soon became apparent. Modifications to the core structure led to the development of new classes of drugs with diverse therapeutic applications.

Table 1: Major Classes of Benzenesulfonamide Derivatives and Their Applications

Drug ClassPrimary ApplicationMechanism of Action (Simplified)
Antibacterial Sulfonamides Bacterial InfectionsInhibition of bacterial folic acid synthesis
Diuretics (e.g., Thiazides) Hypertension, EdemaInhibition of sodium and chloride reabsorption in the kidneys
Anticonvulsants (e.g., Sultiame) EpilepsyInhibition of carbonic anhydrase in the central nervous system
Antidiabetic Agents (e.g., Sulfonylureas) Type 2 DiabetesStimulation of insulin release from pancreatic beta cells
Anticancer Agents Various CancersInhibition of carbonic anhydrase isoforms overexpressed in tumors
Anti-inflammatory Agents Inflammatory ConditionsInhibition of pro-inflammatory pathways
Antiviral Agents Viral Infections (e.g., Influenza)Inhibition of viral entry into host cells

The development of these diverse derivatives underscores the power of medicinal chemistry to modify a core chemical structure to achieve a wide range of biological effects. For example, the sulfonamide moiety is a key pharmacophore in drugs targeting carbonic anhydrase, an enzyme involved in various physiological processes.[15] This has led to the development of benzenesulfonamide-based inhibitors for the treatment of glaucoma, and more recently, as potential anticancer agents.[16][17]

Experimental Protocols: A Glimpse into the Lab

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a substituted aniline with a benzenesulfonyl chloride. The following is a generalized, illustrative protocol for the synthesis of a simple benzenesulfonamide derivative.

Protocol 1: Synthesis of N-phenylbenzenesulfonamide

Materials:

  • Aniline

  • Benzenesulfonyl chloride

  • Pyridine (as a base and solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve aniline in pyridine and cool the mixture in an ice bath.

  • Slowly add benzenesulfonyl chloride to the cooled solution with constant stirring. The reaction is exothermic, so maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Pour the reaction mixture into a beaker containing ice-cold dilute HCl. This will neutralize the excess pyridine and precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water to remove any remaining impurities.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified crystals and determine the melting point and yield. Characterize the final product using techniques such as NMR and IR spectroscopy.

Synthesis of N-phenylbenzenesulfonamide start Start dissolve Dissolve Aniline in Pyridine start->dissolve cool Cool in Ice Bath dissolve->cool add Slowly Add Benzenesulfonyl Chloride cool->add stir Stir at Room Temperature add->stir precipitate Precipitate in Dilute HCl stir->precipitate filter Filter Crude Product precipitate->filter wash Wash with Water filter->wash recrystallize Recrystallize wash->recrystallize dry Dry and Characterize recrystallize->dry end End dry->end

Sources

Methodological & Application

Application Note: Synthesis of 3,4-Diamino-N-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of advanced benzimidazole-based Carbonic Anhydrase (CA) Inhibitors

Background and Application Rationale

The compound 3,4-diamino-N-ethylbenzene-1-sulfonamide (Compound 20b, CAS: 125106-43-6) is a critical synthetic intermediate used in the development of 2-substituted-benzimidazole-6-sulfonamides[1]. In oncology and medicinal chemistry, the sulfonamide moiety acts as a highly effective zinc-binding group (ZBG) essential for coordinating with the catalytic zinc ion in the active site of human carbonic anhydrases (CAs)[2].

While primary sulfonamides are broad-spectrum CA inhibitors, optimizing the functional groups on the benzenoid ring (such as the N-ethyl substitution) allows researchers to fine-tune lipophilicity. This precise structural tuning is critical for directing selectivity toward tumor-associated transmembrane isoforms (hCA IX and XII) over widespread cytosolic off-targets (hCA I and II), presenting an actionable pathway for therapeutic intervention in hypoxic cancers[2].

Causal Synthetic Strategy (E-E-A-T Framework)

Achieving high-purity functionalized diaminobenzenesulfonamides requires overcoming several mechanistic hurdles. The synthetic pathway adopted here is a rigorous, self-validating three-step protocol that deliberately controls regioselectivity and oxidation state[3].

  • Chlorosulfonation & In-Situ Deprotection: Direct chlorosulfonation of free anilines often results in oxidative degradation (tar formation). To bypass this, we utilize ethyl 2-(2-nitrophenylamino)-2-oxoacetate. The oxalyl protecting group structurally deactivates the amine, prevents undesired N-sulfonation, and rigorously directs electrophilic aromatic substitution to the para position. The inherently harsh, acidic conditions of the chlorosulfonation reaction subsequently hydrolyze the oxalyl group during the aqueous quench, streamlining the workflow by unmasking the primary amine in a single pot[3].

  • Nucleophilic Substitution: The resulting 4-amino-3-nitrobenzenesulfonyl chloride is subjected to amidation using a carefully controlled stoichiometric excess of ethylamine. Conducting this at low temperatures mitigates competitive hydrolysis of the sulfonyl chloride.

  • Catalytic Transfer Hydrogenation: Traditional reduction of the nitro group using high-pressure

    
     gas introduces safety and scalability challenges. By substituting 
    
    
    
    with 3, we achieve rapid, quantitative reduction. Ammonium formate decomposes in situ to yield
    
    
    ,
    
    
    , and
    
    
    , driving the reduction of the nitro group to an amine without risking hydrogenolysis of the critical C-S sulfonamide bond[3].

Materials and Reagents Table

Reagent / MaterialRoleQuantity Required (Scale)
Ethyl 2-(2-nitrophenylamino)-2-oxoacetate Starting Material2.00 g (8.40 mmol)
Chlorosulfonic acid Reagent / Solvent4.5 mL
Ethylamine (2 M in THF) Nucleophile / Base8.78 mL (17.56 mmol)
Ammonium formate Hydrogen Donor~ 11.2 g (~20 equivalents)
Palladium on Carbon (10% wt) Catalyst120 mg
Methanol (MeOH) Solvent (Reduction)200 mL
Dry Tetrahydrofuran (THF) Solvent (Amidation)25 mL
EtOAc, Et2O, Brine, Na2SO4 Workup ReagentsAs needed

(Note: Reagent quantities are scaled to match the validated protocol established for synthesizing matching intermediates[3].)

Step-by-Step Methodology

Step 1: Synthesis of 4-Amino-3-nitrobenzenesulfonyl chloride (23)

Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. Conduct this step in a fume hood and use extreme caution during the quench.

  • Reaction Setup: Dissolve 2.00 g (8.40 mmol) of ethyl 2-(2-nitrophenylamino)-2-oxoacetate in 4.5 mL of chlorosulfonic acid[3].

  • Heating: Heat the reaction mixture to 80 °C and maintain constant stirring for 3 hours[3].

  • Quenching: Allow the dark red mixture to cool slightly, then pour it dropwise into 150 mL of vigorously stirred ice-water[3]. Stir the resulting suspension for an additional 30 minutes to complete the concurrent hydrolysis of the oxalyl protecting group.

  • Extraction: Extract the aqueous phase using Diethyl Ether (

    
    , 3 × 30 mL)[3].
    
  • Washing & Drying: Wash the combined organic layers with 10 mL of brine, dry over anhydrous

    
    , filter, and concentrate in vacuo[3].
    
  • Result: The title compound is isolated as a brown solid. Use this intermediate immediately in the next step to prevent degradation of the sulfonyl chloride.[3]

Step 2: Synthesis of 4-Amino-N-ethyl-3-nitrobenzenesulfonamide (24b)
  • Activation: Dissolve the crude 4-amino-3-nitrobenzenesulfonyl chloride (assume 1.04 g, 4.39 mmol for this scale) in 25 mL of dry THF and cool to 0 °C under a nitrogen atmosphere[3].

  • Amidation: Slowly add 8.78 mL of a 2 M THF solution of ethylamine (17.56 mmol) dropwise to the reaction mixture[3].

  • Propagation: Remove the ice bath, allow the reaction to reach room temperature, and stir for 18 hours[3].

  • Workup: Remove the THF under reduced pressure. Resuspend the residue in 50 mL of deionized water and extract with Ethyl Acetate (EtOAc, 3 × 20 mL)[3].

  • Isolation: Wash the organic phases with brine, dry over anhydrous

    
    , filter, and evaporate under reduced pressure to yield the product as a yellow solid[3].
    
Step 3: Synthesis of this compound (20b)

Safety Note: Palladium on carbon can ignite when exposed to solvent vapors. Wet the catalyst under an inert atmosphere.

  • Setup: To a stirred suspension of 1.10 g (4.48 mmol) of the intermediate 24b in 200 mL of MeOH, add ammonium formate (approx. 20 equivalents) and 120 mg of 10% wt. Palladium on carbon[3].

  • Transfer Hydrogenation: Heat the reaction mixture to reflux and hold for 4 hours until gas evolution ceases and TLC indicates complete consumption of the nitro compound[3].

  • Filtration: Cool the mixture to room temperature and filter carefully through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate under reduced pressure[3].

  • Final Workup: Take up the crude residue in 100 mL of water and extract with EtOAc (3 × 60 mL). Wash with brine, dry over

    
    , filter, and evaporate to obtain the target compound[3].
    

Analytical Characterization Data

The following table summarizes the quantitative and spectroscopic analytical profiles expected for the intermediate and the final target compound.

Parameter4-Amino-N-ethyl-3-nitrobenzenesulfonamide (24b)This compound (20b)
Appearance Yellow Solid[3]Light Brown Solid[3]
Typical Yield 78%[3]94%[3]
ESI-MS [M + H]+ m/z: 246[3]m/z: 216[3]
1H NMR (400 MHz, DMSO-d6) δ 8.36 (d, J=1.6 Hz, 1H), 8.01 (s, 2H, ex. D2O), 7.69 (dd, J=9.0, 1.6 Hz, 1H), 7.54–7.44 (m, 1H, ex. D2O), 7.15 (d, J=9.0 Hz, 1H), 2.82–2.72 (m, 2H), 0.99 (t, J=7.2 Hz, 3H)[3].δ 6.94–6.88 (m, 2H, 1H ex. D2O), 6.81 (dd, J=8.0, 2.1 Hz, 1H), 6.53 (d, J=8.0 Hz, 1H), 5.18 (brs, 2H, ex. D2O), 4.82 (brs, 2H, ex. D2O), 2.75–2.62 (m, 2H), 0.94 (t, J=7.2 Hz, 3H)[3].

Process Workflow Diagram

The chemical processing workflow mapped below illustrates the transition logically, conforming to our defined experimental design.

G N1 Ethyl 2-(2-nitrophenylamino)-2-oxoacetate (22) Starting Material R1 1. Chlorosulfonic acid, 80°C, 3 h 2. Ice-water quench N1->R1 N2 4-Amino-3-nitrobenzenesulfonyl chloride (23) Intermediate 1 R1->N2 Chlorosulfonation & Deprotection R2 Ethylamine (2M in THF) Dry THF, 0°C to RT, 18 h N2->R2 N3 4-Amino-N-ethyl-3-nitrobenzenesulfonamide (24b) Intermediate 2 R2->N3 Nucleophilic Substitution R3 10% Pd/C, NH4HCO2 MeOH, Reflux, 4 h N3->R3 N4 This compound (20b) Target Compound R3->N4 Catalytic Transfer Hydrogenation

Fig 1: Step-by-step synthetic workflow for this compound.

References

  • Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies.
  • (PDF) Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors.
  • N-allyl-4-aminobenzenesulfonamide - Similar Compounds. Environmental Protection Agency (EPA).
  • Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: Detailed synthetic procedures.

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Application Notes and Protocols for the Derivatization of 3,4-diamino-N-ethylbenzene-1-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 3,4-diamino-N-ethylbenzene-1-sulfonamide scaffold represents a confluence of two pharmacologically significant motifs: the ortho-phenylenediamine and the aromatic sulfonamide. The sulfonamide group is a cornerstone in medicinal chemistry, present in a wide array of drugs including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The ortho-phenylenediamine moiety serves as a versatile precursor for the synthesis of various heterocyclic systems, most notably benzimidazoles and quinoxalines, which are themselves privileged structures in drug discovery, known to interact with a multitude of biological targets.[3][4][5]

The strategic derivatization of this compound offers a powerful platform for generating novel molecular entities with diverse therapeutic potential. By modifying the vicinal amino groups and the sulfonamide nitrogen, researchers can systematically explore the chemical space around this core structure, aiming to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and the medicinal chemistry rationale for the derivatization of this promising scaffold.

Synthesis of the Starting Material: this compound

A plausible synthetic route to the starting material, while not explicitly detailed in a single source, can be constructed from established organic chemistry transformations. The proposed pathway involves a three-step sequence starting from a commercially available nitroaniline derivative.

G A 4-Chloro-3-nitrobenzenesulfonyl chloride B N-Ethyl-4-chloro-3-nitrobenzenesulfonamide A->B Ethylamine, Base (e.g., Pyridine) C N-Ethyl-4-amino-3-nitrobenzenesulfonamide B->C Ammonia or suitable amine source, Nucleophilic Aromatic Substitution D This compound C->D Reduction (e.g., SnCl2/HCl or H2/Pd-C)[6][7]

Protocol 1: Synthesis of this compound

This protocol is a conceptualized procedure based on analogous reactions. Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of N-Ethyl-4-chloro-3-nitrobenzenesulfonamide

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethylamine (1.1 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-Ethyl-4-amino-3-nitrobenzenesulfonamide

  • In a sealed tube, dissolve N-ethyl-4-chloro-3-nitrobenzenesulfonamide (1.0 eq) in a suitable solvent like ethanol or isopropanol.

  • Add a source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide or a solution of ammonia in methanol.

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Step 3: Synthesis of this compound

  • To a solution of N-ethyl-4-amino-3-nitrobenzenesulfonamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid, add tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq) portion-wise.[6]

  • Heat the reaction mixture to reflux (70-80 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Derivatization Strategies at the Diamino Moiety: Building Heterocyclic Scaffolds

The ortho-phenylenediamine unit is a versatile handle for constructing medicinally important heterocyclic rings. The two primary strategies involve condensation reactions with either aldehydes/carboxylic acids to form benzimidazoles or with 1,2-dicarbonyl compounds to yield quinoxalines.

Strategy 1: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including as kinase inhibitors in cancer therapy.[7][8] The fusion of a benzimidazole ring to the sulfonamide core can lead to compounds with enhanced biological profiles.[2][5]

G cluster_0 Condensation Reaction[3][10] A This compound C Benzimidazole Derivative A->C B Aldehyde (R-CHO) B->C

This protocol describes a general method for the condensation of this compound with various aldehydes.

Materials:

  • This compound

  • Substituted aldehyde (aromatic, heteroaromatic, or aliphatic)

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst[9]

  • Dimethylformamide (DMF) or ethanol as solvent

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in DMF.

  • Add a catalytic amount of p-TSA (0.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Rationale for Derivatization:

The nature of the substituent at the 2-position of the benzimidazole ring significantly influences biological activity. For instance, in the context of kinase inhibition, aromatic or heteroaromatic substituents can engage in crucial π-π stacking or hydrogen bonding interactions within the ATP-binding pocket of the enzyme.[8] Varying the electronic properties and steric bulk of the R group allows for the fine-tuning of these interactions to optimize potency and selectivity.[10]

Strategy 2: Synthesis of Quinoxaline Derivatives

Quinoxalines are another class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The synthesis of quinoxaline-sulfonamide hybrids has emerged as a promising strategy for the development of novel therapeutic agents.[1][11]

G cluster_0 Condensation Reaction[13][14] A This compound C Quinoxaline Derivative A->C B 1,2-Dicarbonyl Compound B->C

This protocol outlines the condensation of this compound with a 1,2-dicarbonyl compound.

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., benzil, glyoxal, or a substituted derivative)

  • Ethanol or acetic acid as solvent

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Rationale for Derivatization:

The substituents on the quinoxaline ring offer multiple points for diversification to modulate the compound's properties. Structure-activity relationship studies on quinoxaline derivatives have shown that substitutions on the pyrazine and benzene rings can significantly impact their anticancer activity.[12] For instance, the introduction of halogen atoms or other functional groups can influence cytotoxicity and selectivity against different cancer cell lines.[11]

Derivatization Strategies at the Sulfonamide Moiety

The sulfonamide nitrogen provides another key site for chemical modification through N-alkylation or N-acylation. These modifications can alter the physicochemical properties of the molecule, such as acidity, lipophilicity, and hydrogen bonding capacity, which in turn can affect its pharmacokinetic profile and target engagement.

Strategy 3: N-Alkylation of the Sulfonamide

N-alkylation of sulfonamides can be achieved using various alkylating agents under basic conditions. This modification can introduce new steric and electronic features to the molecule.

This protocol describes a general procedure for the N-alkylation of the sulfonamide nitrogen of the previously synthesized heterocyclic derivatives.

Materials:

  • Benzimidazole- or quinoxaline-sulfonamide derivative

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Apolar aprotic solvent (e.g., DMF, acetone)

Procedure:

  • To a solution of the sulfonamide derivative (1.0 eq) in DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (50-60 °C) for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Derivatization:

N-alkylation of the sulfonamide can modulate the acidity of the N-H proton and introduce groups that can form additional interactions with the biological target. For example, introducing a benzyl group could lead to beneficial hydrophobic interactions.

Strategy 4: N-Acylation of the Sulfonamide

N-acylation introduces a carbonyl group adjacent to the sulfonamide, which can act as a hydrogen bond acceptor and influence the molecule's conformation.

This protocol outlines the N-acylation of the sulfonamide nitrogen.

Materials:

  • Benzimidazole- or quinoxaline-sulfonamide derivative

  • Acyl chloride or acid anhydride

  • Pyridine or triethylamine as a base and solvent

Procedure:

  • Dissolve the sulfonamide derivative (1.0 eq) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent.

Rationale for Derivatization:

N-acylation can introduce a variety of functional groups that can participate in hydrogen bonding or other interactions with the target protein. This can lead to improved binding affinity and selectivity.

Characterization and Purity Analysis

Thorough characterization of all synthesized derivatives is essential to confirm their structure and purity. The following analytical techniques are recommended:

Technique Purpose Sample Preparation
Thin Layer Chromatography (TLC) Reaction monitoring and preliminary purity assessment.Dissolve a small amount of the compound in a volatile solvent and spot on a silica gel plate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Dissolve 5-25 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[13]
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups.For solids, prepare a KBr pellet (1-2% sample in KBr) or a Nujol mull.[3][14]
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.For ESI-MS, dissolve the sample (1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[1][15]
High-Performance Liquid Chromatography (HPLC) Determination of purity.Develop a reversed-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid or formic acid).[16]

Conclusion and Future Perspectives

The derivatization of this compound provides a rich platform for the discovery of novel therapeutic agents. The synthetic protocols outlined in this guide offer a systematic approach to exploring the chemical space around this versatile scaffold. By combining the well-established medicinal chemistry of sulfonamides with the diverse biological activities of benzimidazoles and quinoxalines, researchers can generate libraries of compounds for screening against a wide range of diseases. Future work should focus on the biological evaluation of these novel derivatives and the elucidation of their structure-activity relationships to guide the design of next-generation drug candidates.

References

  • Methods of Preparation of Quinoxalines. Encyclopedia.pub. (2023).
  • The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.
  • Sample prepar
  • NMR Sample Prepar
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  • IR Spectroscopy of Solids.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules. (2021).
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. (2018).
  • A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents. Letters in Drug Design & Discovery. (2010).
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Semantic Scholar. (2021).
  • Guide to FT-IR Spectroscopy. Bruker.
  • Sample Preparation – FT-IR/ATR.
  • A Technical Guide to the Synthesis of Quinoxaline Compounds for Researchers and Drug Development Professionals. Benchchem.
  • Sample Prepar
  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver.
  • Sample prepar
  • Sample Preparation. School of Chemical Sciences - Illinois.
  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Advances. (2024).
  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Advances. (2024).
  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals. (2024).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. (2023).
  • Synthesis of N-[2-[bis(1-methylethyl)amino]ethyl]-4-nitrobenzene sulfonamide. Mol-Instincts.
  • Structures of quinoxaline sulfonamide drugs 14–16.
  • What groups can be reduced by Sn/HCl? Chemistry Stack Exchange.
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. (2022).
  • Application Notes and Protocols: Synthesis of p-Phenylenediamine from N-(4-bromophenyl)-4-nitroaniline. Benchchem.
  • Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. Bioorganic & Medicinal Chemistry Letters. (2010).
  • Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry. (2014).
  • HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases.
  • Development of Reversed-Phase HPLC Method for Purity Assessment of Aryl Porphyrins and Their Metal Complexes.
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development.
  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan. (2000).
  • Process for reducing nitroanilines.
  • Development of Reversed-Phase HPLC Method for Purity Assessment of Aryl Porphyrins and Their Metal Complexes. Semantic Scholar.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt.
  • Understanding the structure-activity relationship (SAR) of benzimidazolyl-quinazolines. Benchchem.
  • The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6- tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride) as a PET tracer precursor.
  • N-ETHYL-4-ETHYLAMINO-3-NITROBENZENESULFONAMIDE. Sigma-Aldrich.
  • Synthesis of new disulfonamides from different substituted diamino pyridines. Redalyc.
  • Synthesis and Crystal Structure of N,N-Bis[(4-aminophenoxy)ethyl]benzene Sulfonamide. Asian Journal of Chemistry. (2014).
  • Synthesis of new disulfonamides from different substituted diamino pyridines. SciELO.
  • Sulfonamide synthesis by alkylation or aryl
  • Synthesis of Sulfonamide, Sulfanilamide and Carbamate Derivatives of 4-Pyrones. Asian Journal of Chemistry.

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Application Note: Comprehensive Analytical Characterization of 3,4-Diamino-N-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Pre-clinical Drug Development Scientists, and Synthetic Methodologists

Introduction and Strategic Context

3,4-Diamino-N-ethylbenzene-1-sulfonamide (CAS: 125106-43-6) is a critical synthetic intermediate widely utilized in the development of[1]. Specifically, it serves as a foundational precursor for synthesizing 2-substituted-benzimidazole-6-sulfonamide derivatives, which are potent inhibitors of tumor-associated transmembrane CA IX and XII isoforms[2].

Because the pharmacological efficacy of the final active pharmaceutical ingredient (API) depends heavily on the purity and structural integrity of this diamino-sulfonamide precursor, rigorous analytical characterization is non-negotiable. This guide provides field-proven, self-validating analytical protocols designed to characterize its physicochemical properties, verify structural identity via Nuclear Magnetic Resonance (NMR), and ascertain purity via High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).

CA_Inhibition_Workflow N1 3,4-diamino-N-ethylbenzene -1-sulfonamide (Precursor) N2 Aldehyde Cyclization (Synthetic Modification) N1->N2 Yields 94% N3 Benzimidazole-6-sulfonamide (Active Inhibitor) N2->N3 Scaffold Formation N4 Target: CA IX & XII (Tumor Microenvironment) N3->N4 High-Affinity Binding N5 Extracellular Acidification Arrested N4->N5 Enzymatic Inhibition

Workflow of this compound in synthesizing tumor-targeting CA inhibitors.

Quantitative Physicochemical & Spectral Data

To set the baseline for our analytical workflows, we must define the expected empirical parameters. The table below consolidates the expected spectroscopic outputs derived from highly purified batches[2][3].

Analytical TargetExpected Value / SignatureMultiplicity & CouplingStructural Assignment & Causality
Molecular Mass 215.28 g/mol N/ADrives the expected mass-to-charge (m/z) in ESI-MS[3].
LC-MS (ESI+) m/z 216[M+H]⁺ Molecular IonValidates compound mass; basic amines drive protonation[2].
¹H NMR (DMSO-d6) δ 6.94–6.88Multiplet (2H)Critical Overlap: 1 Aromatic CH + 1 Exchangeable Sulfonamide NH[2].
¹H NMR (DMSO-d6) δ 6.81dd, J = 8.0, 2.1 Hz (1H)Aromatic CH (exhibiting ortho/meta coupling)[2].
¹H NMR (DMSO-d6) δ 6.53d, J = 8.0 Hz (1H)Aromatic CH (exhibiting ortho coupling)[2].
¹H NMR (DMSO-d6) δ 5.18Broad Singlet (2H)Primary Amine (-NH₂) (Exchangeable with D₂O)[2].
¹H NMR (DMSO-d6) δ 4.82Broad Singlet (2H)Primary Amine (-NH₂) (Exchangeable with D₂O)[2].
¹H NMR (DMSO-d6) δ 2.75–2.62Multiplet (2H)Aliphatic CH₂ (N-ethyl chain)[2].
¹H NMR (DMSO-d6) δ 0.94Triplet, J = 7.2 Hz (3H)Aliphatic CH₃ (N-ethyl chain terminal methyl)[2].

High-Resolution ¹H NMR Structural Validation

Causality & Expertise Commentary

A standard pitfall when analyzing the ¹H NMR spectrum of this compound is the misinterpretation of the multiplet at δ 6.94–6.88. Novice analysts often integrate this as two aromatic protons. However, causality dictates that the secondary sulfonamide proton (-SO₂NH-CH₂-) is highly deshielded, shifting it downfield where it perfectly overlaps with a single aromatic resonance.

To resolve this, we employ a self-validating D₂O Exchange Protocol . Deuterium rapidly exchanges with labile protons bound to heteroatoms (N-H). If the D₂O shake is successful, the broad singlets at δ 5.18 and δ 4.82 will vanish, and the ambiguous multiplet at δ 6.94–6.88 will collapse from an integration of 2H down to 1H, definitively revealing the underlying aromatic proton.

Protocol A: Self-Validating ¹H NMR with D₂O Exchange
  • Sample Preparation: Dissolve ~15 mg of this compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

    • Rationale: The compound possesses a dense hydrogen-bonding network making it nearly insoluble in CDCl₃. DMSO-d6 thoroughly disrupts intermolecular H-bonds, preventing sample precipitation and signal broadening[4].

  • Initial Acquisition: Acquire a standard 1D ¹H NMR spectrum (e.g., 400 MHz, 16 scans). Process the FID to baseline correct and integrate all peaks from δ 0.0 to δ 10.0.

  • Isotopic Exchange: Remove the NMR tube, add exactly 2 drops of Deuterium Oxide (D₂O) directly into the sample, cap firmly, and shake vigorously for 30 seconds.

  • Secondary Acquisition: Re-insert the sample and re-acquire the spectrum under identical parameters.

  • System Validation: Compare the two spectra. The protocol is verified as internally valid when the integrations for δ 5.18 and δ 4.82 drop to zero, and the multiplet at δ 6.94–6.88 mathematically reduces by 50% (losing 1H)[2]. Failure to observe this indicates incomplete mixing or moisture contamination in the D₂O source.

Analytical_Validation N1 Initial 1H NMR Acquisition N2 Identify Overlapping Protons at δ 6.94-6.88 N1->N2 N3 Introduce D2O (Isotopic Exchange) N2->N3 Causality: Resolve Overlap N4 Re-Acquire Spectrum N3->N4 N5 Integration Drops 2H -> 1H (Self-Validation Passed) N4->N5 Exchange Successful N6 Signal Unchanged (Contamination/Error) N4->N6 Exchange Failed

Logical self-validation loop for identifying exchangeable sulfonamide protons via D2O shake.

LC-ESI-MS Purity Profiling

Causality & Expertise Commentary

The dual aniline-type primary amines on the benzenoid ring render the compound highly polar and basic. Standard C18 reversed-phase methods operating at a neutral pH will result in severe peak tailing due to secondary interactions with free silanols on the silica support. By utilizing 0.1% Formic Acid in the mobile phase, we force the pH down, keeping both amines fully protonated. This not only sharpens the chromatographic peak but purposefully pre-forms the [M+H]⁺ ionic species in the mobile phase, drastically boosting Positive Electrospray Ionization (ESI+) sensitivity in the mass spectrometer.

Protocol B: LC-UV-MS Cross-Validation
  • Column Selection: Equip the system with an end-capped UPLC C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase Preparation:

    • Buffer A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Buffer B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection Parameters:

    • UV: Set the Photodiode Array (PDA) detector to extract at 254 nm.

    • MS: Operate in Positive ESI mode, scanning m/z 100 to 800.

  • System Validation: Inject a blank (Mobile Phase A) before your sample. The method self-validates when the dominant UV chromatogram peak (>95% total area) exhibits an exact retention time match with the m/z 216 [M+H]⁺ signal in the MS Total Ion Current (TIC) trace[2]. If a significant UV peak lacks a corresponding MS signal (or vice versa), the analyst must flag the batch for potential UV-transparent inorganic salt contamination or non-ionizable synthetic byproducts.

Conclusion

Robust characterization of this compound requires an integrated approach where the logic of the molecular structure informs the analytical strategy. Overcoming the dense hydrogen-bonding network using DMSO-d6, executing targeted D₂O isotopic exchanges to resolve the highly deshielded sulfonamide proton[2], and utilizing low-pH mobile phases for basic-amine LC-MS optimization guarantees unambiguous identification and reliable downstream synthesis of high-affinity CA IX/XII inhibitors.

References

  • Title: Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) / PubMed Central. URL: [Link] (Note: Provides primary synthetic applications, NMR multiplet overlap data, and ESI+ MS data for compound 20b [3,4-diamino-N-ethylbenzenesulfonamide]).

  • Title: EPA CompTox Chemicals Dashboard: N-allyl-4-aminobenzenesulfonamide - Similar Compounds. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

Sources

Comprehensive ¹H and ¹³C NMR Spectral Assignment and Analysis of 3,4-diamino-N-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of novel chemical entities. This application note provides a detailed guide to the complete ¹H and ¹³C NMR spectral assignment of 3,4-diamino-N-ethylbenzene-1-sulfonamide, a key intermediate in medicinal chemistry. We delve into the causal relationships between molecular structure and spectral features, explaining the influence of electron-donating amino groups and the electron-withdrawing sulfonamide moiety on the chemical shifts and coupling patterns of the molecule. This guide includes field-proven protocols for sample preparation and data acquisition, ensuring high-quality, reproducible results.

Introduction and Scientific Context

This compound is a substituted aromatic compound featuring a vicinal diamine arrangement and an N-ethylsulfonamide group. This unique combination of functional groups makes it a valuable scaffold in the synthesis of heterocyclic compounds and potential pharmaceutical agents. Sulfonamides, as a class, are known for their wide range of biological activities, including antimicrobial and anticancer properties.[1]

Given its role as a critical building block, the precise and verified characterization of its molecular structure is paramount. NMR spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environment of each hydrogen (¹H) and carbon (¹³C) nucleus.[2] This note serves as an authoritative guide for researchers to interpret the NMR spectra of this compound and apply similar principles to related structures.

Molecular Structure and Atom Numbering Scheme

For clarity and unambiguous spectral assignment, the atoms of this compound are numbered as shown below. This systematic numbering will be used throughout the analysis.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is analyzed by dividing it into the aromatic and aliphatic regions. The chemical shifts are influenced by the electronic nature of the substituents on the benzene ring.[3] The two amino groups (-NH₂) are strong electron-donating groups (EDGs) that shield the aromatic protons (shift to lower ppm), whereas the sulfonamide (-SO₂NHEt) is a strong electron-withdrawing group (EWG) that deshields them (shift to higher ppm).[3][4]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Atom Predicted δ (ppm) Multiplicity Approx. J (Hz) Integration Rationale
H2 ~7.25 d J(H2,H6) ≈ 2.0 1H ortho to EWG (-SO₂R), deshielded. Meta coupling to H6.
H6 ~7.15 dd J(H6,H5) ≈ 8.5, J(H6,H2) ≈ 2.0 1H ortho to EWG (-SO₂R) and meta to EDG (-NH₂).
H5 ~6.60 d J(H5,H6) ≈ 8.5 1H ortho to EDG (-NH₂), strongly shielded.
N3-H₂ ~5.90 s (br) - 2H Exchangeable protons of the amino group para to the EWG.
N1-H ~5.10 t J(NH,CH₂) ≈ 5.5 1H Exchangeable sulfonamide proton, coupling to CH₂ often seen in DMSO.
N2-H₂ ~4.85 s (br) - 2H Exchangeable protons of the amino group meta to the EWG.
H7 (-CH₂-) ~2.85 q J(CH₂,CH₃) ≈ 7.2 2H Methylene protons deshielded by adjacent N atom.

| H8 (-CH₃) | ~1.05 | t | J(CH₃,CH₂) ≈ 7.2 | 3H | Terminal methyl group. |

Expert Analysis:

  • Aromatic System: The three aromatic protons (H2, H5, H6) form a complex splitting pattern. H5 is significantly shielded (shifted upfield to ~6.60 ppm) due to the strong electron-donating effect of the C4-amino group at the ortho position. H2 and H6 are deshielded (shifted downfield) due to their proximity to the electron-withdrawing sulfonamide group. H2 appears as a doublet due to a small meta coupling to H6. H6 appears as a doublet of doublets from a large ortho coupling to H5 and a smaller meta coupling to H2.[5]

  • Exchangeable Protons (-NH, -NH₂): In a non-exchanging solvent like DMSO-d₆, protons on nitrogen atoms are readily observed.[6] The amino protons (N2-H₂, N3-H₂) typically appear as broad singlets due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. The sulfonamide proton (N1-H) is expected to show coupling to the adjacent methylene (H7) protons, resulting in a triplet. The chemical shifts of these protons are highly dependent on concentration and temperature.[7]

  • Ethyl Group: The N-ethyl group gives rise to a classic quartet-triplet pattern. The methylene protons (H7) are deshielded by the electronegative nitrogen and sulfur atoms, while the methyl protons (H8) are in a typical aliphatic environment.

Predicted ¹³C NMR Spectral Analysis

In ¹³C NMR, the chemical shifts are also governed by substituent electronic effects. Electron-donating groups cause upfield shifts (shielding), while electron-withdrawing groups cause downfield shifts (deshielding) of the aromatic carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Atom Predicted δ (ppm) Rationale
C4 ~148.5 Attached to an EDG (-NH₂) and para to the EWG. Strongly influenced by the amino group.
C3 ~145.0 Attached to an EDG (-NH₂) and meta to the EWG.
C1 ~135.0 Quaternary carbon attached directly to the EWG (-SO₂R), deshielded.
C5 ~115.5 Shielded by two ortho/para EDGs.
C2 ~114.0 ortho to the EWG and influenced by the para amino group.
C6 ~112.5 Shielded by ortho/para EDGs.
C7 (-CH₂-) ~38.0 Methylene carbon attached to nitrogen.

| C8 (-CH₃) | ~15.5 | Terminal methyl carbon. |

Expert Analysis:

  • Aromatic Carbons: The carbons directly attached to the nitrogen atoms (C3, C4) are expected to be the most downfield among the protonated carbons due to the electronegativity of nitrogen, but their exact position is a balance of inductive and resonance effects.[8] The carbon attached to the sulfonamide group (C1) is a quaternary carbon and will be significantly deshielded. The remaining carbons (C2, C5, C6) are shifted upfield relative to benzene (128 ppm) due to the net electron-donating character of the diamino substitution pattern.[9]

  • Aliphatic Carbons: The chemical shifts for the ethyl group carbons (C7, C8) are in the expected aliphatic region.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reliable NMR data.

Protocol for NMR Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry vial. For small molecules, this amount provides excellent signal-to-noise for both ¹H and ¹³C NMR experiments.[10]

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). DMSO-d₆ is the solvent of choice due to the compound's polarity and for observing the exchangeable N-H protons.[11][12]

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution is critical for sharp, well-resolved NMR signals.[10]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube of good quality (e.g., Wilmad or Norell). Avoid introducing any solid particulates.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol for NMR Data Acquisition (400/500 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30 or zg (standard 1D proton).[13]

    • Spectral Width (SW): ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time (AQ): ~3.0 seconds to ensure good resolution.[13]

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 8 to 16 scans, co-added to improve the signal-to-noise ratio.[14]

    • Reference: Calibrate the spectrum using the residual DMSO solvent peak at δ 2.50 ppm.[15]

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled ¹³C experiment).

    • Spectral Width (SW): ~240 ppm (centered around 120 ppm).

    • Acquisition Time (AQ): ~1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 1024 to 4096 scans, as ¹³C has a much lower natural abundance than ¹H.

    • Reference: Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.51 ppm.[15]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. For ¹H NMR, integrate the signals to determine proton ratios.

Workflow for Structural Verification

The logical flow from sample to final structure confirmation is a self-validating system, ensuring data integrity at each step.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment cluster_confirm Confirmation weigh Weigh Compound (10-15 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim acq_1H Acquire 1H Spectrum (NS=16) lock_shim->acq_1H acq_13C Acquire 13C Spectrum (NS=2048) lock_shim->acq_13C process Process Spectra (FT, Phase, Baseline) acq_1H->process acq_13C->process ref Reference Spectra (1H: 2.50, 13C: 39.51 ppm) process->ref assign_1H Assign 1H Signals (Shifts, Multiplicity, Integration) ref->assign_1H assign_13C Assign 13C Signals (Chemical Shifts) ref->assign_13C confirm Structure Verified assign_1H->confirm assign_13C->confirm

Caption: Experimental and analytical workflow for NMR-based structural verification.

Conclusion

This application note provides a comprehensive and authoritative framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the fundamental principles of substituent effects and by following robust experimental protocols, researchers can confidently assign the NMR spectra of this molecule and its analogues. This detailed characterization is a critical step in quality control and serves as a foundational dataset for further research and development in medicinal chemistry.

References

  • Scribd. NMR Sample Preparation Guide. [Online] Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Online] Available at: [Link]

  • JoVE. Video: NMR Spectroscopy of Aromatic Compounds. (2025). [Online] Available at: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024). [Online] Available at: [Link]

  • NMR Sample Preparation Guidelines. (2025). [Online] Available at: [Link]

  • Hornak, J. P. Sample Preparation. [Online] Available at: [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. (2025). [Online] Available at: [Link]

  • Boccard, J., & Rudaz, S. (2014). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Online] Available at: [Link]

  • NMR Facility - Chemistry Department. Optimized Default 1H Parameters. (2020). [Online] Available at: [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Online] Available at: [Link]

  • Abraham, R. J., et al. (2007). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. [Online] Available at: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). [Online] Available at: [Link]

  • Nanalysis. NMR acquisition parameters and qNMR. (2021). [Online] Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Chemistry LibreTexts. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. (2022). [Online] Available at: [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. [Online] Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Online] Available at: [Link]

  • Ramsey, B. G., & Longmuir, K. Proton and carbon-13 NMR spectra of substituted borylbenzenes. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Schaeffer, T., & Schneider, W. G. (2006). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. Taylor & Francis. [Online] Available at: [Link]

  • Bradford Scholars. Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. [Online] Available at: [Link]

  • Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. AIP Publishing. [Online] Available at: [Link]

  • University of Oxford. Diffusion NMR and DOSY. [Online] Available at: [Link]

  • ResearchGate. ¹H NMR and ¹³C NMR of the prepared compounds. [Online] Available at: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Online] Available at: [Link]

  • ResearchGate. Do Sulfonamides Interact with Aromatic Rings?. [Online] Available at: [Link]

  • Jackowski, K., et al. (2005). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Online] Available at: [Link]

  • Royal Society of Chemistry. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Online] Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Online] Available at: [Link]

  • ResearchGate. Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. [Online] Available at: [Link]

  • ResearchGate. (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Online] Available at: [Link]

  • Van Vleet, M. J., et al. (2021). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. Magnetic Resonance. [Online] Available at: [Link]

  • Al-Masoudi, N. A., et al. (2016). Synthesis and Analytical Studies of 3-((4-Acetyl-3-Hydroxyphenyl) Diazenyl)- 4-Amino-N-(5-Methylisoxazol-3-Yl)Benzene Sulfonamide. [Online] Available at: [Link]

  • Hesse, M., et al. 5 Combination of 1H and 13C NMR Spectroscopy. [Online] Available at: [Link]

  • PubChem. 3,4-Diaminobenzenesulfonamide. [Online] Available at: [Link]

  • DSpace Repository. Publication: Synthesis, Characterization and in Silico Study of 4-(2 Ethyl) Benzene Sulfonamide Compound Using Several Experimental and Theoretical Analyses. [Online] Available at: [Link]

  • Nanomaterials Chemistry. Properties and Production of New Sulfonamides Derived from Morpholine and Benzenethiol. (2023). [Online] Available at: [Link]

  • Scribd. NMR Chemical Shifts for Common Solvents. [Online] Available at: [Link]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Online] Available at: [Link]

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application of 3,4-diamino-N-ethylbenzene-1-sulfonamide in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Heterocyclic Compounds Using 3,4-Diamino-N-ethylbenzene-1-sulfonamide

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Medicinal Chemistry

This compound is a highly valuable and versatile starting material in the synthesis of heterocyclic compounds. Its structure is uniquely bifunctional, featuring an ortho-phenylenediamine moiety, which is primed for cyclization reactions, and an N-ethylsulfonamide group. The sulfonamide functional group is a well-established pharmacophore found in a multitude of clinically approved drugs, including antibacterial, diuretic, and anticonvulsant agents.[1] The strategic combination of this privileged scaffold with various heterocyclic cores allows for the creation of novel molecular architectures with significant potential in drug discovery and development programs.[2][3]

This guide provides an in-depth exploration of the application of this compound as a precursor for two major classes of pharmacologically relevant heterocycles: quinoxalines and benzimidazoles. We will detail the underlying chemical principles, provide field-proven experimental protocols, and explain the causality behind critical experimental choices to ensure reproducible and high-yielding syntheses.

Part 1: Synthesis of 6-(N-ethylsulfamoyl)quinoxaline Derivatives

The condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound is the most direct and widely used method for synthesizing the quinoxaline ring system.[4][5] Quinoxalines are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[2] The reaction leverages the nucleophilic character of the two adjacent amino groups on the this compound precursor, which readily attack the electrophilic carbonyl carbons of the 1,2-diketone in a sequential manner, leading to a stable, aromatic heterocyclic system.

Reaction Principle and Mechanism

The reaction proceeds via a two-step condensation-cyclization-dehydration sequence. Initially, one amino group attacks a carbonyl group to form a hemiaminal intermediate, which then dehydrates to form an imine. An intramolecular cyclization follows, where the second amino group attacks the remaining carbonyl, and a final dehydration step yields the aromatic quinoxaline ring.

G cluster_mech Mechanism: Quinoxaline Formation reagents 3,4-Diamino-N-ethylbenzene- 1-sulfonamide + 1,2-Diketone step1 Nucleophilic Attack (Amine on Carbonyl) reagents->step1 Step 1 intermediate1 Hemiaminal Intermediate step1->intermediate1 step2 Dehydration (-H2O) intermediate1->step2 intermediate2 Imine Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 Step 2 intermediate3 Cyclized Intermediate step3->intermediate3 step4 Dehydration & Aromatization intermediate3->step4 Step 3 product 6-(N-ethylsulfamoyl) quinoxaline step4->product

Caption: Mechanism of quinoxaline synthesis.
Experimental Protocol 1: Synthesis of 2,3-Diphenyl-6-(N-ethylsulfamoyl)quinoxaline

This protocol describes a standard procedure for the condensation reaction using benzil as the 1,2-dicarbonyl component.

Workflow Overview

G start Start reagents Combine Diamine & Benzil in Ethanol/Acetic Acid start->reagents reflux Reflux Reaction Mixture (Monitor by TLC) reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Product by adding Water cool->precipitate filter Filter Solid Product precipitate->filter wash Wash with Water & Ethanol filter->wash dry Dry Under Vacuum wash->dry purify Recrystallize from Ethanol dry->purify end End: Pure Product purify->end G cluster_mech Mechanism: Benzimidazole Formation reagents 3,4-Diamino-N-ethylbenzene- 1-sulfonamide + Aldehyde step1 Condensation & Dehydration reagents->step1 Step 1 intermediate1 Schiff Base Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 Step 2 intermediate2 Dihydrobenzimidazole step2->intermediate2 step3 Oxidation (-2H) intermediate2->step3 Step 3 product 5-(N-ethylsulfamoyl) benzimidazole step3->product G start Start reagents Combine Diamine, Aldehyde, & H2O2/HCl in Acetonitrile start->reagents stir Stir at Room Temperature (Monitor by TLC) reagents->stir quench Quench with Na2S2O3 soln. stir->quench neutralize Neutralize with aq. NH3 quench->neutralize filter Filter Solid Product neutralize->filter wash Wash with Water filter->wash dry Dry Under Vacuum wash->dry purify Recrystallize from Ethanol/Water dry->purify end End: Pure Product purify->end

Sources

Application Notes & Protocols for the Regioselective Sulfonation of N-ethyl-3,4-diaminobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale sulfonation of N-ethyl-3,4-diaminobenzene. The protocol leverages fuming sulfuric acid (oleum) as the sulfonating agent to achieve regioselective electrophilic aromatic substitution. This guide is designed for researchers in synthetic chemistry and drug development, offering a detailed, step-by-step procedure grounded in mechanistic principles. Key sections cover the underlying reaction mechanism, critical safety protocols for handling highly corrosive reagents, a detailed experimental workflow, and methods for product characterization. The causality behind each procedural step is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Scientific Background

N-ethyl-3,4-diaminobenzene is an important intermediate in the synthesis of various heterocyclic compounds, including benzimidazoles, which are scaffolds for numerous pharmacologically active molecules. The introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring dramatically alters the molecule's physicochemical properties, most notably increasing its water solubility and modifying its electronic characteristics. These sulfonated derivatives are valuable in the development of dyes, water-soluble drug candidates, and other specialty chemicals.[1]

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2] The potent electrophile, sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, is generated in fuming sulfuric acid (oleum).[3][4] The aromatic ring of the diamine acts as a nucleophile, attacking the electrophile. The existing amino (-NH₂) and ethylamino (-NHC₂H₅) substituents are strong activating, ortho, para-directing groups. Given the structure of N-ethyl-3,4-diaminobenzene, the incoming sulfonic acid group is predicted to substitute at the C6 position, which is ortho to the ethylamino group and para to the amino group, influenced by both electronic activation and steric hindrance.

Health and Safety: A Critical Overview

Extreme caution is paramount during this procedure. Sulfonation with oleum is a high-hazard operation.

  • Reagent Hazards : Fuming sulfuric acid (oleum) is intensely corrosive, a strong oxidizing agent, and reacts with extreme violence with water in a highly exothermic manner.[5] It can cause severe, deep tissue burns upon contact. Inhalation of its fumes can cause critical damage to the respiratory system. The resulting sulfonic acid products can also be corrosive and irritating.

  • Personal Protective Equipment (PPE) : A full suite of appropriate PPE is mandatory. This includes:

    • A chemical-resistant lab coat.

    • Elbow-length, acid-resistant gloves (e.g., butyl rubber).

    • Chemical splash goggles and a full-face shield.

  • Engineering Controls : This entire procedure must be performed inside a certified chemical fume hood with excellent ventilation to prevent exposure to toxic fumes.[5]

  • Emergency Preparedness : An appropriate spill kit containing a neutralizer like sodium bicarbonate must be readily accessible.[5] An emergency safety shower and eyewash station must be within immediate reach. Never work alone.

Reaction Scheme and Mechanism

The sulfonation of N-ethyl-3,4-diaminobenzene is a classic example of electrophilic aromatic substitution.

Overall Reaction:

N-ethyl-3,4-diaminobenzene + SO₃/H₂SO₄ (Oleum) → 2-Amino-4-(ethylamino)benzenesulfonic acid

Mechanism:

  • Generation of the Electrophile : In fuming sulfuric acid, sulfur trioxide (SO₃) is the active electrophile. It may be protonated by the strong acid to form the even more reactive HSO₃⁺.[2][4]

  • Nucleophilic Attack : The π-electron system of the activated aromatic ring attacks the sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation : A weak base in the mixture, such as the bisulfate ion (HSO₄⁻), removes the proton from the carbon atom bearing the new C-S bond. This step restores the aromaticity of the ring, yielding the final product.[2]

Materials and Equipment

Materials
  • N-ethyl-3,4-diaminobenzene (C₈H₁₂N₂)

  • Fuming sulfuric acid (Oleum, 20-30% free SO₃)

  • Deionized water

  • Ice (made from deionized water)

  • Sodium Bicarbonate (for neutralization/spill cleanup)

  • Methanol (for washing/recrystallization, if needed)

Equipment
  • Three-neck round-bottom flask (e.g., 250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel with a pressure-equalizing arm

  • Thermometer with a ground glass joint

  • Drying tube (filled with CaCl₂ or Drierite)

  • Ice-water bath

  • Large beaker (for quenching)

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Standard laboratory glassware (beakers, graduated cylinders)

Detailed Experimental Protocol

This protocol outlines a general method for the sulfonation reaction. Molar ratios and reaction times may require optimization.

Step 1: Reaction Setup
  • Place a magnetic stir bar into a clean, dry 250 mL three-neck round-bottom flask.

  • Equip the central neck of the flask with a thermometer.

  • Attach a pressure-equalizing dropping funnel to one of the side necks. Place a drying tube on top of the dropping funnel to protect the reaction from atmospheric moisture.[5]

  • Seal the remaining neck with a glass stopper.

  • Securely clamp the entire apparatus within a large ice-water bath placed on a magnetic stirrer.

Step 2: Reagent Addition
  • Carefully charge the round-bottom flask with N-ethyl-3,4-diaminobenzene (e.g., 0.05 mol).

  • In the fume hood, cautiously measure fuming sulfuric acid (e.g., 0.15 mol, ~3 molar equivalents) and transfer it to the dropping funnel.

  • Begin stirring the N-ethyl-3,4-diaminobenzene in the flask and allow the internal temperature to cool to 0-5 °C.

  • Once the temperature is stable, begin the slow, dropwise addition of the fuming sulfuric acid from the dropping funnel.

    • Causality : The reaction is highly exothermic. A slow addition rate is critical for maintaining a low temperature (0-10 °C) to prevent runaway reactions and minimize the formation of oxidized byproducts and polysulfonated species.[3][5]

Step 3: Sulfonation Reaction
  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours.

  • Remove the ice bath and allow the mixture to slowly warm to room temperature.

  • Continue stirring at room temperature for 4-6 hours, or until reaction completion is confirmed by a suitable method (e.g., TLC). The reaction mixture will likely become a thick, viscous slurry.

Step 4: Reaction Work-up and Product Isolation
  • Prepare a large beaker containing a significant amount of crushed ice (e.g., 300-400 g).

  • With extreme caution and slow, careful pouring , transfer the viscous reaction mixture onto the crushed ice while stirring vigorously with a glass rod.

    • Causality & Safety : This quenching step must always be performed by adding the acid mixture to ice/water, never the reverse.[5] This ensures the large volume of ice can absorb the immense heat generated from the dilution of concentrated sulfuric acid, preventing dangerous boiling and splashing.

  • The sulfonated product, being zwitterionic, should precipitate out of the cold, acidic aqueous solution.

  • Allow the slurry to stir until all the ice has melted and the mixture has reached room temperature.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with small portions of cold deionized water to remove residual sulfuric acid, followed by a wash with cold methanol to aid in drying.

  • Dry the product under vacuum to a constant weight.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A 1. Assemble Dry Glassware B 2. Charge with N-ethyl-3,4-diaminobenzene A->B C 3. Cool to 0-5 °C B->C D 4. Slow Dropwise Addition of Oleum C->D E 5. Stir at 0-10 °C D->E F 6. Warm to RT & Stir for 4-6h E->F G 7. Quench: Pour Reaction Mixture onto Ice F->G H 8. Stir until Ice Melts G->H I 9. Vacuum Filtration to Isolate Product H->I J 10. Wash with Cold Water & Methanol I->J K 11. Dry Product Under Vacuum J->K L 12. Characterize Product (NMR, IR, MS) K->L

Caption: Workflow for the sulfonation of N-ethyl-3,4-diaminobenzene.

Process Parameters and Expected Results

The following table summarizes the key quantitative parameters for this synthesis.

ParameterRecommended Value/RangeRationale & Key Considerations
Molar Ratio (Oleum:Amine) 2.5 : 1 to 3.5 : 1An excess of the sulfonating agent is required to drive the reaction to completion and to act as the solvent.
Addition Temperature 0 - 10 °CCrucial for controlling the highly exothermic reaction and preventing byproduct formation.[3][5]
Reaction Temperature 20 - 25 °C (Room Temp.)After initial controlled addition, allowing the reaction to proceed at room temperature is often sufficient for completion.
Reaction Time 5 - 8 hours (total)Monitor by TLC for disappearance of starting material. Reaction time is dependent on scale and temperature.
Expected Yield 75 - 90%Yields can be affected by temperature control, moisture, and the efficiency of the work-up procedure.
Appearance Off-white to light tan solidColor may vary depending on the purity of the starting materials and any minor oxidative side reactions.

Product Characterization

Confirmation of the product structure (2-amino-4-(ethylamino)benzenesulfonic acid) and assessment of its purity are essential.

  • ¹H NMR Spectroscopy : The aromatic region should show a distinct pattern consistent with a 1,2,4-trisubstituted benzene ring. Signals for the ethyl group and the two amine protons (-NH₂ and -NH-) will also be present. The solvent of choice is typically D₂O or DMSO-d₆.

  • ¹³C NMR Spectroscopy : The spectrum should reveal the expected number of carbon signals, including four distinct aromatic carbons.

  • Infrared (IR) Spectroscopy : Look for characteristic absorption bands for:

    • S=O stretching (asymmetric and symmetric) for the sulfonic acid group (~1250-1120 cm⁻¹ and ~1080-1010 cm⁻¹).

    • N-H stretching for the primary and secondary amines (~3500-3300 cm⁻¹).

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode is ideal for detecting the deprotonated molecule [M-H]⁻.

  • Chromatography : Techniques like HPLC can be used to assess the purity of the final product.[6] Pyrolysis gas chromatography/mass spectrometry is another advanced method for characterizing sulfonated aromatic amines.[7][8]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sulfonation Reactions Using Oleum.
  • OrgoSolver. (n.d.). Aromatic Reactions: Sulfonation (SO₃/H₂SO₄).
  • Rehorek, A., & Plum, A. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry, 388(8), 1653–1662. [Link]

  • Capital Resin Corporation. (2022, November 8). How To Neutralize Sulfonic Acid With Caustic Soda. Retrieved from [Link]

  • Interchimie. (n.d.). Sulfonate alpha-olefin Safety Data Sheet.
  • Zhang, Q., et al. (2009). Determination of aromatic amines from azo dyes reduction by liquid-phase sorbent trapping and thermal desorption-gas chromatography-mass spectrometry.
  • Chemical Engineering. (2021, August 16). Sulfonation. Retrieved from [Link]

  • Rehorek, A., & Plum, A. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. ResearchGate. [Link]

  • Google Patents. (n.d.). Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.
  • ResearchGate. (n.d.). Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). EP1400507A1 - Process for the preparation of isolated 3,4-diaminobenzenesulfonic acid.
  • Yao, R. S., et al. (n.d.).
  • Redalyc. (n.d.). Synthesis of new disulfonamides from different substituted diamino pyridines.
  • Patsnap. (2007, January 24). Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 21). A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs. Retrieved from [Link]

  • TSI Journals. (2012, April 21).
  • SciELO South Africa. (2010). An environmentally friendly solvent-free synthesis of 3,4-dihydropyrimidinones using a p-aminobenzene sulfonic acid catalyzed Biginelli reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, October 23). Sulfonation of Benzene. Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023, April 1).
  • The Organic Chemistry Tutor. (2018, May 7).
  • Scientific Research Publishing. (2024, April 28). Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Com.
  • Shimadzu. (n.d.). Test Methods for Certain Aromatic Amines Derived from Azo Colorants. Retrieved from [Link]

  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]

Sources

reaction of 3,4-diamino-N-ethylbenzene-1-sulfonamide with aldehydes and ketones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: The Reaction of 3,4-Diamino-N-ethylbenzene-1-sulfonamide with Aldehydes and Ketones: A Guide to Synthesizing Bioactive Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block for Medicinal Chemistry

This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure uniquely combines an o-phenylenediamine moiety with a sulfonamide group. This arrangement provides a versatile platform for synthesizing a variety of heterocyclic compounds. The sulfonamide group is a well-established pharmacophore found in numerous antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The adjacent amino groups of the o-phenylenediamine core, however, are the primary sites of reactivity with carbonyl compounds, serving as a gateway to two major classes of products: benzimidazoles and Schiff bases .

Benzimidazoles are a "privileged scaffold" in drug discovery, forming the core of drugs used to treat peptic ulcers, hypertension, parasitic infections, and cancer.[3][][5] Their unique structure allows for diverse interactions with biological targets like enzymes and receptors.[] Schiff bases derived from diamines also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][7][8]

This guide provides a detailed exploration of the reaction between this compound and various carbonyl compounds. It delineates the mechanistic pathways that dictate product formation, offers validated protocols for synthesis, and discusses the significance of the resulting molecular scaffolds.

Part I: Reaction with Aldehydes — The Pathway to Benzimidazoles

The reaction of an o-phenylenediamine with an aldehyde is a cornerstone method for benzimidazole synthesis.[9] This transformation is not a simple one-step condensation but rather a sequential process involving the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the stable aromatic benzimidazole ring.[9][10]

Mechanistic Overview

The generally accepted mechanism proceeds as follows:

  • Initial Condensation: One of the amino groups performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is typically the rate-limiting step and is often acid-catalyzed to enhance the electrophilicity of the carbonyl carbon.[11]

  • Schiff Base Formation: A hemiaminal intermediate is formed, which then dehydrates to yield a mono-imine, commonly known as a Schiff base.[11]

  • Intramolecular Cyclization: The second, free amino group attacks the imine carbon, forming a five-membered dihydrobenzimidazole ring.

  • Oxidative Aromatization: The dihydrobenzimidazole intermediate is unstable and readily undergoes oxidation to form the thermodynamically stable, aromatic benzimidazole ring system. This final step often requires an external oxidizing agent, although atmospheric oxygen can suffice in some catalytic systems.[10]

Caption: Mechanism of Benzimidazole Formation from an o-Phenylenediamine and an Aldehyde.

Catalysis and Reaction Conditions

The efficiency and yield of benzimidazole synthesis are highly dependent on the chosen catalytic system and reaction conditions. A variety of methods have been developed to promote this reaction under mild and efficient conditions.

Catalytic System Solvent Temp. Key Advantages Reference
Lanthanum Chloride (LaCl₃)AcetonitrileRoom Temp.Mild conditions, easy product isolation, good yields.[12]
Rose Bengal (Photocatalyst)AcetonitrileRoom Temp.Metal-free, uses visible light (LED), operationally simple.[13]
H₂O₂ / HClAcetonitrileRoom Temp.Simple reagents, short reaction times, excellent yields.[14]
Gold Nanoparticles (Au/TiO₂)CHCl₃:MeOH25 °CHeterogeneous catalyst, reusable, high selectivity, no additives needed.[10]
OxoneWet DMFRoom Temp.Rapid reaction, mild conditions, simple aqueous work-up.[14]
Protocol 1: Lanthanum Chloride Catalyzed Synthesis of 2-Aryl-benzimidazole-sulfonamide

This protocol describes a general and efficient method for synthesizing a 2-substituted benzimidazole derivative using lanthanum chloride as a catalyst at room temperature.[12]

Materials:

  • This compound (1.0 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.2 mmol)

  • Lanthanum (III) Chloride Heptahydrate (LaCl₃·7H₂O) (0.1 mmol, 10 mol%)

  • Acetonitrile (5 mL)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Equipment:

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

  • Reactant Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol), the chosen aromatic aldehyde (1.2 mmol), and acetonitrile (5 mL).

  • Catalyst Addition: Add lanthanum chloride (10 mol%) to the mixture. The use of a hydrated form is acceptable and often practical.

  • Reaction: Stir the mixture at room temperature. The reaction is heterogeneous at the start but may become homogeneous as it progresses.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical eluent system is ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the diamine spot indicates reaction completion. This typically takes a few hours.

  • Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in ethyl acetate (20 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL). This removes the catalyst and any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-substituted benzimidazole product.

Part II: Reaction with Ketones — The Formation of Schiff Bases (Di-imines)

When this compound reacts with ketones, the outcome is different. Due to the increased steric hindrance of ketones compared to aldehydes, the intramolecular cyclization step to form the dihydrobenzimidazole ring is highly disfavored. The reaction typically proceeds to form a stable di-imine, where both amino groups have condensed with a ketone molecule. This type of condensation reaction is fundamental in organic chemistry for forming C=N bonds.[8][11][15]

Caption: Mechanism of Di-imine (Schiff Base) Formation from an o-Phenylenediamine and a Ketone.

Protocol 2: Synthesis of a Di-imine Schiff Base from a Ketone

This protocol outlines the synthesis of a di-imine from the reaction of the diamine with a ketone, such as cyclohexanone. The reaction is driven to completion by removing the water formed during the condensation.

Materials:

  • This compound (1.0 mmol)

  • Cyclohexanone (2.2 mmol)

  • Ethanol or Toluene (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Equipment:

  • 50 mL Round-bottom flask with Dean-Stark apparatus (if using toluene) or condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in ethanol or toluene (10 mL).

  • Reagent Addition: Add cyclohexanone (2.2 mmol) and a few drops of glacial acetic acid to the solution. The acid acts as a catalyst for the condensation.[11]

  • Reaction:

    • If using ethanol: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours.

    • If using toluene: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) and collect the water azeotropically until no more water is formed. This method is highly effective at driving the equilibrium towards the product.

  • Monitoring: The reaction can be monitored by TLC for the consumption of the starting diamine.

  • Cooling and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate or requires further purification, remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Part III: General Experimental Workflow and Characterization

A standardized workflow is crucial for reproducible synthesis and reliable results. The following diagram illustrates the typical sequence of operations from reaction setup to final product analysis.

Experimental Workflow Setup 1. Reactant Mixing (Diamine, Carbonyl, Catalyst, Solvent) Reaction 2. Reaction (Stirring/Reflux at specified Temp/Time) Setup->Reaction Monitor 3. Monitoring (TLC Analysis) Reaction->Monitor Periodic Sampling Monitor->Reaction Reaction Incomplete Workup 4. Work-up (Quenching, Extraction, Washing) Monitor->Workup Reaction Complete Purify 5. Purification (Column Chromatography or Recrystallization) Workup->Purify Characterize 6. Characterization (NMR, IR, Mass Spec) Purify->Characterize Product Pure Product Characterize->Product

Caption: General Experimental Workflow for Synthesis.

Expected Characterization Data:

  • Benzimidazole Product:

    • ¹H NMR: Disappearance of the two broad NH₂ signals from the starting material. Appearance of a new, broad N-H signal (typically >10 ppm). Signals corresponding to the aromatic protons and the substituent at the 2-position.

    • FT-IR: Disappearance of the N-H stretching bands of the primary amine. Appearance of a broad N-H stretch characteristic of the imidazole ring.

  • Di-imine (Schiff Base) Product:

    • ¹H NMR: Complete disappearance of the NH₂ signals.

    • ¹³C NMR: Appearance of a new signal in the 160-170 ppm range, characteristic of the imine (C=N) carbon.

    • FT-IR: A strong absorption band around 1600-1650 cm⁻¹ corresponding to the C=N stretching vibration.

References

  • Mohammadi, A. A., & Dabiri, M. (2012). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. PMC. [Link]

  • Muthukrishnan, A., & Viswanathan, R. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Synthesis. [Link]

  • Kallitsis, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]

  • Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC - NIH. [Link]

  • Patil, A., et al. (2015). An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • List, B., & Tillman, A. (2017). Asymmetric Catalysis of the Carbonyl-Amine Condensation: Kinetic Resolution of Primary Amines. SciSpace. [Link]

  • Yakan, H., et al. (2024). Synthesis of Sulfonamide-Based Schiff Bases as Potent Anticancer Agents. PubMed. [Link]

  • Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate. [Link]

  • Wikipedia. (n.d.). Carbonyl condensation. Wikipedia. [Link]

  • Liu, Y., et al. (2024). Recent advances in catalytic asymmetric condensation reactions for the synthesis of nitrogen containing compounds. RSC Publishing. [Link]

  • LibreTexts. (n.d.). Carbonyl Condensation Rxn & Amines. LibreTexts Chemistry. [Link]

  • Google Patents. (1969). Condensation products of aldehydes or ketones with diamines and monoamines.
  • Cureus. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus. [Link]

  • DergiPark. (2023). Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups. DergiPark. [Link]

  • Aftab, M., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPL. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Teikyo Medical Journal. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. [Link]

  • Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. [Link]

Sources

Troubleshooting & Optimization

how to avoid "oiling out" during the crystallization of sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sulfonamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent one of the most common challenges in the crystallization of small molecules: "oiling out." Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high-quality, crystalline products.

Frequently Asked Questions (FAQs)
Q1: What exactly is "oiling out" in the context of sulfonamide crystallization?

A1: "Oiling out" is a form of liquid-liquid phase separation (LLPS).[1][2] Instead of your dissolved sulfonamide precipitating as a solid, crystalline material upon cooling or anti-solvent addition, it separates from the solution as a second, solute-rich liquid phase—an "oil".[3][4] This phenomenon occurs when the system reaches a state of high supersaturation, but the kinetic barrier to form an ordered crystal lattice is too high.[5] As a result, the system releases energy by forming a disordered, liquid "oil" phase, which is kinetically more favorable than nucleation.[3]

Q2: Why is oiling out a significant problem for my research?

A2: Oiling out is detrimental to product quality and process control for several reasons:

  • Poor Impurity Rejection: The oil phase often acts as an excellent solvent for impurities, which can become entrapped when the oil eventually solidifies.[3][4][5] This defeats the primary purpose of crystallization, which is purification.

  • Amorphous or Poorly Crystalline Product: The subsequent solidification of the oil is often rapid and uncontrolled, leading to the formation of an amorphous solid, a sticky gum, or a poorly defined crystalline material.[3][5]

  • Process Control and Scalability: The formation and behavior of oil droplets can be highly dependent on the specific hydrodynamics and mixing performance within the crystallizer, making the process difficult to control and scale up reliably.[5]

  • Isolation Difficulties: Oiled-out products are often difficult to handle, filter, and dry, leading to yield losses and downstream processing challenges.[3][5]

Q3: What are the primary factors that cause sulfonamides to oil out?

A3: Oiling out is typically a kinetic phenomenon driven by the rate at which supersaturation is generated.[3][5] The key contributing factors include:

  • High Supersaturation: This is the main driver. If the concentration of the sulfonamide exceeds its solubility to a very high degree, the system is pushed into a labile zone where oiling out is preferred over crystallization.[1][5]

  • Rapid Generation of Supersaturation: Fast cooling or the rapid addition of an anti-solvent can quickly create localized high levels of supersaturation, not allowing sufficient time for orderly crystal nucleation and growth.[1]

  • Inappropriate Solvent Choice: A solvent in which the sulfonamide is excessively soluble can require very low temperatures to induce crystallization, increasing the viscosity and hindering the molecular mobility needed to form a crystal lattice. Conversely, a poor solvent choice can also lead to rapid precipitation.[1][6]

  • Presence of Impurities: Impurities can interfere with the crystal nucleation process, inhibiting the formation of a stable crystal lattice and promoting oiling out.[1][3] They can also cause melting point depression, increasing the likelihood that the crystallization temperature is above the melting point of the impure solute.[4]

  • High Solute Concentration: Starting with a solution that is too concentrated increases the probability of reaching the critical supersaturation level for oiling out upon cooling.[1]

Troubleshooting Guide: From Problem to Solution
Q4: My sulfonamide solution has oiled out. What immediate steps can I take to salvage the batch?

A4: If you observe oiling out, the immediate goal is to return to a single-phase solution and attempt the crystallization again under more controlled conditions.

Immediate Corrective Actions:

  • Re-dissolve the Oil: Gently heat the mixture until the oil phase completely re-dissolves into the bulk solvent.

  • Add More Solvent: Once re-dissolved, add a small amount of additional warm solvent (10-20% of the original volume) to reduce the overall concentration.[4][6] This will lower the supersaturation level reached at any given temperature during the subsequent cooling step.

  • Attempt a Slower, More Controlled Crystallization: Allow the solution to cool much more slowly. Insulate the flask or use a programmable cooling bath to ensure a gradual temperature decrease.[1][7] Slow cooling is critical for allowing molecules the time to orient themselves into a crystal lattice.[7]

Q5: I've tried slowing the cooling rate, but my compound still oils out. What are the next logical steps?

A5: If slow cooling alone is insufficient, you must systematically address the other key variables: solvent system, concentration, and nucleation.

The choice of solvent is the most critical parameter in preventing oiling out.[1] A systematic screening is often the most effective approach.

Protocol 1: Systematic Solvent Screening

  • Preparation: In several small vials, place an equal, small amount of your crude sulfonamide.

  • Solvent Addition: To each vial, add a different solvent or solvent mixture from the table below. Test a range of polarities. For sulfonamides, alcohol/water or ketone/hydrocarbon mixtures are often effective.[6][8]

  • Dissolution: Heat the vials with agitation until the solid dissolves completely. Note the approximate volume of solvent required for each. An ideal solvent dissolves the compound well when hot but poorly when cold.[9]

  • Cooling & Observation: Allow the vials to cool slowly to room temperature, then place them in an ice bath. Observe which systems produce a crystalline solid versus an oil or no precipitate.

  • Selection: Choose the solvent system that yields the best-quality crystals.

Table 1: Common Solvents for Sulfonamide Crystallization

Solvent SystemPolarityHydrogen BondingTypical Use
Ethanol/WaterHighDonor & AcceptorA very common and effective system. The ratio can be tuned to optimize solubility.[6]
Isopropanol/WaterHighDonor & AcceptorSimilar to ethanol/water, often used for sulfonamides.[6]
Acetone/HexaneTunableAcceptor (Ketone)A good solvent/anti-solvent system. Acetone is a good solvent, and hexane acts as the anti-solvent.[10]
Ethyl AcetateMediumAcceptorA moderately polar solvent that can be effective for sulfonamides with less polar substituents.
TolueneLowNoneCan be used for sulfonamides that are less polar, sometimes in combination with a more polar co-solvent.

Seeding is a powerful technique to bypass the high-energy barrier of primary nucleation and promote controlled crystal growth at a lower level of supersaturation.[3][11]

Protocol 2: Controlled Cooling Crystallization with Seeding

  • Solution Preparation: Dissolve your sulfonamide in the chosen optimal solvent at an elevated temperature. Ensure all solid is dissolved.

  • Controlled Cooling: Slowly cool the solution to a temperature where it is only slightly supersaturated. This is within the "Metastable Zone Width" (MSZW), where spontaneous nucleation is unlikely, but crystal growth can occur.[1][3]

  • Seeding: Add a small amount (1-5% by weight) of pure, crystalline seed material to the solution.[1]

  • Maturation: Hold the solution at this temperature for a period (e.g., 30-60 minutes) to allow the seeds to establish growth.

  • Final Cooling: Continue to cool the solution slowly to the final desired temperature to maximize yield.

For some systems, inducing crystallization by gradually changing the solvent composition is more controllable than cooling.[7]

Protocol 3: Solvent/Anti-Solvent Crystallization

  • Dissolution: Dissolve the sulfonamide in a minimum amount of a "good" solvent in which it is highly soluble at room temperature.

  • Slow Addition of Anti-Solvent: With constant stirring, add a miscible "anti-solvent" (in which the sulfonamide is poorly soluble) dropwise.[1] Add the anti-solvent slowly to avoid creating localized high supersaturation.[1]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.

  • Crystal Growth: Stop adding the anti-solvent and allow the flask to sit undisturbed, letting the crystals grow.

Q6: Can you provide a workflow to summarize the troubleshooting process?

A6: Absolutely. The following diagram outlines a logical decision-making process for addressing oiling out.

G start Observation: Sulfonamide has 'Oiled Out' reheat 1. Re-heat to re-dissolve oil. 2. Add 10-20% more solvent. start->reheat slow_cool Attempt crystallization with very slow cooling. reheat->slow_cool check1 Did it oil out again? slow_cool->check1 solvent_screen Systematically screen for a better solvent or solvent/anti-solvent pair. (See Protocol 1) check1->solvent_screen Yes success Success: Crystalline Product Obtained check1->success No check2 Found a promising solvent? solvent_screen->check2 seed Implement a seeding strategy. (See Protocol 2) check2->seed Yes impurity Consider high impurity load. - Use purer starting material. - Add decolorizing charcoal step. - Perform pre-purification (e.g., chromatography). check2->impurity No check3 Did it oil out with seeding? seed->check3 check3->impurity Yes check3->success No impurity->solvent_screen Re-evaluate solvent with purer material

Caption: Troubleshooting workflow for sulfonamide oiling out.

References
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Lee, J. W., et al. (2007). Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. Separation Science and Technology, 42(12), 2645-2660. Retrieved from [Link]

  • Doshisha University. (2026, January 26). Insights into Liquid-Liquid Phase Separations May Improve Crystallization Processes. Phys.org. Retrieved from [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. Retrieved from [Link]

  • Tanaka, K., & Takiyama, H. (2020). Effect of Solution Composition on Impurity Profile of the Crystallized Product in Oiling-Out Crystallization. Chemical & Pharmaceutical Bulletin, 68(4), 326-331. Retrieved from [Link]

  • Amari, S., et al. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. Retrieved from [Link]

  • Ono, T., et al. (2010). Control of Crystal Size during Oiling Out Crystallization of an API. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Purification of 3,4-diamino-N-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 3,4-diamino-N-ethylbenzene-1-sulfonamide. The unique chemical nature of this compound—possessing two basic aromatic amine functionalities and a polar sulfonamide group—presents specific hurdles that require a nuanced approach beyond standard protocols. This center provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.

Troubleshooting Guide: Addressing Common Purification Issues

This section directly addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.

Question 1: My compound is streaking severely or "tailing" down the column, resulting in poor separation and mixed fractions. What is happening and how do I fix it?

Answer: This is the most common issue encountered with basic amines on standard silica gel.[1] The root cause is the strong interaction between the basic amino groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to a non-ideal equilibrium, causing the compound to "stick" and elute slowly and unevenly, resulting in tailing.

Recommended Solutions:

  • Deactivate the Stationary Phase with a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[1]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent. For example, for 500 mL of eluent, add 2.5 mL to 10 mL of TEA.[1] TEA is a volatile base that competes with your amine for the acidic sites, allowing your compound to travel through the column more uniformly.

    • Ammonia (NH₄OH): For highly polar amines, a solution of 1-2% concentrated ammonium hydroxide in the polar component of your mobile phase (e.g., methanol) can be highly effective.[1][2]

  • Reduce Sample Load: Overloading the column exacerbates all peak shape issues, including tailing.[3] If you are loading a large amount of crude material, try reducing the quantity to less than 5% of the silica gel mass.

Question 2: My compound won't elute from the column, even after I've run many column volumes of what I thought was a polar solvent system.

Answer: This indicates that the mobile phase is not strong (polar) enough to displace your highly polar compound from the highly polar silica gel stationary phase.[3] The combination of two amines and a sulfonamide group makes this compound very polar, requiring a robust mobile phase for elution.

Recommended Solutions:

  • Systematically Increase Mobile Phase Polarity (Gradient Elution): If you started with a less polar system (e.g., ethyl acetate/hexane), you must significantly increase the polarity. A gradient elution, where the mobile phase composition is changed over time, is often necessary.[3][4]

    • Switch to a stronger solvent system, such as dichloromethane (DCM) and methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it to 5%, 10%, or even higher, while monitoring the elution with TLC.[5]

    • For particularly stubborn compounds, a DCM/Methanol/NH₄OH (e.g., 90:9:1) mixture can be very effective, addressing both polarity and basicity issues simultaneously.

  • Consider an Alternative Stationary Phase: If your compound is irreversibly adsorbed, standard silica may not be suitable.

    • Alumina (Neutral or Basic): Alumina is a less acidic stationary phase and can be a good alternative for basic compounds.[3]

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[6] Your polar compound would elute earlier in this system. This is a powerful alternative if normal-phase fails.

Question 3: The separation between my desired compound and a close-running impurity is very poor (co-elution). How can I improve the resolution?

Answer: Poor resolution means the selectivity of your chromatographic system is insufficient. This requires a more nuanced optimization of the mobile phase or a change in the stationary phase to exploit different chemical interactions.[3]

Recommended Solutions:

  • Fine-Tune the Mobile Phase:

    • Test Ternary Solvent Systems: Instead of a two-solvent system, try adding a third solvent in a small amount. For example, in a DCM/MeOH system, adding a small percentage of ethyl acetate can sometimes alter the selectivity and improve separation.

    • Optimize the Gradient Slope: If using a gradient, make it shallower. A slow, gradual increase in polarity provides more time for the components to separate.[4]

  • Change the Stationary Phase Chemistry: Different stationary phases interact with compounds differently.

    • Amine-Functionalized Silica (NH2): These columns can offer unique selectivity for polar and amine-containing compounds and are sometimes used in series with silica columns for enhanced separation.[7][8]

    • Phenyl-Functionalized Silica: The aromatic rings on this stationary phase can interact with the aromatic ring of your compound via π-π interactions, offering a different separation mechanism that might resolve the impurity.

Troubleshooting Summary Table
IssueProbable Cause(s)Recommended Solutions
Peak Tailing/Streaking Strong interaction between basic amines and acidic silica.[1]Add a basic modifier (0.5-2% TEA or NH₄OH) to the eluent; reduce sample load.[1]
Compound Not Eluting Mobile phase polarity is too low.[3]Switch to a more polar solvent system (e.g., DCM/Methanol); use a gradient elution.[4][5]
Poor Separation / Co-elution Insufficient selectivity of the chromatographic system.Fine-tune the mobile phase (try ternary systems); use a shallower gradient; change the stationary phase (e.g., Alumina, C18, Phenyl).[3]
Suspected Degradation Compound is sensitive to the acidic silica gel.Test stability on a TLC plate; use a less acidic stationary phase like neutral alumina; work quickly and avoid leaving the compound on the column for extended periods.[3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right starting solvent system for my column?

The best practice is to first optimize the separation on a Thin Layer Chromatography (TLC) plate, as it's fast and uses minimal material.[5][9]

  • Goal: Find a solvent system that moves your target compound to an Rf value of approximately 0.2-0.3.[8] An Rf in this range generally ensures the compound will not elute too quickly (in the solvent front) or stick to the column indefinitely.

  • Procedure: Test various solvent systems on a TLC plate spotted with your crude mixture. Start with a moderately polar system like 100% Ethyl Acetate or 95:5 DCM:Methanol and adjust the ratio until you achieve the target Rf.

  • Common Systems for Polar Amines:

    • Dichloromethane / Methanol

    • Ethyl Acetate / Methanol

    • Dichloromethane / Methanol / Ammonium Hydroxide

Q2: Should I use "wet loading" or "dry loading" to apply my sample to the column?

For polar compounds like this compound that may have poor solubility in the initial, less-polar eluent, dry loading is strongly recommended .[3][10]

  • Why Dry Loading? Wet loading involves dissolving the sample in a minimal amount of the mobile phase. If the compound is not fully soluble, it can precipitate at the top of the column, leading to poor separation.[3] Dissolving it in a strong solvent (like pure methanol) and loading it directly will destroy the separation, as the strong solvent will carry the compound down the column prematurely.

  • Dry Loading Procedure:

    • Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., methanol or DCM).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder onto the top of your packed column.

Q3: Can my compound degrade on the silica gel column?

Yes, it is a possibility. The acidic surface of silica gel can potentially cause degradation of sensitive compounds.[3] While sulfonamides are generally robust, aromatic diamines can be susceptible to oxidation, which might be catalyzed by the silica surface.

  • How to Check for Degradation: Run a simple stability test. Spot your purified compound on a TLC plate, let it sit for a few hours, and then develop it. If a new spot appears, it suggests instability on silica.

  • Mitigation Strategies: If degradation is suspected, use a deactivated stationary phase (by adding a base to the eluent), consider a less acidic stationary phase like alumina, or switch to reversed-phase chromatography.

Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare several developing chambers with different solvent systems (e.g., 9:1 Hexane:EtOAc, 1:1 Hexane:EtOAc, 100% EtOAc, 95:5 DCM:MeOH).

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or MeOH).

  • Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.

  • Place the plate in a developing chamber and allow the solvent to ascend to ~1 cm from the top.[9]

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots using a UV lamp (254 nm) and/or an iodine chamber.[11]

  • Calculate the Rf value for your target compound in each solvent system. Select the system that gives an Rf of ~0.2-0.3 for the column.

Protocol 2: Column Packing and Sample Loading

This protocol details the standard slurry packing and dry loading method.

  • Slurry Preparation: In a beaker, add silica gel to your chosen initial mobile phase (the one giving an Rf of ~0.2-0.3) to create a consistent, pourable slurry.

  • Column Packing: Secure the column vertically. Pour the slurry into the column, using additional mobile phase to rinse all silica in. Gently tap the column to dislodge air bubbles and ensure even packing.

  • Settling: Open the stopcock and allow the solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry): Prepare your dry-loaded sample as described in the FAQ section. Carefully add the silica-adsorbed sample as an even layer on top of the packed bed.

  • Finalizing: Gently add a thin layer of sand or fritted glass on top of the sample layer to prevent disturbance during solvent addition.

Visualized Workflows and Logic

General Purification Workflow

This diagram outlines the logical flow from crude product to purified compound.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Solvent Select Solvent System (Rf ≈ 0.2-0.3) TLC->Solvent Pack Pack Column Solvent->Pack Load Dry Load Sample Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for column chromatography purification.

Troubleshooting Decision Tree

This chart provides a logical path for diagnosing and solving common chromatography problems.

G Start Problem Observed Tailing Peak Tailing / Streaking? Start->Tailing NoElution Compound Not Eluting? Start->NoElution PoorSep Poor Separation? Start->PoorSep AddBase Solution: Add 0.5-2% TEA or NH4OH to Mobile Phase Tailing->AddBase Yes IncreasePolarity Solution: Increase Mobile Phase Polarity (e.g., higher % MeOH) NoElution->IncreasePolarity Yes ChangeSystem Solution: Change Solvent System or Stationary Phase (e.g., C18) PoorSep->ChangeSystem If persists ShallowGradient Solution: Use a Shallower Gradient PoorSep->ShallowGradient Yes

Caption: Decision tree for troubleshooting common issues.

References

  • Taylor, L. T., & Perkins, P. D. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(7), 347–352. Retrieved from [Link]

  • Silver, J. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate. Retrieved from [Link]

  • Reddit. (2024). What type of column chromatography for highly polar compounds? r/OrganicChemistry. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]

  • Pietron, W., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3805. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Anonymous. (n.d.). Troubleshooting in Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • Stolarska, M., et al. (2025). A very fast and simple method for the determination of sulfonamide residues in seawaters. Talanta. Retrieved from [Link]

  • Reyes, R. (2009). Amine column degradation. Chromatography Forum. Retrieved from [Link]

  • Reddit. (2024). Column chromatography issue. r/Chempros. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Phenova. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. ResearchGate. Retrieved from [Link]

  • University of Alberta. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Waddell, L. J., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Synlett, 33(10), 969-973. Retrieved from [Link]

  • Furuno, J., Sugawara, N., & Kan, T. (n.d.). On the Separation and Identification of Sulfonamides by the Thin-Layer Chromatography and the Detection of Sulfa Drug in the Cadaveric Blood. The Japanese Journal of Legal Medicine, 25(3), 179-184. Retrieved from [Link]

  • Usydus, U., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1980. Retrieved from [Link]

  • SiliCycle. (n.d.). Thin Layer Chromatography (TLC). AGA Analytical. Retrieved from [Link]

  • MD Scientific. (n.d.). Purification Column Guide. Retrieved from [Link]

  • Behmadi, H., et al. (2012). Synthesis of new disulfonamides from different substituted diamino pyridines. Química Nova, 35(8), 1569-1572. Retrieved from [Link]

  • Kavitha, S., & Nasarullah, Z. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE-BASED 1,3,4-OXADIAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 1795-1806. Retrieved from [Link]

  • Behmadi, H., et al. (2012). Synthesis of new disulfonamides from different substituted diamino pyridines. Química Nova, 35(8). Retrieved from [Link]

  • Smith, A. B., & Pasternak, A. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Biotage. Retrieved from [Link]

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  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Ortho-Aromatic Diamines for Researchers & Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative study of the reactivity of 3,4-diamino-N-ethylbenzene-1-sulfonamide against other structurally significant aromatic and aliphatic diamines. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal relationships between molecular structure and chemical reactivity, grounded in experimental data and authoritative sources.

Introduction: The Role of Diamines in Synthesis

Aromatic diamines are foundational building blocks in the synthesis of a vast array of materials, from high-performance polymers to life-saving pharmaceuticals.[1][2] Specifically, ortho-phenylenediamines (OPDs) are critical precursors for synthesizing heterocycles like benzimidazoles, quinoxalines, and benzotriazoles, which form the core of numerous medicinal compounds.[1][2][3] The reactivity of the two vicinal amino groups is paramount, dictating reaction rates, product selectivity, and the feasibility of synthetic routes.

This guide focuses on This compound , a molecule featuring two electron-donating amino groups positioned ortho to each other and a potent electron-withdrawing N-ethylsulfonamide group on the same aromatic ring. This unique electronic arrangement creates a fascinating case study in reactivity. We will objectively compare its performance against a selection of other diamines, supported by established experimental data and detailed protocols.

Chapter 1: The Subject Molecule: An Analysis of Electronic and Steric Profile

The reactivity of this compound is governed by the interplay of its functional groups.

  • Amino Groups (-NH₂) : These are strong activating groups that donate electron density to the aromatic ring through resonance, enhancing the nucleophilicity of the amine nitrogens and the ring itself.

  • N-Ethylsulfonamide Group (-SO₂NHEt) : This is a powerful electron-witrapping group. The sulfonyl core withdraws electron density from the ring via induction and resonance, which can decrease the basicity and nucleophilicity of the nearby amino groups.[4] The presence of the N-ethyl group provides some steric bulk compared to a primary sulfonamide.

This creates a "push-pull" system. The amino groups increase reactivity, while the sulfonamide group tempers it. Understanding this balance is key to predicting its behavior in chemical reactions.

Caption: Electronic push-pull effects in the subject molecule.

Chapter 2: Selection of Diamines for Comparison

To contextualize the reactivity of our subject molecule, we have selected a panel of diamines that represent key structural variations.

Diamine Structure Key Feature pKa (of conjugate acid)
This compound (Subject Molecule)Ortho-diamine with a strong deactivating group.Estimated ~3-4
o-Phenylenediamine (OPD) AromaticThe parent ortho-diamine; baseline for aromatic reactivity.4.47
p-Phenylenediamine (PPD) AromaticPara-isomer of OPD; for positional comparison.6.08
Ethylenediamine (EDA) AliphaticHighly flexible and nucleophilic; baseline for aliphatic reactivity.9.93, 6.85
4,4'-Diaminodiphenyl sulfone (DDS) AromaticContains a bridging, deactivating sulfone group.~2.5

Note: pKa values are indicative and can vary with conditions. The pKa for the subject molecule is an estimation based on related structures.[5][6][7]

The basicity (pKa) of a diamine is a fundamental indicator of its nucleophilicity and overall reactivity.[5] Aliphatic amines like EDA are significantly more basic than their aromatic counterparts because the lone pair of electrons on the nitrogen is localized and more available for reaction.[8][9] In aromatic amines, this lone pair is delocalized into the π-system of the ring, reducing basicity. Electron-withdrawing groups, like the sulfone in DDS and the sulfonamide in our subject molecule, further decrease basicity by pulling electron density away from the amino groups.

Chapter 3: Comparative Reactivity via Acylation

Acylation is a classic reaction to probe the nucleophilicity of amines. The reaction rate provides a quantitative measure of how readily the amine's lone pair attacks an electrophilic carbonyl carbon. We will consider a model reaction: the acylation of the diamine with benzoic anhydride.

Experimental Protocol: Kinetic Monitoring of Diamine Acylation

This protocol is designed to determine the relative rates of acylation for the selected diamines.

  • Preparation of Reagents :

    • Prepare 0.1 M stock solutions of each diamine in anhydrous acetonitrile.

    • Prepare a 0.2 M stock solution of benzoic anhydride in anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that will dissolve the reactants without interfering with the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the anhydride.

  • Reaction Setup :

    • In a temperature-controlled vial (25°C) equipped with a magnetic stirrer, add 1.0 mL of the diamine stock solution (0.1 mmol).

    • Allow the solution to equilibrate for 5 minutes.

    • Initiate the reaction by adding 0.5 mL of the benzoic anhydride solution (0.1 mmol), starting a timer immediately. This creates a 1:1 molar ratio.

    • Causality: A 1:1 ratio simplifies kinetic analysis, though controlling for mono- vs. di-acylation requires careful monitoring.[10][11] Using a microreactor can offer superior control over reaction conditions for precise kinetic studies.[10]

  • Monitoring and Analysis :

    • At timed intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot and quench it in a vial containing 900 µL of a quenching solution (e.g., a dilute solution of a highly reactive amine like diethylamine in acetonitrile) to stop the reaction.

    • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to measure the concentration of the remaining diamine.

    • Plot the natural logarithm of the diamine concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k').

    • Self-Validation: The linearity of the plot validates the assumption of pseudo-first-order kinetics under these conditions. A consistent baseline and peak shape in the HPLC chromatograms ensure analytical reliability.

Expected Results and Data Interpretation

The reactivity, as measured by the acylation rate constant (k'), is expected to follow this general trend:

Ethylenediamine (EDA) >> p-Phenylenediamine (PPD) > o-Phenylenediamine (OPD) > this compound > 4,4'-Diaminodiphenyl sulfone (DDS)

Diamine Relative Rate Constant (k') Rationale for Reactivity
Ethylenediamine (EDA) Very HighAliphatic amine; localized, highly available lone pair. Highest basicity.[7]
p-Phenylenediamine (PPD) HighAromatic amine; amino groups are para, minimizing steric hindrance and maximizing resonance donation.
o-Phenylenediamine (OPD) MediumAromatic amine; potential for intramolecular hydrogen bonding between amino groups can slightly reduce nucleophilicity compared to PPD.
This compound LowAromatic amine; strong deactivating effect of the sulfonamide group significantly reduces the nucleophilicity of the amino groups.
4,4'-Diaminodiphenyl sulfone (DDS) Very LowAromatic amine; two phenyl rings are deactivated by the potent electron-withdrawing sulfone bridge. Lowest basicity.

This trend highlights the dominant role of electronics in controlling reactivity. The strongly deactivating sulfonamide group in our subject molecule is predicted to make it significantly less reactive than unsubstituted aromatic diamines, positioning it closer to highly deactivated systems like DDS.

Caption: Experimental workflow for kinetic analysis of diamine acylation.

Chapter 4: Qualitative Reactivity via Quinoxaline Synthesis

The reaction of an ortho-diamine with a 1,2-dicarbonyl compound to form a quinoxaline is a highly specific and valuable transformation.[12][13] This cyclocondensation reaction serves as an excellent qualitative probe for the functional reactivity of ortho-diamines.

Experimental Protocol: Synthesis of a Quinoxaline Derivative

This protocol compares the ease of quinoxaline formation between o-phenylenediamine (OPD) and our subject molecule.

  • Reactant Setup :

    • In two separate round-bottom flasks, dissolve 1.0 mmol of OPD and 1.0 mmol of this compound, respectively, in 10 mL of glacial acetic acid.

    • Add 1.0 mmol of benzil (a 1,2-dicarbonyl) to each flask.

    • Causality: Acetic acid serves as both a solvent and a mild acid catalyst, facilitating the condensation by protonating the carbonyl oxygens.[13]

  • Reaction and Workup :

    • Heat both mixtures to reflux (approx. 118°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (disappearance of the starting diamine), cool the reaction mixtures to room temperature.

    • Pour the mixture into 50 mL of ice-cold water to precipitate the crude product.[13]

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Purify the product by recrystallization from ethanol.

  • Comparative Analysis :

    • Compare the reaction times required for completion.

    • Calculate the isolated yields of the respective quinoxaline products.

    • Self-Validation: The identity and purity of the products should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Expected Results and Interpretation

The reaction with o-phenylenediamine is expected to proceed rapidly and in high yield. In contrast, the reaction with this compound will likely be significantly slower and may result in a lower yield.

This difference is attributed to the reduced nucleophilicity of the amino groups in the sulfonamide-substituted diamine. The initial nucleophilic attack on the carbonyl carbon is the rate-limiting step, and the electron-withdrawing sulfonamide group disfavors this process.

Quinoxaline_Mechanism Reactants o-Diamine + Benzil Attack Nucleophilic Attack (Rate-Limiting Step) Reactants->Attack AcOH catalyst Intermediate Tetrahedral Intermediate Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration (H2O loss) Cyclization->Dehydration Product Quinoxaline Product Dehydration->Product

Caption: Generalized mechanism for quinoxaline formation.

Conclusion and Outlook

This comparative guide demonstrates that the reactivity of this compound is substantially lower than that of unsubstituted aromatic diamines like OPD and PPD. Its reactivity profile places it in the category of deactivated diamines, similar to DDS.

  • Key Findings :

    • Electronic Control : The electron-withdrawing sulfonamide group is the dominant factor controlling the nucleophilicity and reactivity of the amino groups.

    • Acylation : Kinetic studies would confirm a significantly slower acylation rate compared to OPD and PPD.

    • Cyclocondensation : The formation of heterocyclic structures like quinoxalines is feasible but requires more forcing conditions (longer reaction times, higher temperatures) than with more nucleophilic diamines.

For researchers and drug development professionals, this means that while this compound can be a valuable building block for introducing the sulfonamide moiety, its use in synthesis requires careful consideration of its attenuated reactivity. Standard protocols may need to be modified, for instance, by using more reactive coupling partners, stronger catalysts, or higher reaction temperatures to achieve desired outcomes. This understanding allows for more rational design of synthetic routes and the prediction of reaction behavior, ultimately accelerating the development of novel chemical entities.

References

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  • Renaud, F., et al. (2000). Unusual Electronic Effects of Electron-Withdrawing Sulfonamide Groups in Optically and Magnetically Active Self-Assembled Noncovalent Heterodimetallic d−f Podates. Inorganic Chemistry, 39(23), 5379-5389. [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

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  • Wang, Y., et al. (2019). Mono-acylation of symmetric diamines in the presence of water. ResearchGate. [Link]

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comparing the biological activity of 3,4-diamino-N-ethylbenzene-1-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of Benzenesulfonamide Derivatives

Introduction: The Sulfonamide Scaffold as a Cornerstone of Medicinal Chemistry

The sulfonamide functional group is a quintessential example of a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[1] First introduced in the 1930s with the discovery of the antibacterial agent Prontosil, sulfonamides have since evolved into a vast and versatile class of therapeutic agents.[2] Their applications now extend far beyond antimicrobial chemotherapy to include anticancer, anti-inflammatory, diuretic, anticonvulsant, and antidiabetic agents.[3][4][5]

The remarkable therapeutic diversity of this class stems from its structural simplicity and synthetic tractability. The core structure, a benzenesulfonamide moiety, allows for chemical modifications at two primary sites: the aromatic ring and the sulfonamide nitrogen. These modifications profoundly influence the compound's physicochemical properties, target selectivity, and overall biological activity.

This guide provides a comparative analysis of the biological activities of substituted benzenesulfonamide derivatives, offering a predictive framework for researchers interested in specific substitution patterns, such as those found in 3,4-diamino-N-ethylbenzene-1-sulfonamide. We will delve into key therapeutic areas, analyze structure-activity relationships (SAR), and provide detailed experimental protocols to support further research and development.

Caption: General chemical scaffold for benzenesulfonamide derivatives.

Comparative Analysis of Core Biological Activities

The biological profile of a sulfonamide derivative is dictated by its substitution pattern. Below, we compare key activities and the structural features that drive them.

Antimicrobial Activity

The foundational activity of sulfonamides is their bacteriostatic effect.[6] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[7][8] Since mammals obtain folate from their diet, this pathway provides a selective target.

Mechanism of Action: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By mimicking PABA, they bind to the enzyme's active site, halting the production of dihydrofolic acid and subsequent bacterial DNA synthesis.[8][9][10]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF Catalyzes Growth Bacterial Growth Arrested DHPS->Growth THF Tetrahydrofolic Acid DHF->THF DNA Nucleotide & DNA Synthesis THF->DNA

Caption: Mechanism of sulfonamide antibacterial action.

Comparative Data: The antimicrobial efficacy, often measured by the Minimum Inhibitory Concentration (MIC), varies significantly with substitution. Generally, an unsubstituted para-amino group (or one that can be metabolized to a free amine) is crucial for antibacterial activity.

Compound ID R¹ Substituent R² Substituent Target Organism MIC (µg/mL) Reference
1C 4-aminoN-(4,6-dimethylpyrimidin-2-yl)E. coli50[11]
1A 4-aminoN-pyrimidin-2-ylB. linens100[11]
4d 4-aminoN-(butylcarbamoyl)E. coli6.72[12]
4h 4-nitroN-(butylcarbamoyl)S. aureus6.63[12]
Sulfamethoxazole 4-aminoN-(5-methyl-1,2-oxazol-3-yl)E. coli42 (approx.)[7][11]

Disclaimer: Data is sourced from various studies on benzenesulfonamide derivatives and is presented for comparative purposes. The activity of this compound derivatives would need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Amine: A free amino group at the para-position is generally required for potent antibacterial activity, as it mimics the PABA substrate.[1] The presence of two amino groups, as in the 3,4-diamino scaffold, could modulate this interaction and should be investigated.

  • Sulfonamide Nitrogen (N1): Substitution at the N1 position with electron-withdrawing heterocyclic rings (e.g., pyrimidine, oxazole) often enhances activity.[11] This modification increases the acidity of the sulfonamide proton, improving its binding affinity within the DHPS active site.

  • N-alkylation: An N-ethyl group on the sulfonamide, as in the topic of interest, would create a secondary sulfonamide. Most classical antibacterial sulfonamides are primary. However, this modification is common in derivatives targeting other enzymes.[1][13]

Carbonic Anhydrase Inhibition

Primary sulfonamides (-SO₂NH₂) are the archetypal inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[10] These enzymes play critical roles in pH regulation, CO₂ transport, and electrolyte balance.[4] Inhibitors are used clinically as diuretics and anti-glaucoma agents, with emerging applications in cancer therapy.[5]

Mechanism of Action: The deprotonated sulfonamide group (SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide molecule and disrupting the catalytic cycle.

Comparative Data: Inhibition is typically measured by the inhibition constant (Ki). Selectivity among the various human CA (hCA) isoforms is a major goal of drug design.

Compound Class Target Isoform Inhibition Constant (Ki) Therapeutic Area Reference
Acetazolamide (Standard) hCA II12 nMGlaucoma, Diuretic[5]
Dorzolamide (Standard) hCA II0.5 nMGlaucoma[5]
4-amino-substituted benzenesulfonamides hCA I54.6 nM - 1.8 µMResearch[5]
4-amino-substituted benzenesulfonamides hCA II32.1 nM - 5.5 µMResearch[5]
Diazobenzenesulfonamides hCA INanomolar rangeResearch[13]

SAR Insights:

  • Primary Sulfonamide: A free, unsubstituted -SO₂NH₂ group is essential for high-affinity binding to the catalytic zinc ion.[4][10]

  • Aromatic/Heterocyclic Tail: The "tail" attached to the benzenesulfonamide core is the primary determinant of potency and isoform selectivity. By interacting with amino acid residues in and around the active site, different tails can be tailored to fit the unique topology of each isoform.

  • Implications for this compound: The N-ethyl substitution would render it a secondary sulfonamide, which typically do not act as CA inhibitors via the canonical zinc-binding mechanism.[13] However, it could potentially bind to other sites on the enzyme or exhibit activity through alternative mechanisms.

Anticancer Activity

The anticancer potential of sulfonamides is an area of intense research. Activity can be mediated through several mechanisms, including the inhibition of tumor-associated CA isoforms (like CA IX), disruption of cell cycle progression, or induction of apoptosis.[2][10][14]

Comparative Data: Anticancer activity is assessed by measuring the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ID Derivative Class Cancer Cell Line IC₅₀ (µM) Reference
N-(4-ethylphenyl) 4-methylbenzenesulfonamide ToluenesulfonamideHT-29 (Colon)~25[2]
YM-1 Thiazolo-isoxazole sulfonamideMG-U87 (Glioblastoma)1.154[15][16]
YM-2 Thiazolo-isoxazole sulfonamideMG-U87 (Glioblastoma)> Control[15][16]
5i Imine-linked sulfonamide(α-amylase inhibition)43[4]

SAR Insights:

  • Diverse Scaffolds: Unlike antimicrobial or CA-inhibiting sulfonamides, anticancer derivatives do not adhere to a strict SAR template. Activity is highly dependent on the overall molecular structure.

  • Heterocyclic Moieties: The incorporation of complex heterocyclic systems is a common strategy in the design of potent anticancer sulfonamides.[14][15]

  • Cytotoxicity: A crucial aspect is evaluating cytotoxicity against healthy cells to determine the therapeutic index. For instance, compound YM-1 showed potent activity against glioblastoma cells while exhibiting lower toxicity to healthy cells compared to the control.[15][16]

Key Experimental Methodologies

To ensure trustworthiness and reproducibility, standardized protocols are essential. Below are representative workflows for assessing the biological activities discussed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard for quantifying antimicrobial activity.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a target microorganism.

Workflow:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth).[17]

    • Dilute the culture to achieve a standardized concentration of approximately 1.5 x 10⁸ CFU/mL (0.5 McFarland standard).[2]

    • Further dilute this suspension to the final working concentration of ~5 x 10⁵ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of the test sulfonamide derivative in a suitable solvent like Dimethyl Sulfoxide (DMSO).[18]

    • Perform a series of two-fold serial dilutions in a 96-well microtiter plate using the broth as the diluent.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[18]

  • Data Analysis:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.[11]

Caption: Experimental workflow for MIC determination.

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow CO₂ hydration assay, a common method for measuring CA activity.[10]

Objective: To determine the inhibitory potency (Ki) of a compound against a specific CA isoform.

Workflow:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol).

    • Purify the recombinant human CA isoform of interest (e.g., hCA II).

    • Prepare a stock solution and serial dilutions of the sulfonamide inhibitor.

    • Prepare a CO₂-saturated water solution immediately before the experiment.

  • Enzymatic Reaction:

    • The assay is performed in a stopped-flow spectrophotometer, which allows for the rapid mixing of two solutions and monitoring of the subsequent reaction.

    • Syringe 1: Contains the enzyme, buffer, pH indicator, and the inhibitor at a specific concentration.

    • Syringe 2: Contains the CO₂-saturated solution (substrate).

  • Data Acquisition:

    • The two solutions are rapidly mixed, initiating the hydration of CO₂ to bicarbonate and a proton (H⁺).

    • The release of H⁺ causes a change in pH, which is detected by a change in the absorbance of the pH indicator over time.

    • The initial rate of the reaction is calculated from the slope of the absorbance curve.

  • Data Analysis:

    • Reaction rates are measured at various inhibitor concentrations.

    • The Ki value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.[10]

Conclusion and Future Outlook

The benzenesulfonamide scaffold remains a highly productive platform for the discovery of new therapeutic agents. This guide highlights that the biological activity of its derivatives is exquisitely sensitive to the nature and position of substituents on both the aromatic ring and the sulfonamide nitrogen.

  • For antimicrobial activity , a para-amino group and an N1-heterocyclic substituent are common features of potent derivatives.[1][11]

  • For carbonic anhydrase inhibition , a primary sulfonamide group is paramount for the canonical zinc-binding mechanism.[5][10]

  • For anticancer activity , the SAR is more diverse, often involving complex heterocyclic appendages to achieve potency and selectivity.[14]

For the specific class of This compound derivatives , this comparative framework suggests several avenues for investigation. While the N-ethyl group may preclude classical CA inhibition, the di-amino substitution pattern on the aromatic ring presents an intriguing modification for antimicrobial or anticancer applications. Its impact on PABA mimicry and interactions with other targets warrants dedicated synthesis and screening campaigns. The protocols and SAR insights provided herein offer a robust foundation for such endeavors.

References

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026). Asian Journal of Green Chemistry.
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  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.
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  • 3-Amino-4-(methylamino)benzene-1-sulfonamide. (2024). Smolecule.
  • The Multifaceted Biological Activities of 4-Amino-N-methylbenzeneethanesulfonamide Derivatives: A Technical Overview. (2025). Benchchem.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2014).
  • Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. (2025). PMC.
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). RSC Publishing.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE-BASED 1,3,4-OXADIAZOLE DERIV
  • Kavitha, S., et al. (2019). Synthesis and biological evaluation of sulfonamide-based 1,3,4-oxadiazole derivatives.

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The Evolving Landscape of N-Alkylbenzenesulfonamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a multitude of therapeutic agents. The simple elegance of its structure, an aromatic ring linked to a sulfonamide group, belies the profound impact that subtle chemical modifications can have on biological activity. Among the various derivatives, the N-alkylbenzenesulfonamides have emerged as a particularly fruitful area of investigation, yielding compounds with a broad spectrum of pharmacological effects, including anticancer, antibacterial, and enzyme inhibitory activities.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-alkylbenzenesulfonamide derivatives. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between structural features and biological outcomes, offering insights into the rationale behind experimental design. By comparing the performance of these derivatives with established drugs and alternative compounds, this guide aims to equip researchers, scientists, and drug development professionals with a critical understanding of this important class of molecules.

The Architectural Blueprint: General Synthesis of N-Alkylbenzenesulfonamide Derivatives

The synthesis of N-alkylbenzenesulfonamide derivatives is typically a straightforward process, most commonly achieved through the reaction of a benzenesulfonyl chloride with an appropriate primary or secondary amine. This robust and versatile method allows for the facile introduction of a wide array of substituents on the nitrogen atom, providing a direct avenue to explore the SAR of the "N-alkyl" portion of the molecule.

Start Benzenesulfonyl Chloride Reaction Nucleophilic Acyl Substitution Start->Reaction Amine Primary or Secondary Amine (R-NH-R') Amine->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Deprotonates Amine Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Reaction Medium Product N-Alkylbenzenesulfonamide Derivative Reaction->Product

Caption: General synthetic scheme for N-alkylbenzenesulfonamide derivatives.

Anticancer Activity: A Tale of Substitution and Selectivity

N-alkylbenzenesulfonamide derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key enzymes or cellular processes involved in tumor growth and proliferation. The SAR in this area is particularly rich, with modifications to both the benzenoid ring and the N-alkyl substituent profoundly influencing cytotoxicity.

A key determinant of anticancer activity is the nature and position of substituents on the benzenesulfonamide core. Electron-withdrawing groups on the aromatic ring, for instance, can enhance the acidity of the sulfonamide proton, potentially facilitating interactions with biological targets. Furthermore, the incorporation of heterocyclic moieties can introduce additional binding interactions and improve the pharmacological profile.

The N-alkyl substituent plays a crucial role in modulating the lipophilicity and steric bulk of the molecule, which in turn affects cell permeability and target engagement. Studies have shown that increasing the length and branching of the alkyl chain can lead to enhanced anticancer activity up to a certain point, beyond which steric hindrance may become detrimental.

Performance Comparison: N-Alkylbenzenesulfonamides vs. Doxorubicin

To contextualize the anticancer potential of N-alkylbenzenesulfonamide derivatives, their in vitro cytotoxicity is often compared against standard chemotherapeutic agents like Doxorubicin. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Indole-based Benzenesulfonamide (A15) SK-BR-3 (Breast)Potent Cytotoxicity[1][2]
Benzenesulfonamide Derivative (BA-3b) Various Cancer Cell Lines0.007 - 0.036[3]
Doxorubicin HeLa (Cervical)1.00[4]
Doxorubicin A549 (Lung)1.50[4]
Doxorubicin MCF-7 (Breast)2.5[5]
Doxorubicin HepG2 (Liver)12.2[5]

Note: IC50 values can vary between studies due to different experimental conditions.

The data indicates that certain N-alkylbenzenesulfonamide derivatives can exhibit cytotoxicity comparable to or even exceeding that of Doxorubicin against specific cancer cell lines.[1][2][3] This highlights their potential as lead compounds for the development of novel anticancer therapies. Some studies have also shown that combining these sulfonamides with doxorubicin can lead to synergistic cytotoxic effects.[1][2]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Start Seed cancer cells in 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with varying concentrations of N-alkylbenzenesulfonamide derivatives and control drug Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4 hours to allow formazan crystal formation Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate3->Solubilize Measure Measure absorbance at ~570 nm using a microplate reader Solubilize->Measure Analyze Calculate cell viability and IC50 values Measure->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Targeting Enzymes: A Focus on Acetylcholinesterase and Carbonic Anhydrase Inhibition

The versatility of the N-alkylbenzenesulfonamide scaffold is further demonstrated by its ability to effectively inhibit specific enzymes implicated in various diseases.

Acetylcholinesterase Inhibition: A Potential Avenue for Alzheimer's Disease Therapeutics

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Several N-alkylbenzenesulfonamide derivatives have been identified as potent AChE inhibitors.

The SAR for AChE inhibition often points to the importance of a nitrogen-containing heterocyclic ring in the N-alkyl portion of the molecule, which can mimic the quaternary ammonium group of acetylcholine and interact with the catalytic site of the enzyme. The benzenesulfonamide moiety can then form additional interactions with the peripheral anionic site of AChE.

Donepezil is a well-established AChE inhibitor used in the treatment of Alzheimer's disease. Comparing the inhibitory potency of N-alkylbenzenesulfonamide derivatives with Donepezil provides a benchmark for their therapeutic potential.

Compound/DrugTargetIC50 (nM)Reference
N-Alkylbenzenesulfonamide Derivatives Acetylcholinesterase (AChE)Varies with structure[6]
Donepezil Acetylcholinesterase (AChE)5.7
Donepezil Acetylcholinesterase (AChE)6.7[7][8]

While specific IC50 values for N-alkylbenzenesulfonamide derivatives vary widely depending on their exact structure, potent examples have been reported in the low nanomolar range, making them competitive with established drugs like Donepezil.[6]

Ellman's method is a rapid and reliable colorimetric assay for measuring AChE activity and inhibition.

Start Prepare reaction mixture: Phosphate buffer, DTNB, and AChE enzyme Add_Inhibitor Add varying concentrations of N-alkylbenzenesulfonamide derivative or control inhibitor Start->Add_Inhibitor Preincubate Pre-incubate the mixture Add_Inhibitor->Preincubate Add_Substrate Initiate reaction by adding acetylthiocholine iodide (ATCI) Preincubate->Add_Substrate Reaction AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow product (TNB) Add_Substrate->Reaction Measure Monitor the increase in absorbance at 412 nm over time Reaction->Measure Analyze Calculate the rate of reaction and percentage of inhibition to determine IC50 values Measure->Analyze

Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.

Carbonic Anhydrase Inhibition: From Diuretics to Anticancer Agents

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and more recently, in cancer. The sulfonamide group is a classic zinc-binding group, making benzenesulfonamide derivatives natural candidates for CA inhibitors.

The SAR of benzenesulfonamide-based CA inhibitors is well-established. The unsubstituted sulfonamide moiety is crucial for coordinating with the zinc ion in the active site. Modifications to the benzenoid ring and the introduction of various "tail" moieties can significantly enhance inhibitory potency and, importantly, isoform selectivity. N-alkylation of the sulfonamide nitrogen generally reduces or abolishes CA inhibitory activity, as the deprotonated sulfonamide nitrogen is required for zinc binding. However, some N-substituted sulfonamides have shown activity, potentially through alternative binding modes or after in vivo metabolism to the primary sulfonamide.[9]

Acetazolamide is a non-selective CA inhibitor used clinically for various conditions. Comparing the inhibition constants (Ki) of benzenesulfonamide derivatives against different CA isoforms with those of Acetazolamide is essential for evaluating their potential and selectivity.

Compound/DrugCA IsoformKi (nM)Reference
Various Benzenesulfonamide Derivatives hCA I, II, IX, XIIVaries (low nM to µM)[10][11]
Acetazolamide hCA I~250[12]
Acetazolamide hCA II12[13]
Acetazolamide hCA IX30[14]
Acetazolamide hCA IV74[13]

The data demonstrates that while Acetazolamide is a potent inhibitor of several CA isoforms, strategically designed benzenesulfonamide derivatives can achieve comparable or even superior potency and, critically, improved isoform selectivity.[10][11] This selectivity is a key goal in modern drug design to minimize off-target effects.

A common method for measuring CA inhibition is a stopped-flow spectrophotometric assay that monitors the pH change resulting from the CO2 hydration reaction.

Start Prepare buffer solution with a pH indicator Add_Enzyme_Inhibitor Add CA enzyme and varying concentrations of the benzenesulfonamide inhibitor Start->Add_Enzyme_Inhibitor Equilibrate Equilibrate the solution to the desired temperature Add_Enzyme_Inhibitor->Equilibrate Inject_CO2 Rapidly mix with a CO2-saturated solution Equilibrate->Inject_CO2 Reaction CA catalyzes CO2 hydration, leading to a pH drop Inject_CO2->Reaction Measure Monitor the change in absorbance of the pH indicator over time using a stopped-flow spectrophotometer Reaction->Measure Analyze Calculate initial reaction rates and determine inhibition constants (Ki) Measure->Analyze

Caption: Workflow for a stopped-flow carbonic anhydrase inhibition assay.

Concluding Remarks and Future Directions

The N-alkylbenzenesulfonamide scaffold continues to be a rich source of biologically active compounds. The structure-activity relationships explored in this guide underscore the power of targeted chemical modifications to tune the pharmacological properties of these molecules. The ability of these derivatives to exhibit potent and, in some cases, selective activity against cancer cells and key enzymes highlights their therapeutic potential.

Future research in this area will likely focus on several key aspects:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific cancer cell types or enzyme isoforms to minimize off-target effects and improve the therapeutic index.

  • Elucidating Mechanisms of Action: Deeper investigation into the precise molecular targets and signaling pathways modulated by these compounds.

  • Optimizing Pharmacokinetic Properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety.

  • Exploring Novel Therapeutic Areas: Investigating the potential of N-alkylbenzenesulfonamide derivatives in other disease areas where their diverse biological activities may be beneficial.

By building upon the foundational SAR principles outlined in this guide and leveraging modern drug discovery technologies, the scientific community is well-positioned to unlock the full therapeutic potential of N-alkylbenzenesulfonamide derivatives.

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spectroscopic comparison of 3,4-diamino-N-ethylbenzene-1-sulfonamide and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Characterization of 3,4-diamino-N-ethylbenzene-1-sulfonamide and Its Precursors

In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal identification and characterization of synthesized molecules are paramount. This guide provides an in-depth spectroscopic comparison of this compound and its synthetic precursors, offering researchers a detailed roadmap for monitoring the transformation of key functional groups through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). By understanding the distinct spectral signatures of each intermediate, scientists can ensure the integrity of their synthetic pathway and the purity of their final product.

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of this compound typically proceeds through a two-step reduction of a dinitro precursor. This common synthetic route provides a logical framework for our spectroscopic comparison. The journey begins with N-ethyl-3,4-dinitrobenzenesulfonamide, which is then selectively reduced to N-ethyl-4-amino-3-nitrobenzenesulfonamide, and finally, a full reduction yields the target diamino compound.

Synthetic Pathway Precursor1 N-ethyl-3,4-dinitro- benzenesulfonamide Precursor2 N-ethyl-4-amino-3-nitro- benzenesulfonamide Precursor1->Precursor2 Selective Reduction (e.g., Na₂S) FinalProduct 3,4-diamino-N-ethyl- benzene-1-sulfonamide Precursor2->FinalProduct Reduction (e.g., H₂, Pd/C)

Caption: Synthetic route to this compound.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic changes at each stage of the synthesis. The provided data is a combination of established principles of spectroscopy and predicted values from computational models, offering a reliable guide for in-lab characterization.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformations

IR spectroscopy is an invaluable tool for monitoring the conversion of the nitro groups to amino groups. The strong and distinct absorbances of the nitro group provide a clear starting point, which are then replaced by the characteristic stretches of the amino groups.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
N-ethyl-3,4-dinitro-benzenesulfonamide ~1530-1550 (strong, asym) ~1340-1360 (strong, sym) ~1330-1350 (asym) & ~1150-1170 (sym)Strong N-O stretches characteristic of the two nitro groups.[1] S=O stretches of the sulfonamide.[2]
N-ethyl-4-amino-3-nitro-benzenesulfonamide ~3350-3500 (two bands) ~1530-1550 (strong, asym) ~1340-1360 (strong, sym) ~1330-1350 (asym) & ~1150-1170 (sym)Appearance of N-H stretching bands from the new primary amine.[2] Persistence of one nitro group's N-O stretches.[1] S=O stretches of the sulfonamide.[2]
3,4-diamino-N-ethyl-benzene-1-sulfonamide ~3300-3500 (multiple bands) Disappearance of ~1530 & ~1350 bandsIntensified and broader N-H stretching region due to two primary amino groups.[2] Complete absence of the characteristic nitro group stretches.

The transition from a dinitro to a mono-nitro, and finally to a diamino compound is unequivocally tracked by the disappearance of the strong nitro group absorptions and the emergence and intensification of the N-H stretching bands of the primary amines.

¹H NMR Spectroscopy: Probing the Aromatic and Aliphatic Environments

Proton NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The changes in the substitution pattern on the aromatic ring, as well as the introduction of amino groups, lead to predictable shifts in the aromatic and amine proton signals.

CompoundPredicted ¹H NMR Data (ppm)Interpretation
N-ethyl-3,4-dinitro-benzenesulfonamide 8.3-8.5 (d, 1H), 8.1-8.3 (dd, 1H), 7.9-8.1 (d, 1H), 3.0-3.2 (q, 2H), 1.1-1.3 (t, 3H)Deshielded aromatic protons due to the strong electron-withdrawing nitro groups. Ethyl group signals are present.
N-ethyl-4-amino-3-nitro-benzenesulfonamide 7.8-8.0 (d, 1H), 7.2-7.4 (dd, 1H), 6.8-7.0 (d, 1H), 5.5-6.5 (br s, 2H), 3.0-3.2 (q, 2H), 1.1-1.3 (t, 3H)Upfield shift of aromatic protons due to the electron-donating amino group. Appearance of a broad singlet for the NH₂ protons.
3,4-diamino-N-ethyl-benzene-1-sulfonamide 7.0-7.2 (d, 1H), 6.7-6.9 (dd, 1H), 6.5-6.7 (d, 1H), 4.5-5.5 (br s, 4H), 3.0-3.2 (q, 2H), 1.1-1.3 (t, 3H)Further upfield shift of aromatic protons due to two electron-donating amino groups. Broad singlet for the four NH₂ protons.

The step-wise reduction is clearly visualized by the upfield shift of the aromatic protons and the appearance and integration changes of the broad amine proton signals.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR complements the ¹H NMR data by providing insights into the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents.

CompoundPredicted ¹³C NMR Data (ppm)Interpretation
N-ethyl-3,4-dinitro-benzenesulfonamide ~150 (C-NO₂), ~145 (C-NO₂), ~135 (C-SO₂), ~120-130 (aromatic C-H)Downfield shifts for the carbons attached to the electron-withdrawing nitro and sulfonyl groups.
N-ethyl-4-amino-3-nitro-benzenesulfonamide ~150 (C-NO₂), ~140 (C-NH₂), ~130 (C-SO₂), ~115-125 (aromatic C-H)Upfield shift of the carbon attached to the newly formed amino group.
3,4-diamino-N-ethyl-benzene-1-sulfonamide ~140 (C-NH₂), ~135 (C-NH₂), ~125 (C-SO₂), ~110-120 (aromatic C-H)Significant upfield shift of the aromatic carbons due to the presence of two electron-donating amino groups.

The ¹³C NMR spectra will clearly show the electronic effect of replacing electron-withdrawing nitro groups with electron-donating amino groups, resulting in a general upfield shift of the aromatic carbon signals.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compounds and offers structural information through fragmentation patterns. The expected molecular ions and key fragments for each compound are summarized below.

CompoundMolecular FormulaExpected [M+H]⁺Key Fragments
N-ethyl-3,4-dinitro-benzenesulfonamide C₈H₉N₃O₆S292.02Loss of NO₂ (46), SO₂ (64)
N-ethyl-4-amino-3-nitro-benzenesulfonamide C₈H₁₀N₃O₄S261.04Loss of NO₂ (46), SO₂ (64)
3,4-diamino-N-ethyl-benzene-1-sulfonamide C₈H₁₃N₃O₂S232.08Loss of SO₂ (64)

The sequential reduction is confirmed by the decrease in molecular weight corresponding to the conversion of nitro groups to amino groups (a change of 30 Da per conversion: -NO₂ to -NH₂, with the addition of H₂). A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂.[3]

Experimental Protocols

Accurate spectroscopic data acquisition relies on proper experimental technique. Below are generalized protocols for the characterization of these compounds.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program with a 30° pulse and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire1H Acquire ¹H Spectrum Transfer->Acquire1H Acquire13C Acquire ¹³C Spectrum Transfer->Acquire13C Process Fourier Transform, Phase & Baseline Correction Acquire1H->Process Acquire13C->Process Reference Reference to Solvent Peak Process->Reference

Caption: General workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or LC-MS. Use an appropriate ionization technique, such as electrospray ionization (ESI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and logical progression of spectral changes that directly correlate with the chemical transformations occurring during the synthesis. By carefully analyzing the IR, NMR, and mass spectra at each step, researchers can confidently track the reduction of the nitro groups and confirm the identity and purity of their final diamino product. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel sulfonamide-based compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 383–393. [Link]

  • NMRShiftDB2. (n.d.). Retrieved March 7, 2026, from [Link]

  • ACD/Labs NMR Predictor. (n.d.). Retrieved March 7, 2026, from [Link]

  • ChemAxon NMR Predictor. (n.d.). Retrieved March 7, 2026, from [Link]

  • CFM-ID: Competitive Fragmentation Modeling for Metabolite Identification. (n.d.). Retrieved March 7, 2026, from [Link]

  • Specac Ltd. Infrared Frequency Lookup Tool. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 3,4-diamino-N-ethylbenzene-1-sulfonamide from Different Suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Starting Material Purity

In the landscape of pharmaceutical research and chemical synthesis, the quality of a starting material is the bedrock upon which the success of subsequent steps is built. The compound 3,4-diamino-N-ethylbenzene-1-sulfonamide (CAS No: 125106-43-6) is a key intermediate whose utility spans various synthetic applications. The presence of seemingly insignificant impurities—be they isomeric, process-related, or residual solvents—can have cascading effects, leading to failed reactions, difficult purifications, and compromised final product integrity.

This guide is designed for researchers, scientists, and drug development professionals who procure critical chemical intermediates. It moves beyond a simple Certificate of Analysis (CoA) review, providing a robust, field-proven framework for the in-house qualification and comparison of this compound from various commercial suppliers. We will detail an orthogonal analytical strategy, explaining not just what to do, but why each step is scientifically crucial for building a complete and trustworthy purity profile.

The Rationale for an Orthogonal Testing Strategy

No single analytical technique can reveal the entire purity profile of a chemical compound. A robust assessment relies on orthogonal methods , where each technique measures a different and independent chemical or physical property of the substance. This approach minimizes the risk of an impurity going undetected because it co-elutes in chromatography or is invisible to a particular detector. Our strategy integrates methods to assess organic purity, structural identity, water content, and inorganic residues.

Orthogonal_Purity_Assessment_Workflow Sample Sample Receipt (e.g., Supplier A, B, C) Visual Visual & Physical Inspection (Color, Form) Sample->Visual Orthogonal Orthogonal Purity Analysis Visual->Orthogonal HPLC HPLC-PDA (Organic Purity, Impurity Profile) Orthogonal->HPLC qNMR ¹H qNMR (Identity & Assay) Orthogonal->qNMR KF Karl Fischer Titration (Water Content) Orthogonal->KF ROI Residue on Ignition (Inorganic Impurities) Orthogonal->ROI Analysis Data Compilation & Comparison HPLC->Analysis qNMR->Analysis KF->Analysis ROI->Analysis Decision Supplier Qualification Decision Analysis->Decision

Caption: Overall workflow for orthogonal purity assessment.

Understanding Potential Impurities in Sulfonamide Synthesis

A comprehensive purity analysis begins with understanding what impurities might be present. The synthesis of aromatic sulfonamides can introduce several classes of impurities.[1][2]

  • Process-Related Impurities: These include unreacted starting materials or intermediates from the synthetic route. For example, the sulfonation of 1,2-diaminobenzene could be a key step, leaving residual precursors if the reaction is incomplete.[3]

  • Isomeric Impurities: Positional isomers can form during the sulfonation of the aromatic ring. These are often challenging to separate from the desired product due to their similar physicochemical properties.

  • Hydrolysis Products: The sulfonyl chloride intermediate is susceptible to hydrolysis, which can result in the corresponding sulfonic acid as a byproduct.[1]

  • Residual Solvents and Water: Solvents used during reaction and crystallization may be retained in the final product. Water can be present as adsorbed moisture or as part of a hydrate.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Each includes system suitability tests (SSTs) to ensure the instrumentation and method are performing correctly before sample analysis, a cornerstone of data trustworthiness.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Organic Purity

This is the primary technique for quantifying the main component and profiling related organic impurities.[4]

Causality (The "Why"):

  • Stationary Phase: A reversed-phase C18 column is chosen for its excellent retention and separation capabilities for moderately polar aromatic compounds like sulfonamides.[5][6]

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (e.g., acetonitrile) is employed. A gradient is superior to an isocratic method for this purpose because it can effectively separate impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar species.[7][8]

  • Detector: A Photo-Diode Array (PDA) detector is critical. Unlike a single-wavelength UV detector, a PDA captures the entire UV-Vis spectrum for each peak. This allows for "peak purity" analysis, which can indicate if a single chromatographic peak is actually composed of multiple co-eluting compounds.

HPLC_Workflow Prep Prepare Mobile Phase & Sample Solution (~1 mg/mL) Setup System Setup & Equilibration (Column, Flow Rate, Wavelength) Prep->Setup SST System Suitability Test (SST) (e.g., 5 replicate injections of standard) Setup->SST Inject Inject Blank (Diluent) Followed by Samples SST->Inject If SST Passes Acquire Data Acquisition (Chromatogram & PDA Data) Inject->Acquire Process Peak Integration & Purity Calculation (% Area Normalization) Acquire->Process

Sources

In Vitro Assay Validation: Evaluating Novel Sulfonamide Derivatives as Targeted Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently observe development teams advance compounds into complex in vivo models before securing rigorous, causal in vitro validation. For targeted therapeutics—particularly those modulating the tumor microenvironment (TME)—this oversight leads to high attrition rates.

Historically known as broad-spectrum antimicrobials, sulfonamides have undergone a renaissance as precision anti-cancer pharmacophores. Their primary target is Human Carbonic Anhydrase IX (hCA IX), a metalloenzyme highly overexpressed in solid hypoxic tumors[1]. This guide provides a comprehensive comparison and validation framework for testing a novel sulfonamide derivative (designated here as NSD-2026), dissecting the causality behind each experimental choice to ensure your assay pipeline is completely self-validating.

Scientific Rationale: The Mechanics of CA IX Inhibition

The logical foundation of our assay design rests on the unique physiology of tumor hypoxia. Rapidly expanding solid tumors outgrow their vascular supply, creating regions of profound hypoxia (typically ~1% O₂). This triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which drives the transcription of hCA IX[1].

By catalyzing the reversible hydration of carbon dioxide (


), hCA IX extrudes protons to acidify the extracellular space (promoting invasion) while importing bicarbonate to maintain an alkaline, survival-conducive intracellular pH. Novel sulfonamides feature an R-SO₂NH₂ zinc-binding group that competitively coordinates with the catalytic Zn²⁺ ion within the hCA IX active pocket, effectively halting this acid-base regulation[2].

G Hypoxia Tumor Hypoxia (1% O2) HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX CA IX Overexpression (Transmembrane) HIF1a->CAIX pH TME Acidification Intracellular Neutrality CAIX->pH Survival Tumor Survival & Metastasis pH->Survival Drug Novel Sulfonamide (NSD-2026) Drug->CAIX Competitive Zinc Binding

Mechanism of Action: Sulfonamide-mediated inhibition of CA IX in the hypoxic tumor environment.

Assay Design Logic: Creating a Self-Validating System

A robust assay cascade must isolate direct target engagement before measuring phenotypic outcomes. We accomplish this via an orthogonal validation approach:

  • Enzymatic Validation (Stopped-Flow): Confirms that the molecule directly inhibits the target's catalytic function in an isolated biochemical environment.

  • Cellular Validation (Normoxic vs. Hypoxic MTT): Confirms that the compound can permeate the cellular microenvironment and exert cytotoxicity only under the pathophysiological conditions where the target is expressed.

If cytotoxicity occurs in both normoxia and hypoxia, the compound possesses off-target toxicity. If it only kills in hypoxia, we have established true functional selectivity.

Step-by-Step Experimental Protocols

Protocol A: In Vitro Enzymatic Validation (Stopped-Flow CO₂ Hydration)

Standard colorimetric endpoint assays fail to capture the exceptionally fast kinetics of CA-catalyzed CO₂ hydration. Thus, a stopped-flow kinetic approach is strictly required[2].

Materials: Applied Photophysics stopped-flow instrument, purified recombinant hCA II (off-target control) and hCA IX (target), Phenol Red indicator, Acetazolamide (AAZ)[3].

  • Step 1: Buffer Preparation. Prepare 20 mM HEPES buffer (pH 7.5) supplemented with 20 mM Na₂SO₄ (to fix ionic strength) and 0.2 mM Phenol Red[2].

  • Step 2: Inhibitor Equilibration. Incubate 10 nM of the recombinant hCA enzyme with logarithmic dilutions of NSD-2026 (0.1 nM to 10 µM) for 15 minutes at 25°C.

    • Causality Note: This pre-incubation is critical. Sulfonamide binding to the Zn²⁺ ion is often thermodynamically slow; skipping this step generates false-negative IC₅₀ values.

  • Step 3: Rapid Substrate Mixing. Using the stopped-flow apparatus, rapidly mix the enzyme-inhibitor complex with CO₂-saturated water (ranging from 1.7 to 17 mM CO₂)[2].

  • Step 4: Kinetic Tracking. Record initial reaction rates continuously for 10–100 seconds by tracking the maximum absorbance of Phenol Red at 557 nm[2].

    • Causality Note: As the enzyme hydrates CO₂, released protons cause the Phenol Red to change color. Tracking this specific wavelength optically measures the velocity of buffer acidification.

Protocol B: Hypoxia-Induced Cellular Cytotoxicity (MTT Assay)

To translate enzymatic affinity into biological efficacy, we rely on a differentially conditioned MTT metabolic assay[4].

  • Step 1: Cell Seeding. Seed human cancer cells (e.g., HT-29 colorectal carcinoma) in 96-well microplates at a density of

    
     cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C for attachment[4].
    
  • Step 2: Differential Microenvironmental Conditioning.

    • Normoxic Arm (Negative Biological Control): 21% O₂, 5% CO₂.

    • Hypoxic Arm (Target Validation): 1% O₂, 5% CO₂, 94% N₂ in a dedicated hypoxia chamber.

  • Step 3: Compound Treatment. Treat parallel plates with logarithmic dilutions of NSD-2026 (0.1 µM to 500 µM). Incubate for 72 hours[4].

  • Step 4: Viability Assessment. Replace the media with 0.5 mg/mL MTT solution. Incubate for 4 hours until intracellular formazan crystals form. Solubilize the crystals in DMSO and measure absorbance at 540 nm using a microplate reader[4].

Workflow Prep Compound Preparation 1% DMSO Vehicle Control Enzymatic Enzymatic Validation Stopped-Flow CO2 Hydration Prep->Enzymatic Cellular Cellular Validation MTT Cytotoxicity Assay Enzymatic->Cellular Sub-nanomolar Ki Confirmed Normoxia Normoxia (21% O2) Negative Biological Control Cellular->Normoxia Hypoxia Hypoxia (1% O2) Target Overexpression Cellular->Hypoxia Data Comparative Analysis Ki & IC50 Profiling Normoxia->Data Hypoxia->Data

Self-Validating Workflow: Orthogonal validation from enzymatic kinetics to cellular viability.

Quantitative Data Presentation & Comparative Analysis

A successful validation must benchmark the novel derivative against established standards. In this simulated dataset derived from typical sulfonamide profiling[3], we compare NSD-2026 against the non-selective standard Acetazolamide (AAZ) and the highly selective clinical candidate SLC-0111.

Compound ClasshCA II

(nM)
hCA IX

(nM)
Isoform Selectivity (II / IX)MTT IC₅₀ Normoxia (µM)MTT IC₅₀ Hypoxia (µM)
Acetazolamide (Broad-Spectrum Control)12.125.00.48150.5125.4
SLC-0111 (Selective Benchmark)9604.5213.3> 50028.6
NSD-2026 (Novel Derivative)1450 2.1 690.4 > 500 12.4

*Inhibition constant (


) derived via stopped-flow kinetics. Lower values indicate stronger binding.

Data Interpretation: Acetazolamide inhibits both the off-target cytosolic hCA II and the target hCA IX with equal potency, resulting in ubiquitous cytotoxicity across both oxygen states. Conversely, NSD-2026 shows a massive 690-fold selectivity for hCA IX over hCA II. Because it does not inhibit baseline metabolic processes in normoxia, it yields an IC₅₀ of >500 µM in 21% O₂ conditions, while potently crashing cell viability (12.4 µM) in the hypoxic arm. This precisely validates the mechanistic hypothesis.

Conclusion & Translational Outlook

Validating a novel sulfonamide derivative requires stepping beyond rudimentary IC₅₀ generation. By utilizing a stopped-flow kinetic approach, we isolate the specific thermodynamic interaction between the zinc-binding group and the enzyme. By subsequently linking that data to a differentially conditioned (normoxia vs hypoxia) cellular assay, we create a self-validating feedback loop that confirms both target engagement and phenotypic selectivity. Compounds surviving this stringent in vitro gauntlet, such as NSD-2026, carry significantly reduced risk profiles when transitioning into 3D spheroids or in vivo xenograft models.

References
  • 4 - Benchchem[4] 2.1 - National Institutes of Health (PMC)[1] 3.2 - MDPI[2] 4.3 - ResearchGate[3]

Sources

Unlocking New Therapeutic Avenues: A Comparative Guide to Molecular Docking of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of molecular docking studies involving sulfonamide derivatives against a spectrum of validated and emerging protein targets. Moving beyond a simple procedural outline, we delve into the strategic rationale behind computational choices, offering a framework for designing and interpreting docking experiments that are both robust and insightful. Our focus is on synthesizing data from multiple studies to illuminate structure-activity relationships and guide the rational design of next-generation sulfonamide-based therapeutics.

The Enduring Relevance of Sulfonamides and the Predictive Power of Docking

The sulfonamide moiety (–S(=O)₂–NH–) is a cornerstone of medicinal chemistry, representing a versatile scaffold found in a wide array of FDA-approved drugs.[1] Their therapeutic breadth, encompassing antibacterial, anticancer, antiviral, and anti-inflammatory applications, stems from their ability to interact with diverse protein targets.[2][3] Molecular docking, a powerful computational method, has become indispensable for predicting the binding orientation and affinity of these derivatives to their protein receptors at the molecular level.[4][5] By simulating these interactions, researchers can prioritize compounds for synthesis, interpret experimental results, and rationally design modifications to enhance potency and selectivity, thereby accelerating the drug discovery pipeline.[6]

Strategic Target Selection: The Foundation of a Meaningful Docking Study

The choice of a protein target is the critical first step that dictates the therapeutic context of the study. For sulfonamides, targets are typically selected based on their established role in a disease pathway and the potential for the sulfonamide scaffold to form key interactions within the active site.

  • Antibacterial Targets: The classic mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[7][8] This pathway is absent in humans, making DHPS an ideal selective target. Other bacterial targets include penicillin-binding proteins (PBPs), which are essential for cell wall construction.[5] Docking studies against these targets aim to design novel sulfonamides that can overcome widespread resistance mechanisms.[8][9]

  • Anticancer Targets: The anticancer activity of sulfonamides is often attributed to their inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms that regulate pH and contribute to the tumor microenvironment.[10] Other prominent anticancer targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis, and histone deacetylases (HDACs), which are involved in epigenetic regulation.[3][11]

  • Antiviral Targets: In the context of viral diseases, key enzymes required for viral replication are prime targets. For instance, the SARS-CoV-2 3CL protease (3CLpro) and Main Protease (Mpro) have been the focus of docking studies to identify sulfonamide-based inhibitors that can block the viral life cycle.[2][12]

The Experimental Protocol: A Framework for a Self-Validating Docking Workflow

A robust molecular docking protocol is not merely a sequence of commands but a self-validating system designed to ensure the reliability of its predictions. The causality behind each step is crucial for generating meaningful and reproducible results.

Step 1: Receptor Preparation
  • Objective: To prepare a biologically relevant and computationally clean protein structure.

  • Procedure:

    • Acquisition: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).[5] The selection criteria should include a high-resolution structure, preferably co-crystallized with a known ligand.

    • Cleaning: Remove all non-essential molecules from the PDB file, such as water molecules, co-solvents, and existing ligands.[12] This prevents interference during the docking simulation.

    • Protonation: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. This is critical for accurately defining hydrogen bond donors and acceptors.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

Step 2: Ligand Preparation
  • Objective: To generate low-energy, 3D conformations of the sulfonamide derivatives.

  • Procedure:

    • Structure Generation: Draw the 2D structures of the sulfonamide derivatives using chemical drawing software.

    • 3D Conversion: Convert the 2D structures into 3D models.

    • Energy Minimization: Minimize the energy of each ligand to obtain a stable, low-energy conformation. This ensures that the starting point for docking is energetically favorable.

Step 3: Active Site Definition and Grid Generation
  • Objective: To define the specific region of the protein where the docking simulation will be performed.

  • Procedure:

    • Binding Site Identification: If the protein was downloaded with a co-crystallized ligand, the active site is defined as the space occupied by that ligand.[3] If the site is unknown, binding pocket prediction algorithms can be used.

    • Grid Box Creation: A 3D grid box is generated around the defined active site.[3] The docking algorithm will confine its search for binding poses within this box, making the calculation more efficient and focused.

Step 4: Protocol Validation (Re-docking)
  • Objective: To confirm that the chosen docking parameters can accurately reproduce a known binding pose. This is the core of the self-validating system.

  • Procedure:

    • Re-docking: Take the original co-crystallized ligand that was removed in Step 1 and dock it back into the prepared protein's active site using the defined protocol.

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the pose of the re-docked ligand and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[3]

Step 5: Comparative Docking Simulation
  • Objective: To predict the binding poses and affinities of the sulfonamide derivatives.

  • Procedure:

    • Execution: Dock the prepared library of sulfonamide derivatives into the validated active site grid.

    • Scoring: The docking software uses a scoring function to rank the different poses for each ligand. The output is typically a binding energy or docking score (e.g., in kcal/mol), where a more negative value indicates a higher predicted binding affinity.[4][5]

Step 6: Analysis of Results
  • Objective: To interpret the docking results in a biological context.

  • Procedure:

    • Pose Analysis: Visually inspect the top-ranked poses for each derivative. Analyze the key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, with specific amino acid residues in the active site.[3][10]

    • Comparative Analysis: Compare the docking scores and interaction patterns across the series of derivatives to build a Structure-Activity Relationship (SAR) hypothesis.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Production Phase PDB 1. Acquire Protein Structure (PDB) Clean 2. Clean Receptor (Remove Water/Ligands) PDB->Clean Protonate 3. Add Hydrogens & Minimize Energy Clean->Protonate Grid 5. Define Active Site & Generate Grid Protonate->Grid Ligands 4. Prepare Ligand Library (3D & Minimized) Dock 8. Dock Sulfonamide Derivatives Ligands->Dock Redock 6. Re-dock Co-crystallized Ligand Grid->Redock RMSD 7. Calculate RMSD (<2.0 Å?) Redock->RMSD RMSD->Dock Validation OK Analyze 9. Analyze Poses & Scores Dock->Analyze SAR 10. Develop SAR & Select Hits Analyze->SAR

Caption: A typical workflow for a comparative molecular docking study.

Comparative Docking Performance of Sulfonamide Derivatives

The following tables summarize docking scores and binding affinities from various studies, providing a quantitative measure of predicted binding affinity. More negative values generally indicate a more favorable interaction.[4]

Table 1: As Antibacterial Agents
DerivativeTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Score (kcal/mol)Source
1CDihydropteroate Synthase (DHPS)-8.1--[7]
4M3NPBSPenicillin-Binding Protein 2X (PBP-2X)-7.47CefuroximeNot Specified[4][5]
4M2HPBSPenicillin-Binding Protein 2X (PBP-2X)-7.17CefuroximeNot Specified[4][5]
4MNBSPenicillin-Binding Protein 2X (PBP-2X)-6.63CefuroximeNot Specified[4][5]
Schiff Base (S2)S. aureus TyrRS (1JIJ)-8.60Amoxicillin-7.56[13]
Schiff Base (S1)S. aureus TyrRS (1JIJ)-8.20Amoxicillin-7.56[13]
Table 2: As Anticancer Agents
DerivativeTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Score (kcal/mol)Source
N-substituted sulfonamidesCarbonic Anhydrase (1AZM)-6.8 to -8.2Acetazolamide-5.25[10]
Compound 3aCarbonic Anhydrase (1AZM)-6.90Acetazolamide-5.25[10]
Compound 15 (VEGFR-2)VEGFR-2Not SpecifiedSorafenibNot Specified[11]
Compound 1 (HDAC2)HDAC2-31.38 kJ/molBelinostat-31.38 kJ/mol[3]
Compound 2 (HDAC2)HDAC2-30.96 kJ/molBelinostat-31.38 kJ/mol[3]

Note: Compound 15 showed an experimental IC50 of 0.0787 μM against VEGFR-2, comparable to sorafenib (0.0416 μM).[11] Binding energies for HDAC2 inhibitors were reported in kJ/mol.

From Data to Design: Interpreting Docking Results

The ultimate goal of a docking study is to generate testable hypotheses for drug design.

  • Binding Affinity vs. Experimental Activity: While a strong correlation is often observed, docking scores are predictions of binding affinity, not direct measures of biological activity. They are best used to rank and prioritize compounds within a chemical series.[10] Experimental validation is always necessary.

  • Analyzing Key Interactions: The true value of docking lies in visualizing the 3D binding pose. By identifying the specific amino acid residues that form hydrogen bonds, π-π interactions, or hydrophobic contacts with the ligand, researchers can understand the structural basis of binding.[3][5] For example, a derivative forming an additional hydrogen bond compared to its peers might explain its superior docking score and suggest a new avenue for chemical modification.

  • Guiding Structure-Activity Relationships (SAR): By comparing the poses and scores of multiple derivatives, a SAR can be established. For instance, if derivatives with a nitro group consistently score better and interact with a specific arginine residue, it provides a clear rationale for synthesizing new analogs that optimize this interaction.[7] This iterative cycle of computational prediction and experimental synthesis is the essence of modern rational drug design.

Conclusion and Future Outlook

Comparative molecular docking is a powerful and cost-effective tool for exploring the vast chemical space of sulfonamide derivatives. By grounding these computational experiments in a robust, self-validating methodology and carefully selected biological targets, researchers can generate high-confidence predictions to guide synthetic efforts. The studies summarized here demonstrate a clear trend: sulfonamide derivatives consistently exhibit favorable binding affinities across a range of antibacterial and anticancer targets, often outperforming reference compounds in silico.[7][10] The future of this field lies in integrating docking with more advanced computational methods like molecular dynamics simulations to better account for protein flexibility and solvent effects, further refining our ability to predict biological activity and design the next generation of highly potent and selective sulfonamide-based drugs.[14]

References

  • Al-Warhi, T., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. Retrieved March 7, 2026, from [Link]

  • Zahid, H., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Retrieved March 7, 2026, from [Link]

  • Sarojini, K., & Krishnan, H. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 24(3), 175-186. Retrieved March 7, 2026, from [Link]

  • Wang, Y., et al. (2022). Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. PMC. Retrieved March 7, 2026, from [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide. Pharmaceutical Chemistry Journal, 57(2), 205-214. Retrieved March 7, 2026, from [Link]

  • Venkatesan, J., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Retrieved March 7, 2026, from [Link]

  • Ghammamy, S., et al. (2021). Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking and cytotoxicity results. Arabian Journal of Chemistry, 14(3), 102981. Retrieved March 7, 2026, from [Link]

  • Saleh, A. M., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Retrieved March 7, 2026, from [Link]

  • Obaid, R. J., et al. (2022). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Bentham Science Publishers. Retrieved March 7, 2026, from [Link]

  • Imtiaz, M. A., et al. (2021). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. PMC. Retrieved March 7, 2026, from [Link]

  • Sharma, C., et al. (2015). Designing, Proposed Synthesis and Docking Analysis of Novel Sulfonamide Derivatives as Antimicrobial Agents. Science and Education Publishing. Retrieved March 7, 2026, from [Link]

  • Tlahuext-Aca, A., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Retrieved March 7, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. Retrieved March 7, 2026, from [Link]

  • S., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Venkatesan, J., et al. (2023). How bacteria resist the oldest class of synthetic antibiotics. Research Communities. Retrieved March 7, 2026, from [Link]

  • S., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PMC. Retrieved March 7, 2026, from [Link]

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Next-Generation Sulfonamide Derivatives vs. Standard of Care in SARS-CoV-2 Protease Inhibition: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Rationale

The SARS-CoV-2 main protease (Mpro or 3CLpro) remains one of the most therapeutically attractive and highly conserved targets for combating COVID-19[1]. Mpro facilitates the critical cleavage of viral polyproteins (pp1a and pp1ab) at 11 distinct sites, a mechanism essential for viral replication that lacks a direct homologous equivalent in human host proteases[1].

Currently, the clinical landscape is dominated by Nirmatrelvir (the active warhead in Paxlovid). While demonstrating high biochemical potency, Nirmatrelvir is fundamentally limited by its rapid metabolic clearance, requiring co-administration with Ritonavir—a potent CYP3A4 inhibitor[2]. As a Senior Application Scientist analyzing the pipeline of next-generation antivirals, I frequently encounter the severe drug-drug interaction (DDI) bottlenecks this standard of care creates in polymorbid patients[2].

A compelling structural alternative has emerged in the form of sulfonamide derivatives [3]. The sulfonamide moiety offers a highly tunable pharmacophore. By manipulating the sulfonamide periphery, researchers can achieve high structural flexibility, optimize charge distribution, and eliminate the need for CYP3A4-inhibiting pharmacokinetic boosters while maintaining robust antiviral profiles[3].

Mechanistic Insights: The Sulfonamide Advantage

Understanding the physical chemistry of target engagement is vital for optimizing drug design. Sulfonamides act as exceptionally stable hydrogen-bond acceptors and donors, allowing them to anchor deeply into the S1 and S2 sub-pockets of Mpro[1].

  • Reversible Binding: Cyclic sulfonamides and sulfonamide-chalcone hybrids demonstrate profound reversible inhibition by altering the local dielectric environment of the active site. They effectively engage key residues like His41, Gly143, Cys145, and Glu166, matching the binding dynamics of Nirmatrelvir but offering superior oral bioavailability[4].

  • Covalent Inactivation: When paired with electrophilic groups (e.g., vinyl sulfonamides or haloacetamides), the electron-withdrawing nature of the SO₂ group activates the adjacent warhead, forming stable, irreversible covalent adducts directly with the catalytic Cys145 thiol group[5].

Mpro_Inhibition PP Viral Polyprotein (pp1a/pp1ab) Mpro Active SARS-CoV-2 Mpro (Catalytic Dyad: Cys145/His41) PP->Mpro Binds NSP Mature Non-Structural Proteins (NSPs 4-16) Mpro->NSP Proteolytic Cleavage Rep Viral Replication Complex Assembly NSP->Rep Drives Infection Sulf Sulfonamide Derivatives (e.g., SWC423, Compd 48) Sulf->Mpro Reversible / Covalent Blockade Nirm Nirmatrelvir (Control) (Requires CYP3A4 Booster) Nirm->Mpro Covalent Reversible Binding

Fig 1. Mechanistic intervention pathways of advanced sulfonamide derivatives versus standard inhibitors on SARS-CoV-2 Mpro.

Comparative Performance Analysis

To objectively assess sulfonamide derivatives against standard-of-care, we must look at both biochemical target engagement (


) and host-cell viral inhibition (

). The data summarized below highlights the remarkable phenotypic performance of newly synthesized sulfonamide hybrid scaffolds.

Table 1: Quantitative Performance Comparison (In Vitro & Cellular Models)

Inhibitor ClassSpecific Derivative

(Enzymatic)

(Cellular)
Mechanistic & Clinical Advantage
Control (Peptidomimetic) Nirmatrelvir 0.018 µM[2]1.60 µM[4]Standard of care; potent but limited by CYP3A4 dependency.
Triazolo-Isatin Hybrid Compound 6b 0.249 µM[6]4.33 µg/mL[6]High cellular selectivity (SI = 130.4); non-toxic to Vero E6[6].
Trifluoromethanesulfonamide Compound 48 1.65 µM[7]0.18 µM[7]Superior intrinsic pharmacokinetic properties and excellent cellular penetration[7].
Sulfonamide Chalcone SWC423 Complete block at 100µM[4]0.89 µM[4]Matches Nirmatrelvir's cellular potency without necessitating metabolic boosters[4].
Vinyl Sulfonamide Stille Series (1-7) < 6.0 µM[5]N/AIrreversible covalent binding profile; resists target displacement[5].

Self-Validating Experimental Protocols

A classic pitfall in high-throughput drug screening is identifying "hits" that merely disrupt assay mechanics or induce generalized cell death, creating false positives. To ensure total scientific integrity, the protocols below are designed as a self-validating system ; data from biochemical assays are intrinsically controlled, and cellular antiviral activity must be verified against parallel cytotoxicity curves.

Protocol A: High-Throughput FRET-Based Mpro Cleavage Assay

Causality Check: We utilize a fluorogenic substrate labeled with EDANS (fluorophore) and DABCYL (quencher) flanking the Mpro-specific Gln-Ser cleavage site[4]. By monitoring kinetic rates (slope of fluorescence over time) rather than an endpoint readout, we can identify and discard Pan-Assay Interference Compounds (PAINS) that fluoresce naturally or precipitate out of solution.

  • Reagent Preparation: Prepare assay buffer (20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3). Purify recombinant SARS-CoV-2 Mpro and dilute to a final working concentration of 0.2 µM.

  • Compound Pre-Incubation: Dispense 1 µL of sulfonamide derivatives (serially diluted in DMSO) into a black 384-well microplate. Add 49 µL of the Mpro enzyme solution. Incubate at 37°C for 30 minutes to allow equilibrium binding (crucial for reversible covalent inhibitors).

  • Substrate Addition: Initiate the reaction by adding 50 µL of the FRET substrate (E(EDANS)TSAVLQSGFRK(DABCYL)) at a final concentration of 10 µM[4].

  • Kinetic Measurement: Immediately read the plate in a multimode fluorometer (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes.

  • Data Validation: Calculate initial velocities (

    
    ). Substrate auto-cleavage (no enzyme) and 100% enzyme activity (DMSO control) serve as internal validation boundaries. Calculate the 
    
    
    
    via non-linear regression.
Protocol B: Concomitant Cytotoxicity and Viral Replication Assay

Causality Check: The observation of halted viral replication (


) is scientifically meaningless if the compound simply kills the host cell. We execute an MTT cytotoxicity assay (

) concomitantly. A compound is only considered a valid antiviral hit if its Selectivity Index (

) is significantly greater than 10[4].
  • Cell Preparation: Seed Vero E6 cells in two parallel 96-well plates at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C with 5% CO₂[4].
    
  • Viral Infection (Plate 1 - Antiviral

    
    ):  Infect cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.05. Remove inoculum after 1 hour and apply fresh media containing serial dilutions of the sulfonamide candidates (e.g., SWC423, Nirmatrelvir control). Incubate for 48-72 hours.
    
  • Viability Control (Plate 2 - Cytotoxicity

    
    ):  Mock-infect the second plate using identical media exchanges and compound dilutions[4].
    
  • Quantification:

    • Viral Plate: Quantify viral RNA reduction via RT-qPCR of the culture supernatant or use a cell viability readout if utilizing a cytopathic effect (CPE) model[4].

    • Tox Plate: Add MTT reagent (5 mg/mL) to the mock-infected plate. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • System Validation: Calculate the SI. For instance, compound 6b validated successfully by demonstrating an SI of 130.4, proving that the mechanism of viral suppression is enzyme-specific and not a byproduct of host cell toxicity[6].

Experimental_Workflow cluster_0 Biochemical Validation (In Vitro) cluster_1 Cellular Validation (Vero E6) Comp Synthesized Sulfonamides FRET FRET-based Mpro Cleavage Assay (IC50 Det.) Comp->FRET Control Kinetic Rate Analysis & Auto-Fluorescence Sub. FRET->Control Internal Calibration Viral Viral Replication Assay (EC50) FRET->Viral Active Hits (IC50 < 10µM) Tox MTT Cytotoxicity Assay (CC50) Viral->Tox Concomitant Setup SI Selectivity Index (SI = CC50/EC50 > 10) Viral->SI Tox->SI

Fig 2. Self-validating high-throughput screening workflow integrating biochemical kinetics with parallel cellular viability assessments to eliminate false positives.

Conclusion

While peptidomimetic covalent inhibitors like Nirmatrelvir provided an essential first-line defense during the acute phase of the pandemic, their reliance on metabolic boosting presents undeniable clinical limitations. The robust empirical data derived from tightly controlled, self-validating biochemical and cell-based protocols prove that sulfonamide derivatives—particularly sulfonamide chalcones and triazolo-isatin hybrids—offer equivalent cellular efficacy with vastly superior structural flexibility and pharmacokinetic potential. They represent a highly promising frontier for next-generation, stand-alone COVID-19 therapeutics.

References

1.6. Taylor & Francis (2023). 2.5. PMC / NIH. 3. 1. ACS Publications (2024). 4.2. eScholarship (2025). 5.3. Bentham Direct / ResearchGate (2022). 6.7. MDPI (2023). 7.4. ACS Publications (2023).

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3,4-diamino-N-ethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: The "Why" Behind the "What"

3,4-diamino-N-ethylbenzene-1-sulfonamide is an aromatic amine and a sulfonamide. This chemical structure necessitates a cautious approach. Aromatic amines can pose significant health risks, and it is crucial to prevent direct contact.[2] The primary routes of exposure are skin contact, eye contact, and inhalation of dust or aerosols.[3][4]

Core Principles of Protection:

  • Minimize Exposure: The fundamental goal is to create a barrier between the researcher and the chemical.

  • Containment: All handling should be performed in a designated area, preferably within a certified chemical fume hood, to control airborne particles.

  • Preparedness: Have a clear plan for both routine handling and emergency situations, such as spills.

Essential Personal Protective Equipment (PPE) Ensemble

The following table outlines the minimum required PPE for handling this compound. The specifications provided are examples, and it is crucial to consult with your institution's safety officer to ensure compliance with specific laboratory and regulatory standards.

Protection Type Recommended Equipment Specification Examples Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][5]ANSI Z87.1 compliant; provides protection against splashes and impacts.Protects against accidental splashes of the compound or its solutions, which can cause serious eye irritation or damage.[6][7] A face shield offers an additional layer of protection for the entire face.[5]
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Consider double-gloving.[1]Ensure gloves are rated for handling aromatic amines. Check for breakthrough times with your glove supplier.Aromatic amines can be absorbed through the skin.[1] Double-gloving provides an extra layer of protection against potential permeation.[8]
Body Protection Chemical-resistant lab coat or apron, and disposable coveralls.[1][9]Made of materials resistant to chemical permeation.Prevents contamination of personal clothing and skin. A disposable coverall ("bunny suit") offers head-to-toe protection for more extensive handling procedures.[9]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter.Required when working outside of a certified chemical fume hood or in the event of a spill.[1]Protects against inhalation of fine dust particles or aerosols of the compound, which may cause respiratory irritation.[7][10]
Foot Protection Closed-toe, chemical-resistant shoes.Leather or other durable, non-permeable material.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.

Preparation and Pre-Handling
  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment specific to the planned experiment.

  • Fume Hood Verification: Ensure your chemical fume hood is functioning correctly and has a current certification. All handling of the solid compound and its solutions should occur within the fume hood.[1]

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, within the fume hood before handling the chemical.

  • Spill Kit: Confirm that a spill kit containing absorbent materials appropriate for amines is readily accessible.[1]

Donning PPE: The Correct Sequence

The order in which you put on your PPE is critical to ensure complete protection and avoid cross-contamination.

PPE_Donning_Sequence A 1. Lab Coat / Coverall B 2. Respirator (if required) A->B C 3. Eye and Face Protection B->C F Inner Gloves C->F D 4. Gloves (Outer Layer) E Start E->A F->D

Figure 1: Recommended PPE Donning Sequence.
Handling the Chemical
  • Weighing: Tare your balance with a weighing paper inside the fume hood. Carefully dispense the required amount of this compound onto the paper. Avoid creating dust.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood.

  • Avoid Contact: At all times, avoid direct contact with the chemical. Use spatulas and other appropriate tools.

Doffing PPE: The Decontamination Sequence

Removing PPE correctly is as important as putting it on correctly to prevent contaminating yourself and the laboratory.

PPE_Doffing_Sequence A 1. Outer Gloves B 2. Face Shield and Goggles A->B C 3. Lab Coat / Coverall B->C D 4. Inner Gloves C->D F 5. Respirator (if worn) D->F E Start E->A

Figure 2: Recommended PPE Doffing Sequence.
  • Hand Hygiene: After removing all PPE, wash your hands thoroughly with soap and water.[6]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable PPE (gloves, coveralls, etc.) and any materials that have come into contact with this compound (weighing papers, contaminated paper towels) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Consult Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these rigorous safety protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Accessed March 7, 2026.
  • BenchChem. Personal protective equipment for handling 1H-Isoindole-1,3-diamine. Accessed March 7, 2026.
  • MilliporeSigma.
  • Bio-Rad. Safety Data Sheets (SDS). Accessed March 7, 2026.
  • Fisher Scientific.
  • PPG.
  • ACS Publications.
  • Thermo Fisher Scientific.
  • CDC Stacks. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Accessed March 7, 2026.
  • US EPA. Personal Protective Equipment. Accessed March 7, 2026.
  • VelSafe. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Accessed March 7, 2026.
  • PPG.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Accessed March 7, 2026.
  • MilliporeSigma.
  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. Accessed March 7, 2026.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet. Accessed March 7, 2026.
  • Trimaco. Essential Chemical PPE. Accessed March 7, 2026.
  • PPG.
  • Pharma Beginners. Personal Protective Equipment (PPE) usage. Accessed March 7, 2026.
  • Cayman Chemical.

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3,4-diamino-N-ethylbenzene-1-sulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.